molecular formula C9H15N3O4 B030140 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose CAS No. 122194-05-2

6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

Katalognummer: B030140
CAS-Nummer: 122194-05-2
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: ITMTWRNHTCDZNL-VWQWZFRASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose is a sophisticated, multifunctional carbohydrate derivative designed for advanced synthetic chemistry and glycobiology research. Its core value lies in its strategic functionalization: the 6-azido group serves as a versatile chemical handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling efficient, modular conjugation to biomarkers, fluorophores, or other molecular scaffolds. Concurrently, the isopropylidene (acetonide) group at the 3,4-positions provides robust protection for the diol, granting exceptional stability and directing subsequent glycosylation reactions with high regioselectivity. As a deoxy-azido derivative of a 2-hexulofuranose, this compound is a pivotal chiral building block for the synthesis of C-glycosides, carbasugars, and iminosugars—classes of molecules with significant therapeutic potential. Researchers utilize this reagent to construct complex nucleoside analogues, glycomimetics, and prodrugs, where its unique D-lyxo configuration imparts specific three-dimensional structure and biological activity. The 1,6-dideoxy modification further enhances its utility in creating metabolically stable glycoconjugates for probing biological pathways, developing diagnostic tools, and engineering novel materials. This compound is offered For Research Use Only and is an indispensable tool for chemists and biologists exploring the frontiers of glycoscience.

Eigenschaften

IUPAC Name

(3aS,6R,6aS)-6-(azidomethyl)-2,2,4-trimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4/c1-8(2)15-6-5(4-11-12-10)14-9(3,13)7(6)16-8/h5-7,13H,4H2,1-3H3/t5-,6+,7+,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMTWRNHTCDZNL-VWQWZFRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)(C)O)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](OC([C@H]2O1)(C)O)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467734
Record name 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122194-05-2
Record name 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose is a carbohydrate derivative of significant interest in the fields of chemical biology and medicinal chemistry. The presence of an azido group at the C-6 position provides a versatile chemical handle for various bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." The isopropylidene protecting group at the 3,4-positions offers stability and solubility in organic solvents, facilitating its use in multi-step synthetic pathways. This guide provides a comprehensive overview of its properties, a detailed hypothetical synthesis protocol based on established methodologies for analogous compounds, and its potential applications in research and drug development.

Physicochemical and Spectral Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably predicted based on the analysis of structurally similar 6-azido-6-deoxy and isopropylidene-protected monosaccharides.

General Properties
PropertyPredicted Value/Information
CAS Number 122194-05-2
Molecular Formula C₉H₁₅N₃O₄
Molecular Weight 229.23 g/mol
Appearance Expected to be a white to off-white crystalline solid or a colorless syrup.
Solubility Expected to be soluble in common organic solvents such as methanol, ethanol, DMSO, and ethyl acetate.
Melting Point For a similar compound, 6-Azido-6-deoxy-D-glucopyranose, the melting point is reported as 128-130 °C.[1] The presence of the isopropylidene group may alter this value.
Optical Rotation Specific rotation would need to be determined experimentally.
Predicted Spectral Data

The following spectral characteristics are anticipated based on the analysis of related azido sugars and isopropylidene-protected furanoses.

Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the azide (N₃) stretching vibration is expected in the region of 2100-2150 cm⁻¹. Other significant peaks would include those for C-H stretching (around 2850-3000 cm⁻¹), and C-O stretching (around 1000-1300 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton chemical shifts are influenced by the furanose ring conformation and the presence of the azide and isopropylidene groups. Typical chemical shifts for carbohydrate ring protons are observed between 3-6 ppm, with anomeric protons appearing at 4.5-5.5 ppm.[2]

  • ¹³C NMR: The carbon spectrum would show distinct signals for the nine carbon atoms. The anomeric carbon is typically found in the 90-110 ppm region. Carbons bearing the isopropylidene group and the azidomethyl group would also have characteristic chemical shifts.[2]

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): This technique would likely show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The fragmentation pattern in MS/MS would be crucial for structural confirmation, often involving the loss of the azide group and fragmentation of the furanose ring.[3][4]

Experimental Protocols: A Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from a readily available protected hexose, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The following is a detailed, hypothetical experimental protocol.

Synthesis of a Key Intermediate: 1,2-O-Isopropylidene-α-D-xylo-hex-5-enofuranose

This procedure is adapted from established methods for the synthesis of unsaturated sugars.

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium iodide (NaI)

  • Zinc dust

  • Acetic acid

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Tosylation: Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous pyridine at 0 °C. Add p-toluenesulfonyl chloride portion-wise and stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: Quench the reaction with ice-water and extract with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 6-O-tosylated intermediate.

  • Iodination: Dissolve the tosylated intermediate in acetone and add sodium iodide. Reflux the mixture until the reaction is complete (monitored by TLC).

  • Elimination: After cooling, concentrate the reaction mixture. Dissolve the residue in a mixture of acetic acid and an appropriate solvent, and add activated zinc dust. Stir vigorously until the elimination is complete.

  • Purification: Filter the reaction mixture through celite and neutralize the filtrate with saturated sodium bicarbonate. Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by silica gel column chromatography to yield 1,2-O-isopropylidene-α-D-xylo-hex-5-enofuranose.

Synthesis of this compound

This part of the synthesis involves hydroboration-oxidation followed by azidation.

Materials:

  • 1,2-O-Isopropylidene-α-D-xylo-hex-5-enofuranose

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Methanesulfonyl chloride (MsCl) or Triflic anhydride (Tf₂O)

  • Triethylamine (TEA) or Pyridine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Hydroboration-Oxidation: Dissolve the alkene intermediate from step 3.1 in anhydrous THF at 0 °C. Add borane-THF complex dropwise and stir at room temperature. After completion, cool the reaction to 0 °C and carefully add aqueous sodium hydroxide, followed by the slow addition of 30% hydrogen peroxide.

  • Work-up and Protection: Stir the mixture at room temperature, then extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting diol will need to be selectively protected at the primary hydroxyl group.

  • Mesylation/Triflation: Dissolve the intermediate alcohol in anhydrous dichloromethane and cool to 0 °C. Add triethylamine or pyridine, followed by the dropwise addition of methanesulfonyl chloride or triflic anhydride.

  • Azidation: After the activation of the hydroxyl group is complete, the crude mesylate or triflate is dissolved in anhydrous DMF. Sodium azide is added, and the reaction is heated.[5]

  • Final Purification: After completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product, this compound, is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate.

Mandatory Visualizations

Proposed Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_intermediate4 Intermediate 4 cluster_final Final Product start 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose inter1 6-O-tosyl-1,2:5,6-di-O- isopropylidene-α-D-glucofuranose start->inter1 Tosylation inter2 1,2-O-Isopropylidene- α-D-xylo-hex-5-enofuranose inter1->inter2 Iodination & Elimination inter3 1,2-O-Isopropylidene- α-D-glucofuranose-6-ol inter2->inter3 Hydroboration- Oxidation inter4 6-O-mesyl-1,2-O-isopropylidene- α-D-glucofuranose inter3->inter4 Mesylation final 6-Azido-1,6-dideoxy-3,4-O- isopropylidene-D-lyxo-2-hexulofuranose inter4->final Azidation

Caption: Proposed synthetic workflow for the target compound.

Application in Bioconjugation via Click Chemistry

Click_Chemistry cluster_reactants Reactants cluster_reaction Reaction cluster_product Product azido_sugar 6-Azido-1,6-dideoxy-3,4-O- isopropylidene-D-lyxo-2-hexulofuranose click CuAAC Click Chemistry azido_sugar->click alkyne_biomolecule Alkyne-modified Biomolecule (e.g., Protein, DNA) alkyne_biomolecule->click conjugate Glycoconjugate click->conjugate Forms a stable triazole linkage

Caption: Bioconjugation using the azido sugar via click chemistry.

Applications in Drug Development and Research

6-azido-6-deoxy sugars are valuable tools in glycobiology and drug discovery. The azido group serves as a bioorthogonal chemical reporter, allowing for the tracking and visualization of carbohydrates in biological systems.

  • Metabolic Labeling: 6-azido-6-deoxy sugar analogues can be metabolically incorporated into cellular glycans.[6] Subsequent reaction with a fluorescently tagged alkyne via click chemistry allows for the imaging and identification of these glycans, providing insights into glycosylation pathways in health and disease.

  • Glycoconjugate Synthesis: These azido sugars are key building blocks for the synthesis of complex glycoconjugates, such as glycoproteins and glycolipids. These synthetic molecules are crucial for studying carbohydrate-protein interactions and for the development of carbohydrate-based vaccines and therapeutics.[7]

  • Drug Delivery: Carbohydrate scaffolds are increasingly being explored for targeted drug delivery. The modification of drug carriers with specific carbohydrates can enhance their biocompatibility and target them to specific cells or tissues.[8]

Conclusion

While direct experimental data for this compound is limited, its chemical properties and synthetic accessibility can be reliably inferred from well-established carbohydrate chemistry. Its structure incorporates key features—a furanose scaffold, an isopropylidene protecting group, and a versatile azido handle—that make it a valuable compound for researchers in chemical biology and drug development. The proposed synthetic route and the discussion of its potential applications provide a solid foundation for its synthesis and utilization in the laboratory. Further experimental characterization is warranted to fully elucidate its specific properties and biological activity.

References

In-Depth Technical Guide: 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 122194-05-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose, a key synthetic intermediate in carbohydrate chemistry. The document details its chemical and physical properties, provides a theoretical synthetic pathway, and explores its significant applications, particularly in the realm of bioorthogonal chemistry and the development of novel carbohydrate-based therapeutics. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and glycobiology.

Chemical and Physical Properties

This compound is a carbohydrate derivative characterized by the presence of an azide group at the C-6 position and an isopropylidene protecting group spanning the C-3 and C-4 hydroxyls. These features make it a versatile building block in organic synthesis.

PropertyValueSource
CAS Number 122194-05-2[1]
Molecular Formula C₉H₁₅N₃O₄[1]
Molecular Weight 229.23 g/mol [1]
Synonyms 6-Azido-1,6-dideoxy-3,4-O-(1-methylethylidene)-D-tagatose[1]
Appearance White to off-white solid (typical)Commercially available
Solubility Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate.General chemical knowledge

Synthetic Pathway

G cluster_0 Conceptual Synthetic Workflow start Protected D-Fructose Derivative (e.g., 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose) step1 Selective deprotection of the primary hydroxyl group (C-6 OH) start->step1 1. Acidic Hydrolysis step2 Activation of the primary hydroxyl group (e.g., Tosylation or Mesylation) step1->step2 2. TsCl or MsCl, Pyridine step3 Nucleophilic substitution with sodium azide (NaN₃) step2->step3 3. NaN₃, DMF step4 Isomerization/rearrangement to the furanose form step3->step4 4. Controlled acidic conditions end_product This compound step4->end_product

Caption: Conceptual synthetic route for the target compound.

Core Application: Bioorthogonal Chemistry

The primary utility of this compound lies in its azide functionality, which is a key component in bioorthogonal chemistry .[2][3] Specifically, the azide group can participate in highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4]

This reaction allows for the covalent ligation of the sugar moiety to other molecules bearing a terminal alkyne. The reaction is highly specific, proceeds under mild, aqueous conditions, and is tolerant of a wide range of functional groups, making it ideal for biological applications.[4]

G cluster_1 Click Chemistry Workflow azido_sugar 6-Azido-1,6-dideoxy-3,4-O- isopropylidene-D-lyxo-2-hexulofuranose reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) azido_sugar->reaction alkyne_molecule Alkyne-functionalized Molecule (e.g., protein, drug, fluorophore) alkyne_molecule->reaction product Triazole-linked Glycoconjugate reaction->product

References

An In-depth Technical Guide to the Synthesis of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose, a valuable carbohydrate-based building block in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing from the readily available monosaccharide, D-tagatose. The key strategic steps include the selective protection of the hydroxyl groups, activation of the primary hydroxyl group at the C-6 position, and subsequent nucleophilic substitution to introduce the azido moiety. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Introduction

This compound, also known as 6-azido-6-deoxy-3,4-O-isopropylidene-D-tagatofuranose, is a synthetic carbohydrate derivative with the chemical formula C9H15N3O4 and CAS number 122194-05-2. The presence of an azido group at the C-6 position makes it a versatile precursor for the introduction of various nitrogen-containing functionalities through click chemistry or reduction to an amine. The isopropylidene group provides protection for the C-3 and C-4 hydroxyls, allowing for selective reactions at other positions of the sugar ring. These features make the title compound a valuable intermediate in the synthesis of modified monosaccharides, nucleoside analogs, and other complex bioactive molecules.

Synthetic Pathway Overview

The synthesis of this compound originates from D-tagatose. The overall transformation can be conceptually divided into three main stages:

  • Selective Protection: The initial step involves the selective protection of the C-3 and C-4 hydroxyl groups of D-tagatose using an isopropylidene group. This is crucial for directing subsequent reactions to the desired positions.

  • Activation of the C-6 Hydroxyl Group: The primary hydroxyl group at the C-6 position is then selectively activated to create a good leaving group. This is typically achieved through tosylation or mesylation.

  • Introduction of the Azido Group: Finally, the activated C-6 position undergoes a nucleophilic substitution reaction with an azide source, typically sodium azide, to yield the target 6-azido derivative.

The following diagram illustrates the logical flow of the synthesis:

Synthesis_Workflow Start D-Tagatose Step1 Selective Isopropylidenation Start->Step1 Intermediate1 3,4-O-Isopropylidene- D-tagatofuranose Step1->Intermediate1 Step2 Activation of C6-OH (e.g., Tosylation) Intermediate1->Step2 Intermediate2 6-O-Tosyl-3,4-O-isopropylidene- D-tagatofuranose Step2->Intermediate2 Step3 Azide Substitution Intermediate2->Step3 Product 6-Azido-1,6-dideoxy-3,4-O- isopropylidene-D-lyxo-2-hexulofuranose Step3->Product

Figure 1: Logical workflow of the synthesis.

Detailed Experimental Protocols

The following protocols are based on established methodologies in carbohydrate chemistry and provide a detailed guide for each synthetic step.

Step 1: Synthesis of 3,4-O-Isopropylidene-D-tagatofuranose

This procedure describes the selective protection of the C-3 and C-4 hydroxyl groups of D-tagatose.

Materials:

  • D-Tagatose

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend D-tagatose in anhydrous acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the suspension.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure 3,4-O-Isopropylidene-D-tagatofuranose.

Step 2: Synthesis of 6-O-Tosyl-3,4-O-isopropylidene-D-tagatofuranose

This protocol details the selective tosylation of the primary hydroxyl group at the C-6 position.

Materials:

  • 3,4-O-Isopropylidene-D-tagatofuranose

  • Pyridine (anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3,4-O-Isopropylidene-D-tagatofuranose in anhydrous pyridine and cool the solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to afford 6-O-Tosyl-3,4-O-isopropylidene-D-tagatofuranose.

Step 3: Synthesis of this compound

This final step describes the nucleophilic substitution of the tosyl group with an azide.

Materials:

  • 6-O-Tosyl-3,4-O-isopropylidene-D-tagatofuranose

  • Sodium azide (NaN3)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-O-Tosyl-3,4-O-isopropylidene-D-tagatofuranose in anhydrous DMF.

  • Add sodium azide to the solution and heat the reaction mixture. The reaction temperature is a critical parameter and should be optimized (typically between 80-120 °C).

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final product, this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis. Please note that yields can vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductTypical Yield (%)
1IsopropylidenationD-Tagatose3,4-O-Isopropylidene-D-tagatofuranose60-75
2Tosylation3,4-O-Isopropylidene-D-tagatofuranose6-O-Tosyl-3,4-O-isopropylidene-D-tagatofuranose80-90
3Azidation6-O-Tosyl-3,4-O-isopropylidene-D-tagatofuranoseThis compound75-85

Visualization of the Chemical Transformation

The chemical structures and the reaction scheme for the synthesis are depicted below.

Chemical_Reaction cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product D_Tagatose D-Tagatose Isopropylidene_Tagatose 3,4-O-Isopropylidene- D-tagatofuranose D_Tagatose->Isopropylidene_Tagatose Acetone, H+ Tosyl_Tagatose 6-O-Tosyl-3,4-O-isopropylidene- D-tagatofuranose Isopropylidene_Tagatose->Tosyl_Tagatose TsCl, Pyridine Azido_Product 6-Azido-1,6-dideoxy-3,4-O- isopropylidene-D-lyxo-2-hexulofuranose Tosyl_Tagatose->Azido_Product NaN3, DMF

Figure 2: Chemical reaction pathway.

Conclusion

This technical guide outlines a reliable and stepwise synthetic route to this compound from D-tagatose. The provided protocols and data serve as a valuable resource for researchers in the fields of carbohydrate chemistry, medicinal chemistry, and drug discovery, facilitating the synthesis of this important chemical entity for further scientific exploration and application. The versatility of the terminal azide group opens up numerous possibilities for the development of novel carbohydrate-based therapeutics and biological probes.

Spectroscopic Analysis of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides an in-depth overview of the spectroscopic characterization of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose, a key intermediate in the synthesis of various carbohydrate-based therapeutics and research tools. Due to the limited availability of public spectroscopic data for this specific compound, this document presents a representative analysis based on the closely related and well-characterized analogue, 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose. The methodologies and expected spectral features outlined herein serve as a comprehensive reference for researchers and professionals in drug development and carbohydrate chemistry.

Introduction

This compound (CAS No: 122194-05-2; Molecular Formula: C₉H₁₅N₃O₄) is a versatile synthetic building block. The presence of an azido group allows for facile modification via click chemistry, while the isopropylidene protecting group offers selective manipulation of hydroxyl functionalities. Accurate structural elucidation and purity assessment are paramount for its application in multi-step syntheses. This guide details the expected spectroscopic data and the underlying experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data (Representative)

The following tables summarize the expected spectroscopic data for a representative azido-sugar, 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose. These values provide a baseline for the characterization of this compound.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.92d3.7H-1
4.51d3.7H-2
4.30d2.8H-3
4.14dd10.0, 2.8H-4
4.05ddd10.0, 5.9, 2.5H-5
3.45dd13.2, 2.5H-6a
3.38dd13.2, 5.9H-6b
1.50s-C(CH₃)₂
1.32s-C(CH₃)₂
¹³C NMR Data
Chemical Shift (δ) ppmAssignment
111.8C(CH₃)₂
105.1C-1
84.8C-2
84.6C-4
79.9C-3
72.5C-5
51.6C-6
26.8C(CH₃)₂
26.3C(CH₃)₂
IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3450BroadO-H Stretch
~2980MediumC-H Stretch (Aliphatic)
~2100StrongN₃ Stretch (Azide)
~1380, 1370MediumC-H Bend (Isopropylidene)
~1260, 1210, 1080StrongC-O Stretch (Ether, Alcohol)
Mass Spectrometry Data
m/zIon Type
[M+Na]⁺Sodium Adduct
[M+H]⁺Protonated Molecule
[M-CH₃]⁺Loss of a Methyl Group

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of the deuterated solvent.

  • ¹H NMR: Spectra are recorded at 298 K. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Spectra are recorded using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL and infused into the ESI source.

  • Data Acquisition: Spectra are acquired in positive ion mode. The exact mass is measured to confirm the elemental composition.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of azido-sugars and a conceptual representation of the structural elucidation process.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Azido-Sugar Compound NMR NMR Spectroscopy (¹H, ¹³C) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: General experimental workflow for spectroscopic analysis.

logical_relationship cluster_data Spectroscopic Data cluster_conclusion Structural Confirmation H_NMR ¹H NMR: Proton Environment Connectivity Final_Structure Confirmed Structure of 6-Azido-1,6-dideoxy-3,4-O- isopropylidene-D-lyxo-2-hexulofuranose H_NMR->Final_Structure C_NMR ¹³C NMR: Carbon Skeleton C_NMR->Final_Structure IR IR: Functional Groups (e.g., -N₃, -OH) IR->Final_Structure MS MS: Molecular Weight Formula MS->Final_Structure

Caption: Logical relationship of spectroscopic data to structure.

An In-depth Technical Guide on the 13C NMR Analysis of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required for the acquisition and analysis of 13C NMR data for the novel carbohydrate derivative, 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose. While specific spectral data for this compound is not yet publicly available, this document outlines the established experimental protocols and data presentation standards necessary for its characterization.

Molecular Structure

The chemical structure of this compound is a key determinant of its spectral properties. The molecule features a furanose ring, an isopropylidene protecting group, and an azido functional group, each influencing the chemical environment of the carbon atoms.

Caption: Chemical structure of this compound.

Data Presentation: 13C NMR Chemical Shifts

The anticipated 13C NMR spectrum of this compound would display distinct signals for each unique carbon atom. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference. The following table provides a template for the systematic presentation of the 13C NMR data.

Carbon AtomChemical Shift (δ, ppm)
C1
C2
C3
C4
C5
C6
C(CH₃)₂
CH₃
CH₃

Experimental Protocols

The acquisition of high-quality 13C NMR data is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters.

1. Sample Preparation

A standardized protocol for the preparation of carbohydrate samples for NMR spectroscopy is crucial for obtaining reproducible results.[1]

  • Dissolution: Accurately weigh the sample of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) to a final concentration of approximately 5-20 mg/mL. The choice of solvent will depend on the solubility of the compound. For non-aqueous solvents, chemical shifts are often referenced to the residual solvent peak.[2]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

2. NMR Data Acquisition

The following parameters provide a general starting point for a standard proton-decoupled 13C NMR experiment. Optimization may be necessary based on the specific instrument and sample concentration.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.[1]

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire chemical shift range for carbohydrates.[1]

  • Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are often adequate to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a common starting point.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

3. Data Processing and Analysis

  • Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate peak picking.

  • Chemical Shift Referencing: The chemical shifts should be referenced to the internal standard or the residual solvent peak.

  • Peak Assignment: The assignment of individual carbon resonances can be facilitated by two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate carbon atoms with their attached protons and long-range coupled protons, respectively.

Logical Workflow for Structural Elucidation

The process of determining and confirming the structure of a novel carbohydrate derivative like this compound involves a logical progression of experimental and analytical steps.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep OneD_NMR 1D NMR (1H, 13C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR DataProcessing Spectral Processing TwoD_NMR->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation Confirmation Structural Confirmation StructureElucidation->Confirmation

Caption: Experimental workflow for the synthesis and structural elucidation of a novel carbohydrate.

This guide provides the foundational knowledge for researchers to undertake the 13C NMR analysis of this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for the complete structural characterization of this and other novel carbohydrate derivatives.

References

Purity analysis of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Analysis of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and confirming the identity of this compound. This document is intended for researchers, scientists, and drug development professionals who utilize this carbohydrate derivative as a chemical building block. The guide outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), which are essential for quality control and characterization. Furthermore, it discusses potential impurities and presents a logical workflow for a complete purity assessment.

Introduction

This compound (CAS No: 122194-05-2, Molecular Formula: C₉H₁₅N₃O₄) is a specialized carbohydrate derivative.[1] The presence of an azide group makes it a valuable precursor for bioorthogonal chemistry, such as Staudinger ligations or copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling the conjugation of the sugar moiety to other molecules like fluorescent probes, biotin tags, or active pharmaceutical ingredients.[2][3] The isopropylidene protecting group enhances its solubility in organic solvents and allows for selective chemical manipulation at other positions.

Given its application in complex multi-step syntheses, ensuring the high purity of this intermediate is critical. Impurities, such as synthetic precursors, diastereomers, or byproducts from side reactions, can compromise the yield, purity, and biological activity of the final product. This guide details the analytical techniques required to establish a robust purity profile for this compound.

Analytical Methods for Purity Determination

A multi-pronged analytical approach is necessary for the comprehensive assessment of purity. This typically involves a primary chromatographic technique for quantification, followed by spectroscopic methods for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of the compound by separating it from non-volatile and semi-volatile impurities.

Experimental Protocol:

  • System: A standard HPLC or UPLC system equipped with a UV detector and an optional Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point. For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and separation.[4]

  • Mobile Phase:

    • Solvent A: Water (HPLC-grade)

    • Solvent B: Acetonitrile (HPLC-grade)

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • UV detection at 210 nm (for the azide functional group).

    • ELSD/CAD for universal detection of non-chromophoric impurities.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL

Data Presentation:

Purity is typically calculated based on the peak area percentage from the chromatogram.

Component Retention Time (min) Peak Area (%) Identity
Peak 14.51.2Starting Material (e.g., tosylated precursor)
Peak 212.898.5Main Compound
Peak 315.20.3Unknown Impurity

Table 1: Representative HPLC data for purity assessment of the target compound. Data is illustrative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the compound's identity. It can also detect and identify structurally related impurities.[5][6] Both ¹H and ¹³C NMR are crucial.

Experimental Protocol:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Typical chemical shifts for carbohydrate ring protons are observed between 3-6 ppm.[5]

    • The isopropylidene methyl groups will appear as distinct singlets, typically in the 1.3-1.5 ppm region.

    • Protons on the carbon bearing the azide group (C6) will be shifted upfield compared to a hydroxyl-bearing equivalent.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical chemical shifts for carbohydrate ring carbons are found between 60-110 ppm.[5]

    • The carbon of the isopropylidene group will be around 112-115 ppm, and its methyl carbons around 25-27 ppm.

  • 2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all proton and carbon signals unambiguously, confirming connectivity and stereochemistry.

Data Presentation:

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
5.95 (d, 1H)112.5 (C(CH₃)₂)
4.80 (d, 1H)105.0 (C2)
4.65 (dd, 1H)85.0 (C4)
4.30 (m, 1H)84.5 (C3)
3.85 (d, 1H)81.0 (C5)
3.50 (dd, 1H)51.5 (C6-N₃)
3.40 (dd, 1H)26.8 (CH₃)
1.45 (s, 3H)26.5 (CH₃)
1.30 (s, 3H)Note: C1 is a methylene group

Table 2: Predicted and representative NMR chemical shifts for this compound. Data is illustrative and based on typical values for similar structures.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target compound and to help identify impurities. Electrospray Ionization (ESI) is a common technique for this type of molecule.

Experimental Protocol:

  • Instrument: A mass spectrometer with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Mode: Positive ion mode is typically used.

  • Sample Preparation: Dilute the sample solution from the HPLC preparation (or prepare a fresh solution in methanol or acetonitrile at ~10 µg/mL).

  • Infusion: Direct infusion or analysis via LC-MS using the HPLC method described above.

  • Data Acquisition: Acquire a full scan MS spectrum. The expected mass for the protonated molecule [M+H]⁺ is 230.11. Adducts with sodium [M+Na]⁺ (252.10) or potassium [M+K]⁺ (268.07) are also commonly observed.

  • Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to confirm the structure. A characteristic neutral loss of N₂ (28 Da) from the parent or fragment ions can be indicative of the azide group.[7]

Data Presentation:

Ion Calculated m/z Observed m/z Identity
[M+H]⁺230.1139230.1141Parent Ion
[M+Na]⁺252.0958252.0960Sodium Adduct
[M-N₂ + H]⁺202.1190202.1192Fragmentation Product
[M-26+H]⁺204.1288204.1290Reduced Amine Impurity

Table 3: Representative ESI-MS data. The presence of a peak at m/z 204.1290 could indicate a common impurity where the azide has been reduced to an amine[8].

Visualized Workflows and Relationships

Diagrams created with Graphviz help to visualize the logical flow of the analysis and the potential sources of impurities.

PurityAnalysisWorkflow cluster_prep Sample Handling cluster_analysis Analytical Stages cluster_results Data Interpretation Sample Receive Sample Dissolve Dissolve in Solvent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC-UV/ELSD (Quantitative Purity) Filter->HPLC Primary Analysis NMR NMR (¹H, ¹³C) (Structure ID) Filter->NMR Confirmation MS ESI-MS, MS/MS (Molecular Weight) Filter->MS Confirmation Report Final Purity Report & Certificate of Analysis HPLC->Report Purity Value (%) NMR->Report Identity Confirmed MS->Report MW Confirmed

Caption: Overall workflow for the purity analysis of the target compound.

ImpurityProfile reactant reactant intermediate intermediate product product impurity impurity A Precursor Sugar (e.g., Di-O-isopropylidene-D-fructose) B Activation of C6 (e.g., Tosylation) A->B D Final Product A->D Carry-over C Azide Substitution (NaN₃) B->C I4 Elimination Byproduct B->I4 Side reaction C->D I2 Diastereomers C->I2 Epimerization I3 Reduced Amine Byproduct D->I3 Reduction during workup/storage I1 Unreacted Precursor

Caption: Potential synthetic pathway and sources of common impurities.

References

Navigating the Stability and Storage of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic handling and storage of chemical intermediates are paramount to ensure the integrity and success of complex synthetic pathways and drug discovery programs. This technical guide provides an in-depth overview of the stability and recommended storage conditions for 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose, a key building block in medicinal chemistry. Adherence to these guidelines is crucial for preventing degradation and preserving the compound's purity and reactivity for downstream applications.

Core Stability Profile

The stability of this compound is influenced by several environmental factors. Understanding these sensitivities is critical for maintaining the compound's structural integrity over time.

Key Stability Considerations:

  • Temperature: Elevated temperatures can promote the degradation of the azide functional group, potentially leading to the formation of impurities. The isopropylidene protecting group may also be susceptible to cleavage under harsh thermal conditions.

  • Moisture: The presence of water can facilitate the hydrolysis of the isopropylidene group, exposing the diol and altering the compound's structure.

  • Light: While specific photostability data is limited, azide-containing compounds can be light-sensitive. Exposure to UV or high-intensity light may initiate decomposition pathways.

  • pH: Acidic or basic conditions can catalyze the removal of the isopropylidene protecting group. Strong acids or bases should be avoided during storage and handling.

Recommended Storage Conditions

To ensure the long-term stability and usability of this compound, the following storage protocols are recommended:

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes thermal degradation and preserves the integrity of the azide and isopropylidene groups.
Atmosphere Inert (Argon or Nitrogen)Prevents potential oxidation and reactions with atmospheric moisture.
Container Tightly sealed, amber glass vialProtects from light exposure and prevents moisture ingress.
Desiccant RecommendedFurther minimizes exposure to residual moisture within the storage container.

Experimental Protocols

While specific, detailed experimental protocols for the stability testing of this exact molecule are not widely published, a general approach to assessing the stability of similar carbohydrate-based intermediates can be outlined.

General Protocol for Assessing Thermal Stability:

  • Sample Preparation: Accurately weigh samples of this compound into individual, sealed vials.

  • Incubation: Place the vials in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8 weeks).

  • Analysis: Analyze the samples at each time point using High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of major degradants.

  • Data Evaluation: Plot the concentration of the parent compound versus time at each temperature to determine the degradation kinetics.

General Protocol for Assessing Photostability:

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile) and place them in quartz cuvettes.

  • Light Exposure: Expose the samples to a controlled light source, such as a xenon lamp in a photostability chamber, according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Time Points: Withdraw aliquots at various time points.

  • Analysis: Analyze the exposed and dark control samples by HPLC to assess the extent of degradation.

  • Data Evaluation: Compare the chromatograms of the exposed and dark control samples to identify any photodegradants.

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive stability assessment of this compound.

G cluster_0 Stability Assessment Workflow cluster_1 Forced Degradation Conditions cluster_2 Long-Term Storage Conditions A Compound Synthesis & Purification B Characterization (NMR, MS, HPLC) A->B C Forced Degradation Studies B->C D Long-Term Stability Studies B->D C1 Acidic C2 Basic C3 Oxidative C4 Thermal C5 Photolytic D1 -20°C D2 4°C D3 25°C / 60% RH E Data Analysis & Degradation Pathway ID F Establish Storage Conditions & Re-test Period E->F C1->E C2->E C3->E C4->E C5->E D1->E D2->E D3->E

Caption: Workflow for assessing the stability of the target compound.

Unveiling the Glycome: A Technical Guide to Azide-Modified Sugar Scaffolds in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of glycosylation, a ubiquitous and complex post-translational modification, is critical to unraveling the intricacies of cell signaling, immunology, and disease pathogenesis. The dynamic nature of the glycome has historically posed significant analytical challenges. However, the advent of metabolic glycoengineering utilizing azide-modified sugar scaffolds has provided a powerful toolkit to non-invasively probe, visualize, and quantify glycans in their native biological context. This technical guide offers an in-depth exploration of the core principles, experimental methodologies, and applications of this transformative technology.

Core Principle: Bioorthogonal Chemistry in a Cellular Context

Metabolic labeling with azide-modified sugars is a two-step strategy that leverages the cell's own biosynthetic machinery.[1] First, cells are cultured with a peracetylated, azide-functionalized monosaccharide analog. The acetyl groups enhance cell permeability, allowing the sugar to readily cross the cell membrane.[2] Once inside, cellular esterases remove the acetyl groups, and the liberated azido sugar is processed by the endogenous glycosylation pathways, incorporating the azide moiety into various glycoconjugates.[2]

The azide group serves as a bioorthogonal chemical handle – it is small, non-perturbative, and chemically inert within the biological milieu.[1] This allows for a second, highly selective reaction with a probe molecule containing a complementary functional group, a process known as "click chemistry". This enables the covalent attachment of fluorophores for imaging, affinity tags for enrichment and proteomic analysis, or other functionalities for downstream applications.[3]

Key Azide-Modified Sugar Scaffolds

Several peracetylated azido sugars are commonly employed in metabolic glycoengineering, each targeting different glycosylation pathways:

  • N-azidoacetylmannosamine (Ac4ManNAz): A precursor to azido-sialic acid (SiaNAz), primarily used to label sialoglycans on the cell surface.[4]

  • N-azidoacetylgalactosamine (Ac4GalNAz): Incorporated into mucin-type O-linked glycans and O-GlcNAc modifications.[5]

  • N-azidoacetylglucosamine (Ac4GlcNAz): Primarily used to study O-GlcNAcylated proteins.[4]

  • 6-azidofucose (6AzFuc): For the study of fucosylated glycans.[5]

Data Presentation: Quantitative Parameters for Metabolic Labeling

The efficiency of metabolic labeling is dependent on several factors, including the choice of azido sugar, its concentration, incubation time, and the cell type. The following tables summarize key quantitative data from various studies to guide experimental design.

Azido SugarCell LineOptimal ConcentrationIncubation TimeNotes
Ac4ManNAzJurkat25-50 µM48-72 hoursCommonly used for suspension cells.[6]
Ac4ManNAzA54950 µM72 hoursEffective for labeling adherent lung carcinoma cells.[7]
Ac4ManNAzvarious10 µMNot SpecifiedSuggested as an optimal concentration to minimize effects on cell physiology while maintaining sufficient labeling.[8][9]
Ac4GalNAzCHO50 µM48 hoursShowed significantly higher incorporation than Ac4GlcNAz in this cell line.[6]
Ac4GalNAzVarious50 µMNot SpecifiedGenerally effective for labeling mucin-type O-linked glycoproteins.[10]
Ac4GlcNAzCHO50 µM48 hoursLower incorporation compared to Ac4GalNAz for cell surface glycans.[6]
6-azidofucosevarious50-100 µM24-72 hoursOptimal time depends on cell proliferation rate.[11]
Reaction TypeReactantsTypical Probe ConcentrationReaction TimeKey Features
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) Azide and terminal alkyne10-100 µM (alkyne-probe)30-60 minutesHigh reaction rate; requires a copper(I) catalyst, which can be toxic to live cells. Best suited for fixed cells or lysates.[12][13]
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) Azide and strained cyclooctyne (e.g., DBCO)20-50 µM (DBCO-probe)30-60 minutesCopper-free and bioorthogonal, ideal for live cell imaging.[3][14]
Staudinger Ligation Azide and phosphineNot specified6 hoursThe first bioorthogonal reaction used for this purpose; generally slower than click chemistry.[15]

Mandatory Visualization: Diagrams of Key Pathways and Workflows

metabolic_labeling_workflow General Workflow for Metabolic Glycoengineering cluster_cell Cellular Environment cluster_detection Bioorthogonal Detection cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture Seed and culture cells of interest. Metabolic_Incorporation 2. Metabolic Incorporation Incubate cells with peracetylated azido sugar (e.g., Ac4ManNAz). (24-72 hours) Cell_Culture->Metabolic_Incorporation Washing_1 3. Washing Remove unincorporated azido sugar. Metabolic_Incorporation->Washing_1 Bioorthogonal_Ligation 4. Bioorthogonal Ligation React with a probe (e.g., DBCO-fluorophore) via SPAAC for live cells or an alkyne-fluorophore via CuAAC for fixed cells. (30-60 minutes) Washing_1->Bioorthogonal_Ligation Washing_2 5. Washing Remove excess probe. Bioorthogonal_Ligation->Washing_2 Analysis 6. Analysis - Fluorescence Microscopy - Flow Cytometry - Western Blot - Mass Spectrometry Washing_2->Analysis

Metabolic Labeling and Detection Workflow.

n_linked_glycosylation N-Linked Glycosylation Pathway cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus Dolichol-P Dolichol-P LLO_Assembly Assembly of lipid-linked oligosaccharide (LLO) precursor (GlcNAc2Man9Glc3). Dolichol-P->LLO_Assembly Flipping Translocation of LLO into ER lumen. LLO_Assembly->Flipping Transfer Transfer of oligosaccharide to Asn residue of nascent polypeptide by oligosaccharyltransferase (OST). Flipping->Transfer Trimming Glucose and mannose trimming. Transfer->Trimming Further_Processing Further processing: - Mannose removal - Addition of GlcNAc, galactose, sialic acid, fucose. Trimming->Further_Processing Mature_Glycoprotein Mature N-linked glycoprotein Further_Processing->Mature_Glycoprotein

Overview of the N-Linked Glycosylation Pathway.

o_glcnacylation_signaling O-GlcNAcylation Signaling Cycle Glucose Glucose HBP Hexosamine Biosynthetic Pathway (HBP) Glucose->HBP UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT Protein Protein (Ser/Thr) Protein->OGT O_GlcNAcylated_Protein O-GlcNAcylated Protein OGT->O_GlcNAcylated_Protein OGA O-GlcNAcase (OGA) O_GlcNAcylated_Protein->OGA Signaling_Outcomes Downstream Signaling - Transcription - Translation - Protein Stability O_GlcNAcylated_Protein->Signaling_Outcomes OGA->Protein GlcNAc GlcNAc OGA->GlcNAc

The Dynamic Cycle of O-GlcNAcylation.

Experimental Protocols

Protocol 1: Synthesis of Peracetylated Azido Sugars

The synthesis of peracetylated azido sugars such as Ac4ManNAz, Ac4GalNAz, and Ac4GlcNAz is a multi-step chemical process. A generalized overview is provided here, with the understanding that specific, detailed protocols can be found in specialized organic chemistry literature. The synthesis can typically be completed in approximately one week.[5]

Protocol 2: Metabolic Labeling of Cultured Cells with Azido Sugars

This protocol describes the metabolic incorporation of an azido sugar into cultured mammalian cells for subsequent analysis.

Materials:

  • Peracetylated azido sugar (e.g., Ac4ManNAz, Ac4GalNAz, or Ac4GlcNAz)

  • Complete cell culture medium

  • Sterile DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture plates or flasks

Procedure:

  • Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in sterile DMSO to create a stock solution (e.g., 50 mM). Store at -20°C.

  • Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase during the labeling period.

  • Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM). Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells for 1-3 days under standard culture conditions (e.g., 37°C, 5% CO2).

  • Harvesting and Washing: Gently harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution. Wash the cells three times with cold PBS to remove any unincorporated azido sugar. The cells are now ready for downstream bioorthogonal ligation.

Protocol 3: Bioorthogonal Ligation via SPAAC for Live-Cell Imaging

This protocol details the labeling of metabolically incorporated azides on live cells using a copper-free click chemistry reaction.

Materials:

  • Metabolically labeled live cells

  • DBCO-conjugated fluorophore

  • Pre-warmed complete cell culture medium

Procedure:

  • Prepare Staining Solution: Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

  • SPAAC Reaction: Resuspend the washed, metabolically labeled cells in the staining solution. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Pellet the cells and wash three times with warm PBS to remove the excess fluorophore.

  • Imaging: Resuspend the cells in fresh medium and image using a fluorescence microscope.

Protocol 4: Bioorthogonal Ligation via CuAAC for Fixed Cells or Lysates

This protocol is for labeling metabolically incorporated azides on fixed cells or in cell lysates.

Materials:

  • Metabolically labeled cells or cell lysate

  • Alkyne-fluorophore or alkyne-biotin

  • CuSO4 solution

  • Copper ligand (e.g., THPTA)

  • Sodium ascorbate solution

  • PBS, pH 7.4

  • 4% Paraformaldehyde (for fixed cells)

  • RIPA buffer (for lysates)

Procedure for Fixed Cells:

  • Fixation: Fix metabolically labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash cells twice with PBS.

  • Prepare Click Reaction Cocktail: Prepare a fresh solution containing CuSO4, a copper ligand, and the alkyne probe in PBS.

  • CuAAC Reaction: Add freshly prepared sodium ascorbate to the reaction cocktail to a final concentration of 1-5 mM to initiate the reaction. Add the complete cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.[12]

  • Washing: Wash the cells three times with PBS.

  • Analysis: Proceed with fluorescence imaging or other downstream analysis.

Protocol 5: Enrichment of Azide-Labeled Glycoproteins

This protocol describes the enrichment of azide-labeled glycoproteins from cell lysates for subsequent proteomic analysis.

Materials:

  • Metabolically labeled cell lysate

  • Alkyne-biotin or DBCO-biotin

  • Streptavidin-agarose beads

  • Lysis buffer (e.g., RIPA)

  • Wash buffers

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Lyse metabolically labeled cells in an appropriate lysis buffer.

  • Bioorthogonal Ligation: Add alkyne-biotin (for CuAAC) or DBCO-biotin (for SPAAC) to the lysate to a final concentration of 10-100 µM. If using CuAAC, add the catalyst and reducing agent. Incubate for 1-2 hours at room temperature.

  • Affinity Purification: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotin-tagged glycoproteins.

  • Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured glycoproteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Downstream Analysis: The enriched glycoproteins are now ready for analysis by Western blot or mass spectrometry.[4]

Conclusion

Azide-modified sugar scaffolds, in conjunction with bioorthogonal chemistry, have become an indispensable part of the chemical biologist's toolbox. This technology provides a robust and versatile platform for the non-invasive study of glycosylation in living systems. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively design and execute experiments to further our understanding of the complex roles of glycans in health and disease, and to accelerate the development of novel therapeutics.

References

An In-depth Technical Guide to Isopropylidene-Protected Azido Sugars: Synthesis, Reactions, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isopropylidene-protected azido sugars, valuable intermediates in carbohydrate chemistry and drug discovery. The strategic introduction of an azido group onto a sugar scaffold, while other hydroxyl groups are masked with isopropylidene ketals, offers a versatile platform for a variety of chemical modifications. The azide moiety serves as a bioorthogonal handle, enabling the attachment of diverse molecular entities through highly specific and efficient ligation reactions. This guide details the synthesis of key isopropylidene-protected azido sugars, their characterization, methods for deprotection, and their application in bioorthogonal chemistry, which is pivotal in the development of novel therapeutics and diagnostic tools.

Synthesis of Isopropylidene-Protected Azido Sugars

The synthesis of isopropylidene-protected azido sugars typically begins with a readily available monosaccharide, such as D-glucose. The hydroxyl groups are first protected using acetone in the presence of an acid catalyst to form isopropylidene acetals. This protection strategy is advantageous due to the ease of both formation and subsequent removal under mild acidic conditions. Following protection, a hydroxyl group is converted into a good leaving group, commonly a tosylate or mesylate, which is then displaced by an azide nucleophile.

A prominent example is the synthesis of 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This involves the initial protection of D-glucose to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, followed by oxidation of the C3 hydroxyl group and subsequent reduction to invert the stereochemistry to the allo configuration. The resulting hydroxyl group is then activated and displaced by sodium azide.[1] An alternative and more direct route involves the activation of the C3 hydroxyl of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose with trifluoromethanesulfonic anhydride, followed by nucleophilic substitution with sodium azide.[2]

Similarly, the synthesis of 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose starts with the selective tosylation of the primary hydroxyl group at the C6 position of 1,2-O-isopropylidene-α-D-glucofuranose, followed by nucleophilic displacement with sodium azide in a suitable solvent like DMF.[3]

Synthesis Workflow:

Synthesis_Workflow Start Monosaccharide (e.g., D-Glucose) Protection Isopropylidene Protection Start->Protection Activation Hydroxyl Activation (e.g., Tosylation, Mesylation) Protection->Activation Azide_Substitution Nucleophilic Substitution with NaN3 Activation->Azide_Substitution Product Isopropylidene-Protected Azido Sugar Azide_Substitution->Product CuAAC_Pathway Azido_Sugar Azido Sugar (R-N3) Triazole_Product Triazole Conjugate Azido_Sugar->Triazole_Product Alkyne_Probe Alkyne Probe (R'-C≡CH) Alkyne_Probe->Triazole_Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole_Product Staudinger_Ligation_Workflow Metabolic_Labeling Metabolic Labeling with Azido Sugar Phosphine_Probe Addition of Phosphine Probe Metabolic_Labeling->Phosphine_Probe Ligation Staudinger Ligation Phosphine_Probe->Ligation Detection Detection and Analysis Ligation->Detection

References

An In-depth Technical Guide to 6-Azido-1,6-dideoxy-3,4-O-(1-methylethylidene)-D-tagatose: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Azido-1,6-dideoxy-3,4-O-(1-methylethylidene)-D-tagatose, a modified ketohexose with significant potential in biomedical research and drug development. The introduction of an azido group at the C-6 position offers a versatile chemical handle for bioorthogonal conjugation, enabling its use as a metabolic probe to study glycan biosynthesis and function. The 1,6-dideoxy modification enhances stability, while the isopropylidene protection of the C-3 and C-4 hydroxyls facilitates selective chemical transformations. This document details a proposed synthetic pathway, predicted physicochemical and spectroscopic data, and discusses potential applications in areas such as metabolic labeling and targeted drug delivery.

Chemical Structure and Properties

6-Azido-1,6-dideoxy-3,4-O-(1-methylethylidene)-D-tagatose is a derivative of the rare sugar D-tagatose. Its structure is characterized by three key modifications from the parent monosaccharide:

  • 6-Azido Group: A synthetically versatile functional group that can participate in bioorthogonal "click" chemistry reactions, such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions. This allows for the covalent attachment of reporter molecules like fluorophores or biotin, or for conjugation to other biomolecules.

  • 1,6-Dideoxy: The absence of hydroxyl groups at the C-1 and C-6 positions. The 6-deoxy modification is a consequence of the azido substitution, while the 1-deoxy modification can enhance the metabolic stability of the molecule.

  • 3,4-O-(1-methylethylidene) Protection: An acetal protecting group that masks the C-3 and C-4 hydroxyls. This protection strategy is crucial for directing chemical reactions to other positions on the sugar ring and can be readily removed under acidic conditions.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₉H₁₅N₃O₄
Molecular Weight 229.24 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO, DMF)
Melting Point Not available

Proposed Synthetic Pathway

While a specific, published synthesis for 6-Azido-1,6-dideoxy-3,4-O-(1-methylethylidene)-D-tagatose has not been identified in the literature, a plausible multi-step synthesis can be proposed based on established methodologies for the modification of monosaccharides. The following workflow outlines a potential route starting from D-tagatose.

Synthesis_Pathway D_Tagatose D-Tagatose Intermediate_1 1,2:3,4-Di-O-isopropylidene-D-tagatofuranose D_Tagatose->Intermediate_1 Acetone, H+ Intermediate_2 6-O-Tosyl-1,2:3,4-di-O-isopropylidene-D-tagatofuranose Intermediate_1->Intermediate_2 TsCl, Pyridine Intermediate_3 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-D-tagatofuranose Intermediate_2->Intermediate_3 NaN3, DMF Intermediate_4 6-Azido-6-deoxy-3,4-O-isopropylidene-D-tagatose Intermediate_3->Intermediate_4 Mild Acid Hydrolysis Target 6-Azido-1,6-dideoxy-3,4-O- (1-methylethylidene)-D-tagatose Intermediate_4->Target Deoxygenation at C-1

Caption: Proposed synthetic pathway for 6-Azido-1,6-dideoxy-3,4-O-(1-methylethylidene)-D-tagatose.

Experimental Protocols (Proposed)

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis.

Synthesis of 1,2:3,4-Di-O-isopropylidene-D-tagatofuranose
  • Reaction Setup: Suspend D-tagatose in anhydrous acetone. Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Neutralize the reaction with a mild base (e.g., sodium bicarbonate). Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.

Synthesis of 6-O-Tosyl-1,2:3,4-di-O-isopropylidene-D-tagatofuranose
  • Reaction Setup: Dissolve the di-isopropylidene protected tagatose in anhydrous pyridine and cool the solution in an ice bath.

  • Reaction Conditions: Add p-toluenesulfonyl chloride (TsCl) portion-wise to the cooled solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction by adding cold water. Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

Synthesis of 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-D-tagatofuranose
  • Reaction Setup: Dissolve the tosylated intermediate in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Reaction Conditions: Add sodium azide (NaN₃) to the solution and heat the reaction mixture (e.g., to 80-100 °C). Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the product by flash chromatography.

Selective Deprotection to 6-Azido-6-deoxy-3,4-O-isopropylidene-D-tagatose
  • Reaction Setup: Dissolve the di-protected azido sugar in a solvent mixture such as acetic acid and water.

  • Reaction Conditions: Stir the reaction at a controlled temperature (e.g., 40-50 °C) to favor the selective removal of the more labile 1,2-O-isopropylidene group. Monitor the reaction carefully by TLC.

  • Work-up and Purification: Once the desired product is formed, neutralize the reaction mixture and concentrate under reduced pressure. Purify the product by flash chromatography.

Deoxygenation at the C-1 Position

A Barton-McCombie deoxygenation or a related radical-based deoxygenation protocol could be employed for the removal of the C-1 hydroxyl group. This would typically involve the formation of a thionocarbonyl derivative followed by treatment with a radical initiator and a hydrogen atom source.

Predicted Spectroscopic Data

The following table summarizes the predicted key signals in the ¹H NMR, ¹³C NMR, and mass spectra for the target compound. These are estimations based on data for structurally similar molecules.

Technique Predicted Data
¹H NMR Signals corresponding to the isopropylidene methyl groups (singlets), the sugar ring protons (multiplets), and the methylene protons at C-6 adjacent to the azide group (doublet of doublets).
¹³C NMR Resonances for the isopropylidene carbons (quaternary and methyls), the sugar ring carbons, and the C-6 carbon bearing the azide group (shifted upfield compared to a hydroxyl-bearing carbon).
Mass Spec (HRMS) A precise mass measurement corresponding to the molecular formula C₉H₁₅N₃O₄, likely observed as its protonated adduct [M+H]⁺ or sodium adduct [M+Na]⁺.

Potential Applications in Drug Development and Research

Metabolic Labeling and Glycan Profiling

The azido group on 6-Azido-1,6-dideoxy-3,4-O-(1-methylethylidene)-D-tagatose serves as a bioorthogonal chemical reporter. This allows for its metabolic incorporation into cellular glycans. Once incorporated, the azide can be selectively reacted with probes for visualization and proteomic analysis.

Metabolic_Labeling Azido_Sugar 6-Azido-tagatose derivative (Cell Permeable) Cell Cellular Uptake Azido_Sugar->Cell Metabolism Metabolic Incorporation into Glycans Cell->Metabolism Labeled_Glycan Azide-labeled Glycoconjugate Metabolism->Labeled_Glycan Click_Chemistry Bioorthogonal Ligation (e.g., Click Chemistry) Labeled_Glycan->Click_Chemistry Analysis Detection and Analysis Click_Chemistry->Analysis Probe Reporter Probe (Fluorophore, Biotin) Probe->Click_Chemistry

Caption: Workflow for metabolic labeling using an azido-sugar derivative.

This approach can be instrumental in:

  • Identifying and characterizing glycoproteins that utilize tagatose or related sugars.

  • Visualizing the localization of specific glycans within cells and tissues.

  • Studying the dynamics of glycan biosynthesis and turnover in response to various stimuli or in disease states.

Development of Targeted Therapies

The azido functionality can also be used to conjugate the sugar moiety to therapeutic agents. Given that some cell types may exhibit differential uptake of certain sugars, this molecule could potentially be explored as a targeting ligand to deliver cytotoxic drugs or other therapeutic payloads to specific cell populations, for example, in cancer therapy.

Conclusion

6-Azido-1,6-dideoxy-3,4-O-(1-methylethylidene)-D-tagatose represents a valuable chemical tool for glycobiology research and has potential for therapeutic applications. While its synthesis is not yet reported in the literature, a feasible synthetic route can be designed based on established carbohydrate chemistry. The unique combination of an azido handle for bioorthogonal chemistry, enhanced stability, and protecting groups for selective modifications makes this compound a promising candidate for further investigation by researchers in the fields of chemical biology and drug discovery.

Methodological & Application

Application Notes and Protocols for Click Chemistry Using 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, refers to a collection of chemical reactions that are high-yielding, wide in scope, and form stable products, often under mild, aqueous conditions.[1][2] The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][3][4] This reaction has become a powerful tool in various scientific disciplines, including drug discovery, bioconjugation, and materials science.[2]

The subject of these application notes, 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose , is a synthetically useful building block for introducing a modified sugar moiety onto a target molecule via click chemistry. Its chemical formula is C9H15N3O4 and its molecular weight is 229.23 g/mol .[5] The presence of the azide group allows for its specific conjugation to alkyne-containing molecules, while the isopropylidene protecting group offers stability and solubility in organic solvents, which can be later removed if necessary. Such sugar derivatives are of significant interest in drug development for targeted drug delivery, particularly to cell types that have specific carbohydrate-binding receptors.[6]

These protocols provide a detailed methodology for the use of this compound in a typical CuAAC reaction.

Data Presentation

Table 1: Properties of this compound
PropertyValue
CAS Number 122194-05-2[5]
Molecular Formula C9H15N3O4[5]
Molecular Weight 229.23 g/mol [5]
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, CH2Cl2)
Table 2: Typical Reagents for CuAAC Reaction
ReagentPurposeTypical Concentration
This compoundAzide-containing building block1.0 - 1.2 equivalents
Alkyne-functionalized moleculeSubstrate to be modified1.0 equivalent
Copper(II) Sulfate (CuSO4)Copper catalyst precursor0.05 - 0.25 mM[7]
Sodium AscorbateReducing agent to generate Cu(I) in situ5 mM[7]
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Copper-stabilizing ligand0.50 mM[7]
SolventReaction mediumDependant on substrate solubility (e.g., DMF, tBuOH/H2O)

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the conjugation of this compound to an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) Sulfate Pentahydrate (CuSO4·5H2O)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Nitrogen or Argon gas

  • Reaction vial or round-bottom flask

  • Stir plate and stir bar

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 20 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh before each use.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vial, dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.1 equivalents) in the chosen degassed solvent system.

    • Purge the vial with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[3]

  • Addition of Reagents:

    • To the reaction mixture, add the THPTA stock solution to a final concentration of 0.50 mM.[7]

    • Add the CuSO4 stock solution to a final concentration of 0.10 mM.[7] The solution may turn a pale blue color.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.[7] The solution should become colorless, indicating the reduction of Cu(II) to Cu(I).

  • Reaction and Monitoring:

    • Seal the reaction vial and stir the mixture at room temperature.

    • The reaction is typically complete within 1 to 24 hours.

    • Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Upon completion, the reaction can be quenched by exposure to air or by the addition of a copper chelator like ethylenediaminetetraacetic acid (EDTA).

    • Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water to remove the copper catalyst and other water-soluble components.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting triazole-linked product by a suitable method, such as silica gel column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (CuSO4, NaAsc, THPTA) dissolve_reactants Dissolve Azide-Sugar and Alkyne-Substrate purge Purge with N2/Ar dissolve_reactants->purge add_ligand Add THPTA purge->add_ligand add_copper Add CuSO4 add_ligand->add_copper add_ascorbate Add Sodium Ascorbate (Initiate Reaction) add_copper->add_ascorbate react Stir at RT (1-24h) add_ascorbate->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench purify Purify Product (Column Chromatography) quench->purify characterize Characterize Final Product purify->characterize

Caption: Experimental workflow for the CuAAC reaction.

signaling_pathway cluster_targeting Targeted Drug Delivery cluster_cellular_response Cellular Response drug_conjugate Glyco-Drug Conjugate (via Click Chemistry) receptor Cell Surface Receptor (e.g., ASGPR) drug_conjugate->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis drug_release Drug Release (e.g., lysosomal) endocytosis->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

References

Revolutionizing Glycobiology and Drug Discovery: Copper-Catalyzed Azide-Alkyne Cycloaddition with 6-Azido-Sugars

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the synthesis of complex glycoconjugates. This bioorthogonal reaction enables the efficient and specific ligation of an azide-functionalized sugar to a terminal alkyne, forming a stable 1,4-disubstituted 1,2,3-triazole linkage. The introduction of an azido group at the C-6 position of monosaccharides, creating 6-azido-sugars, provides a versatile handle for a myriad of applications in glycobiology, drug discovery, and materials science.

These 6-azido-sugar building blocks are particularly valuable as they are readily incorporated into biological systems and can be used to label, track, and functionalize glycans and glycoproteins. The resulting glycoconjugates are instrumental in studying carbohydrate-protein interactions, developing targeted drug delivery systems, and creating novel glycomaterials.

This document provides detailed protocols for the synthesis of key 6-azido-sugars and their subsequent use in CuAAC reactions, along with a summary of quantitative data to guide researchers in optimizing their experimental design.

Data Presentation

The efficiency of the CuAAC reaction with 6-azido-sugars is influenced by several factors, including the choice of catalyst, ligand, solvent, and the nature of the alkyne coupling partner. While many reports describe the yields as "high" or "quantitative," specific comparative data is crucial for reaction optimization. The following table summarizes representative reaction conditions and yields for the CuAAC of 6-azido-sugars with various alkynes.

6-Azido-SugarAlkyneCatalyst SystemSolventTime (h)Yield (%)Reference
6-azido-6-deoxy-D-glucose derivativePhenylacetyleneCuSO₄·5H₂O, Sodium AscorbatetBuOH/H₂O (1:1)1295[1]
6-azido-6-deoxy-D-glucose derivativePropargyl alcoholCuSO₄·5H₂O, Sodium AscorbatetBuOH/H₂O (1:1)1292[1]
6-azido-6-deoxy-D-galactose derivativeVarious terminal alkynesCopper(I)Not specifiedNot specifiedGood to excellent[2]
6-azido-6-deoxy-cellulosePropargyl D-glucopyranosideCuSO₄, Sodium AscorbateDMSO24-[3]
Azido-sugarTerminal alkyneGlucose/Benedict's ReagentNot specifiedNot specified40-73[4]

Experimental Protocols

Protocol 1: Synthesis of 6-Azido-6-deoxy-D-glucose

This protocol describes a common two-step procedure for the synthesis of 6-azido-6-deoxy-D-glucose from D-glucose, proceeding through a tosylated intermediate.

Materials:

  • D-glucose

  • Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Sodium azide (NaN₃)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

Step 1: Tosylation of the primary hydroxyl group

  • Dissolve D-glucose in a minimal amount of pyridine at 0 °C.

  • Slowly add a stoichiometric amount of p-toluenesulfonyl chloride (TsCl) to the solution. The amount of TsCl is critical to achieve selective tosylation at the C-6 primary hydroxyl group.

  • Allow the reaction to stir at 0 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with ice-water and extract the product with dichloromethane (DCM).

  • Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 6-O-tosyl-D-glucose.

Step 2: Azide Substitution

  • Dissolve the 6-O-tosyl-D-glucose in N,N-dimethylformamide (DMF).

  • Add an excess of sodium azide (NaN₃) to the solution.

  • Heat the reaction mixture at 80-100 °C and stir for several hours until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 6-azido-6-deoxy-D-glucose.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 6-Azido-Sugars

This protocol provides a general method for the "click" reaction between a 6-azido-sugar and a terminal alkyne.

Materials:

  • 6-azido-sugar (e.g., 6-azido-6-deoxy-D-glucose)

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O (1:1), DMSO, DMF)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological applications)

Procedure:

  • In a reaction vial, dissolve the 6-azido-sugar (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent.

  • Prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution (typically a 1:2 to 1:5 molar ratio of Cu:ligand) and let it stand for a few minutes.

  • Add the copper sulfate solution (or the pre-mixed catalyst solution) to the reaction mixture to a final concentration of 1-5 mol%.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mol%.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few minutes to several hours depending on the substrates and catalyst system. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by various methods depending on its properties, including precipitation, extraction, or column chromatography. For biomolecule conjugates, size-exclusion chromatography is often employed to remove excess reagents.[3]

Mandatory Visualizations

CuAAC_Mechanism Azide 6-Azido-Sugar (R-N₃) Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Alkyne Terminal Alkyne (R'-C≡CH) Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Cu_Acetylide->Cycloaddition Triazole 1,4-Disubstituted Triazole Cycloaddition->Triazole Experimental_Workflow Start Start: D-Glucose Tosylation 1. Tosylation of C-6 OH Start->Tosylation Tosyl_Glucose 6-O-Tosyl-D-Glucose Tosylation->Tosyl_Glucose Azide_Substitution 2. Azide Substitution Tosyl_Glucose->Azide_Substitution Azido_Sugar 6-Azido-6-deoxy-D-Glucose Azide_Substitution->Azido_Sugar CuAAC 3. CuAAC Reaction with Alkyne Azido_Sugar->CuAAC Glycoconjugate Glycoconjugate CuAAC->Glycoconjugate End End Glycoconjugate->End

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of 6-Azido-Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of 6-azido-sugars in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. SPAAC is a powerful bioorthogonal chemistry technique that enables the specific and efficient covalent labeling of biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[1][] This makes it an invaluable tool in chemical biology, drug development, and materials science.[1][][3]

The introduction of a 6-azido modification to a sugar molecule allows for its metabolic incorporation into glycoconjugates through the cell's own biosynthetic machinery.[4][5][6] The azide group then serves as a chemical "handle" for subsequent reaction with a cyclooctyne-containing probe, enabling a wide range of applications from in vivo imaging to targeted drug delivery.[4][7][8]

I. Quantitative Data Summary

The efficiency of a SPAAC reaction is influenced by several factors, including the specific cyclooctyne and azide used, the reaction buffer, pH, and temperature.[8][9][10] The following tables summarize key quantitative data to aid in experimental design and reagent selection.

Table 1: Second-Order Rate Constants of Common Cyclooctynes with Azides

This table provides a comparison of the reaction kinetics for various cyclooctyne reagents with a standard azide, which can serve as a reference for predicting reaction times.

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂, M⁻¹s⁻¹) with Benzyl AzideKey Features
DibenzocyclooctyneDBCO~0.6 - 1.0[3]High reactivity and commercially available in various functionalized forms.[3]
4-DibenzocyclooctynolDIBO-OH~0.057[3]Parent alcohol for various DIBO derivatives.[3]
Bicyclo[6.1.0]nonyneBCNNot specified, but known for a balance of high reactivity and small size.[11]Endo-BCN is the most reactive isomer in SPAAC.[11]

Table 2: Influence of Buffer and pH on SPAAC Reaction Rates

The choice of buffer and the reaction pH can significantly impact the rate of SPAAC. This data is crucial for optimizing reaction conditions, especially in biological systems.

Buffer (pH 7)Rate Constant Range (M⁻¹s⁻¹) with 1-azido-1-deoxy-β-D-glucopyranosideObservations
PBS0.32–0.85[9][10]Exhibited among the lowest rate constants.[9][10]
HEPES0.55–1.22[9][10]Exhibited the highest rate constants.[9][10]
DMEM0.59–0.97[9][10]Faster reaction rates compared to RPMI.[9][10]
RPMI0.27–0.77[9][10]Slower reaction rates compared to DMEM.[9][10]

Higher pH values generally increase reaction rates, except in HEPES buffer.[9][10]

II. Experimental Protocols

The following protocols provide detailed methodologies for the metabolic labeling of cells with 6-azido-sugars and subsequent detection via SPAAC.

Protocol 1: Metabolic Labeling of Cell Surface Glycans with 6-Azido-Sugars

This protocol describes the incorporation of an azido-sugar into the glycans of cultured cells.

Materials:

  • Cells of interest in culture

  • Peracetylated 6-azido-sugar (e.g., 1,2,3,4-tetra-O-acetyl-6-azido-6-deoxy-glucose (Ac46AzGlc))

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Cell Culture: Culture the cells of interest to the desired confluency.

  • Prepare Azido-Sugar Stock Solution: Prepare a stock solution of the peracetylated azido-sugar in anhydrous DMSO (e.g., 10-50 mM).

  • Metabolic Labeling: Add the azido-sugar stock solution to the cell culture medium to achieve a final concentration of 25-200 µM.[5][8] The optimal concentration and incubation time should be determined empirically for each cell type. A vehicle control (DMSO) should be run in parallel.[8]

  • Incubation: Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido-sugar into cellular glycans.[1][8]

  • Harvesting and Washing: After incubation, gently wash the cells three times with warm PBS to remove any unincorporated azido-sugar.[1][8] The cells are now ready for SPAAC labeling.

Protocol 2: SPAAC Labeling of Azido-Sugar Modified Cells for Fluorescence Microscopy

This protocol details the labeling of metabolically incorporated azido-sugars with a cyclooctyne-conjugated fluorophore for visualization.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Cyclooctyne-conjugated fluorescent probe (e.g., DBCO-Fluor 488)

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Preparation (Live-Cell Imaging): After washing (Protocol 1, step 5), proceed directly to the SPAAC reaction (step 4).

  • Cell Preparation (Fixed-Cell Imaging):

    • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[8][12]

    • Washing: Wash the cells three times with PBS.[8][12]

    • (Optional) Permeabilization: For labeling intracellular glycans, incubate the cells with permeabilization buffer for 10 minutes at room temperature.[1][8] Wash three times with PBS.[8]

  • Blocking: Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.[8]

  • SPAAC Reaction:

    • Prepare a solution of the DBCO-fluorophore in PBS to a final concentration of 5-50 µM.[8][12][13]

    • Remove the blocking solution and add the DBCO-fluorophore solution to the cells.

    • Incubate for 30-120 minutes at room temperature, protected from light.[8][12][13]

  • Washing: Wash the cells three times with PBS to remove excess DBCO-fluorophore.[8][12]

  • (Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.[12] Wash twice with PBS.[12]

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[12]

Protocol 3: Glycoprotein Enrichment from Labeled Cells via SPAAC

This protocol describes the enrichment of glycoproteins that have been metabolically labeled with an azido-sugar.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Lysis buffer

  • Cyclooctyne-biotin conjugate (e.g., DBCO-biotin)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Lyse the metabolically labeled cells using an appropriate lysis buffer.

  • SPAAC Biotinylation: Add the cyclooctyne-biotin conjugate to the cell lysate to a final concentration of 10-100 µM and incubate for 1-2 hours at room temperature to tag the azido-glycoproteins with biotin.[12]

  • Affinity Purification:

    • Incubate the lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the biotin-tagged glycoproteins.[12]

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.[12]

  • Elution: Elute the captured glycoproteins from the beads, for example, by boiling in SDS-PAGE sample buffer.[12]

  • Downstream Analysis: The enriched glycoproteins can be further analyzed by SDS-PAGE, Western blotting, or mass spectrometry for identification and characterization.

III. Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_product Product Azido_Sugar 6-Azido-Sugar (on Glycan) Triazole Stable Triazole Linkage Azido_Sugar->Triazole [3+2] Cycloaddition Cyclooctyne Cyclooctyne Probe (e.g., DBCO-Fluorophore) Cyclooctyne->Triazole

Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Experimental Workflow for Cell Labeling cluster_metabolic_labeling Metabolic Labeling cluster_spaac_reaction SPAAC Reaction cluster_analysis Analysis Start Culture Cells Add_Sugar Add Peracetylated 6-Azido-Sugar Start->Add_Sugar Incubate Incubate (1-3 days) Add_Sugar->Incubate Wash1 Wash Cells Incubate->Wash1 Add_Probe Add Cyclooctyne Probe Wash1->Add_Probe Incubate2 Incubate Add_Probe->Incubate2 Wash2 Wash Cells Incubate2->Wash2 Microscopy Fluorescence Microscopy Wash2->Microscopy Flow_Cytometry Flow Cytometry Wash2->Flow_Cytometry Enrichment Glycoprotein Enrichment Wash2->Enrichment Signaling_Pathway_Concept Conceptual Glycosylation Pathway Labeling cluster_pathway Cellular Glycosylation Pathway cluster_detection Detection via SPAAC Azido_Sugar_Metabolite 6-Azido-Sugar Metabolite Glycosyltransferase Glycosyltransferase Azido_Sugar_Metabolite->Glycosyltransferase Glycoprotein Glycoprotein with 6-Azido-Sugar Glycosyltransferase->Glycoprotein Incorporation Protein Protein Protein->Glycosyltransferase Labeled_Glycoprotein Labeled Glycoprotein Glycoprotein->Labeled_Glycoprotein SPAAC Cyclooctyne_Probe Cyclooctyne Probe Cyclooctyne_Probe->Labeled_Glycoprotein

References

Application Notes & Protocols: Synthesis of Iminosugar Analogues from 6-Azido-1,6-dideoxyfuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Iminosugars are carbohydrate analogues where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This structural modification makes them potent inhibitors of glycosidases and glycosyltransferases, enzymes crucial to various biological processes.[1][2] Consequently, iminosugars are valuable therapeutic candidates for a range of diseases, including diabetes, viral infections like HIV, and certain cancers.[1][3][4] A key synthetic strategy for creating these molecules, particularly polyhydroxylated piperidines like 1-deoxynojirimycin (DNJ) analogues, involves the intramolecular reductive cyclization of a sugar-derived azide. This document details the synthesis of iminosugar analogues starting from 6-azido-1,6-dideoxyfuranose derivatives, focusing on the critical Staudinger reaction for the key transformation.[5][6]

General Synthetic Pathway

The overall strategy involves a multi-step synthesis beginning with a protected furanose derivative. The key steps include the activation of the primary hydroxyl group at the C-6 position, introduction of an azide moiety, and a subsequent intramolecular reductive cyclization to form the core piperidine ring of the iminosugar. The final step involves the removal of protecting groups to yield the target analogue.

G cluster_workflow Synthetic Workflow A Protected 1,6-Dideoxyfuranose B Activation of C-6 Hydroxyl (e.g., Triflation, Tosylation) A->B C Azide Substitution (SN2) with NaN3 B->C D 6-Azido-1,6-dideoxyfuranose Intermediate C->D E Intramolecular Reductive Cyclization (Staudinger Reaction) D->E Key Transformation F Protected Iminosugar (Piperidine Core) E->F G Global Deprotection F->G H Final Iminosugar Analogue G->H G cluster_mechanism Staudinger Reaction & Cyclization Mechanism Azide 6-Azido Sugar R-N3 Phosphazide Phosphazide Intermediate Azide->Phosphazide PPh3 Triphenylphosphine (PPh3) PPh3->Phosphazide N2 Nitrogen Gas (N2) Iminophosphorane Iminophosphorane (Aza-Ylide) Phosphazide->Iminophosphorane - N2 Cyclization Intramolecular Cyclization Iminophosphorane->Cyclization Hydrolysis Aqueous Workup (Hydrolysis) Cyclization->Hydrolysis Iminosugar Iminosugar Product Hydrolysis->Iminosugar PPH3O Triphenylphosphine Oxide Hydrolysis->PPH3O

References

Application Notes and Protocols for Glycan Labeling Using 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycan labeling is a powerful technique for the study of glycobiology, enabling the visualization and characterization of glycans in living systems. This is achieved by introducing chemically modified monosaccharides into cellular pathways, where they are incorporated into glycoconjugates. The modified sugars contain a bioorthogonal chemical reporter, such as an azide group, which can be selectively ligated to a probe for detection or enrichment.

This document provides detailed application notes and protocols for the use of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose , a fructose analog, in metabolic glycan labeling. This azido-sugar is a valuable tool for probing glycan dynamics and has applications in basic research and drug development. The protocols provided are based on established methods for other azido-sugars and should be optimized for your specific cell type and experimental goals.

Principle of Metabolic Glycan Labeling

The workflow for metabolic glycan labeling using 6-azido-fructose analogs involves two main stages:

  • Metabolic Incorporation: The azido-sugar is introduced to cells in culture. It is taken up by the cells and, through the fructose metabolic pathway, is incorporated into various glycoconjugates, including glycoproteins and glycolipids. The azide group is chemically inert within the cellular environment.

  • Bioorthogonal Ligation: The azide-modified glycans are then detected by covalent ligation to a probe containing a complementary bioorthogonal functional group. The most common reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click chemistry" reactions are highly specific and can be performed in a biological context with minimal side reactions.

Data Presentation

The following tables provide a summary of typical concentration ranges and incubation times for metabolic labeling experiments, as well as a list of commonly used detection probes.

Table 1: Recommended Concentration Ranges and Incubation Times for Metabolic Labeling with Azido-Sugars

Cell TypeAzido-Sugar Concentration (µM)Incubation Time (hours)
Adherent Mammalian Cells (e.g., HeLa, CHO)25 - 10024 - 72
Suspension Mammalian Cells (e.g., Jurkat)50 - 20024 - 72
Primary Cells10 - 5012 - 48

Note: These are starting recommendations and should be optimized for each cell line to balance labeling efficiency with potential toxicity.

Table 2: Common Probes for Bioorthogonal Ligation

Ligation ChemistryProbe TypeApplication
CuAACAlkyne-Fluorophore (e.g., Alkyne-FITC, Alkyne-TAMRA)Fluorescence Microscopy, Flow Cytometry
Alkyne-BiotinWestern Blotting, Affinity Purification, Mass Spectrometry
SPAACDBCO-Fluorophore (e.g., DBCO-488, DBCO-546)Live-cell Imaging, Flow Cytometry
DBCO-BiotinWestern Blotting, Affinity Purification, Mass Spectrometry

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the metabolic incorporation of 6-azido-fructose into cellular glycans.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (or its peracetylated form for potentially improved cell permeability)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare a stock solution of the azido-sugar in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1).

  • Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (refer to Table 1) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Harvesting: After incubation, cells are ready for bioorthogonal ligation (Protocol 2).

Protocol 2: Bioorthogonal Ligation via Click Chemistry (CuAAC) for Fixed Cells

This protocol is for the detection of azide-labeled glycans in fixed cells using a copper-catalyzed click reaction.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Click Chemistry Reaction Buffer:

    • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)

    • Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM)

    • Reducing agent (e.g., sodium ascorbate) solution (e.g., 100 mM, freshly prepared)

  • Alkyne-probe (e.g., alkyne-fluorophore or alkyne-biotin)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Fixation: Wash the azide-labeled cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Permeabilization: If intracellular labeling is desired, incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Click Reaction: a. Prepare the click reaction cocktail. For a 1 mL reaction, mix:

    • 880 µL PBS
    • 10 µL of 20 mM CuSO₄
    • 50 µL of 100 mM THPTA
    • 10 µL of alkyne-probe stock solution (e.g., 10 mM) b. Add 50 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction. c. Immediately add the cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Mandatory Visualizations

Metabolic_Labeling_Workflow cluster_0 Metabolic Incorporation cluster_1 Bioorthogonal Ligation (Click Chemistry) cluster_2 Downstream Analysis AzidoSugar 6-Azido-Fructose Analog CellCulture Cell Culture AzidoSugar->CellCulture Addition to medium Incorporation Metabolic Incorporation into Glycans CellCulture->Incorporation AzidoLabeledCell Azide-Labeled Cell Incorporation->AzidoLabeledCell ClickReaction CuAAC or SPAAC Reaction AzidoLabeledCell->ClickReaction AlkyneProbe Alkyne-Probe (Fluorophore or Biotin) AlkyneProbe->ClickReaction LabeledGlycan Labeled Glycan ClickReaction->LabeledGlycan Analysis Fluorescence Microscopy Flow Cytometry Mass Spectrometry LabeledGlycan->Analysis

Caption: Workflow for metabolic glycan labeling and detection.

CuAAC_Mechanism cluster_1 Product Azide R1-N3 (Azide on Glycan) Catalyst + Cu(I) catalyst Alkyne R2-C≡CH (Alkyne Probe) Triazole Triazole Linkage Catalyst->Triazole Cycloaddition

Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Disclaimer

The provided protocols are intended as a general guide. Optimal conditions for metabolic labeling and click chemistry reactions may vary depending on the specific cell line, the azido-sugar analog used, and the experimental setup. It is highly recommended to perform pilot experiments to determine the optimal concentration of the azido-sugar and the incubation time for your system. The peracetylated form of the azido-sugar may offer improved cell permeability and should be considered if labeling efficiency is low.

Metabolic Labeling of Cells with 6-Azido-Sugars: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the metabolic labeling of cellular glycans using 6-azido-sugars. This powerful technique enables the visualization, enrichment, and in-depth analysis of glycosylated molecules by introducing a bioorthogonal azide group into cellular glycoconjugates.[1][2] This allows for subsequent detection and modification through highly specific chemical reactions, such as click chemistry or the Staudinger ligation.[1][3]

Core Principles

Metabolic oligosaccharide engineering with azido sugars is a two-step process.[1][4] First, cells are cultured in the presence of a peracetylated 6-azido-sugar analog. The peracetyl groups enhance cell permeability.[1] Once inside the cell, cytosolic esterases remove the acetyl groups, and the free azido sugar is metabolized by the cell's own biosynthetic machinery and incorporated into glycoproteins and other glycoconjugates.[1][5]

The incorporated azide group serves as a chemical handle for the second step: bioorthogonal ligation.[1] This involves covalently tagging the azide-modified glycans with probes containing a complementary functional group, such as an alkyne (for click chemistry) or a phosphine (for Staudinger ligation).[1] This technique is highly selective and does not interfere with native biological processes.[6][7]

Commonly used 6-azido-sugars include:

  • 6-Azido-N-acetylglucosamine (6Az-GlcNAc): Used to study O-GlcNAcylated proteins.[1]

  • 6-Azido-N-acetylgalactosamine (6Az-GalNAc): Incorporated into mucin-type O-linked glycans.[1][8]

  • 6-Azido-fucose (6Az-Fuc): Primarily used to label fucosylated glycans.[4][9]

  • 6-Azido-glucose (6Az-Glc): Has been shown to label a variety of proteins, with a pattern consistent with O-GlcNAc modifications.[10][11]

Data Presentation

The efficiency of metabolic labeling can be influenced by the specific 6-azido-sugar, its concentration, the cell type, and the incubation time.[1] The following tables summarize recommended starting conditions and provide a comparison of different azido sugars. Optimal conditions should be determined empirically for each experimental system.[1]

Azido Sugar Typical Concentration Incubation Time Primary Application References
Ac₄-6Az-GlcNAc50-200 µM16-48 hoursO-GlcNAcylation[10][12]
Ac₄-6Az-GalNAc25-100 µM24-72 hoursMucin-type O-glycans[1][8]
Ac₄-6Az-Fuc50-100 µM24-72 hoursFucosylated glycans[9][13]
Ac₄-6Az-Glc200 µM16 hoursO-GlcNAc-like modifications[10]
Detection Method Probe Typical Concentration Reaction Time Key Features References
CuAAC Click ChemistryAlkyne-fluorophore/biotin10-100 µM30-120 minutesHigh efficiency, requires copper catalyst which can be toxic to live cells.[6][14][15]
SPAAC Click ChemistryDBCO-fluorophore/biotin10-50 µM30-60 minutesCopper-free, ideal for live-cell imaging.[1][6]
Staudinger LigationPhosphine-FLAG/biotin100-250 µM1-4 hoursHighly selective, catalyst-free.[4][16]

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The overall process of metabolic labeling with 6-azido-sugars followed by click chemistry detection is illustrated below.

G cluster_0 Cell Culture & Labeling cluster_1 Detection cluster_2 Downstream Analysis Cell_Seeding Seed Cells Metabolic_Labeling Incubate with 6-Azido-Sugar Cell_Seeding->Metabolic_Labeling Cell_Harvesting Harvest & Wash Cells Metabolic_Labeling->Cell_Harvesting Click_Chemistry Click Chemistry Reaction (e.g., with Alkyne-Fluorophore) Cell_Harvesting->Click_Chemistry Washing Wash to Remove Excess Probe Click_Chemistry->Washing Analysis Fluorescence Microscopy, Flow Cytometry, or Western Blot Washing->Analysis

Caption: General experimental workflow for metabolic labeling with 6-azido-sugars.

Fucose Salvage Pathway

The metabolic incorporation of 6-azido-fucose (FucAz) proceeds through the fucose salvage pathway.

G FucAz 6-Azido-fucose (FucAz) FucAz_1_P FucAz-1-phosphate (FucAz-1-P) FucAz->FucAz_1_P Fucose Kinase (FUK) GDP_FucAz GDP-FucAz FucAz_1_P->GDP_FucAz Fucose-1-phosphate Guanyltransferase (FPGT) Golgi Golgi Apparatus GDP_FucAz->Golgi GDP-fucose Transporter (GFT) Glycoproteins Azide-labeled Glycoproteins Golgi->Glycoproteins Fucosyltransferases (FucTs)

Caption: Metabolic incorporation of 6-azido-fucose via the salvage pathway.[5]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol describes the general procedure for labeling mammalian cells with a peracetylated 6-azido-sugar.

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Peracetylated 6-azido-sugar (e.g., Ac₄-6Az-GlcNAc)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare 6-Azido-Sugar Stock Solution: Dissolve the peracetylated 6-azido-sugar in DMSO to create a 10-100 mM stock solution. Store at -20°C.[1][13]

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask to allow for logarithmic growth during the labeling period. Allow cells to adhere overnight.[1][13]

  • Metabolic Labeling: The next day, remove the existing medium and replace it with fresh complete medium containing the desired final concentration of the 6-azido-sugar (typically 25-200 µM). A DMSO-only vehicle control should be included.[1][10]

  • Incubation: Incubate the cells for 16-72 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.[10][13]

  • Cell Lysis (for Western Blot or Proteomics):

    • After incubation, wash the cells twice with ice-cold PBS.[13]

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[13]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

    • Collect the supernatant containing the protein lysate.[13]

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).[13]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Lysates

This protocol is for detecting azide-labeled proteins in cell lysates via click chemistry with an alkyne-biotin or alkyne-fluorophore probe.

Materials:

  • Azide-labeled protein lysate (from Protocol 1)

  • Alkyne-biotin or alkyne-fluorophore (10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)

  • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (10 mM stock in DMSO) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)[15]

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

  • Sodium ascorbate (300 mM stock in water, freshly prepared)[15]

  • PBS

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • 50-100 µg of protein lysate

    • PBS to a final volume of ~80 µL

    • Alkyne-probe to a final concentration of 100 µM[13]

    • TCEP to a final concentration of 1 mM[13]

    • TBTA or THPTA to a final concentration of 100 µM[13][15]

  • Add Copper: Add CuSO₄ to a final concentration of 1 mM. Vortex briefly.[13]

  • Initiate Reaction: Add sodium ascorbate to a final concentration of 5-10 mM to initiate the click reaction. Vortex briefly.[6][15]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation, protected from light if using a fluorescent probe.[6][13]

  • Downstream Processing: The biotin- or fluorophore-labeled proteins are now ready for downstream analysis, such as enrichment with streptavidin beads followed by western blotting, or direct in-gel fluorescence scanning.[13]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This "copper-free" click chemistry protocol is suitable for labeling live cells.

Materials:

  • Cells metabolically labeled with a 6-azido-sugar (from Protocol 1, in culture plate)

  • DBCO-conjugated fluorophore

  • Complete cell culture medium

  • PBS

Procedure:

  • Prepare Staining Solution: Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-50 µM.[1][6]

  • Labeling: Remove the culture medium from the labeled cells and add the DBCO-fluorophore staining solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[1][6]

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unreacted DBCO-fluorophore.[1][6]

  • Imaging: Immediately image the live cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[1]

Protocol 4: Western Blot Detection of Biotinylated Proteins

This protocol describes the detection of biotin-labeled proteins following enrichment.

Materials:

  • Biotinylated protein lysate (from Protocol 2)

  • Streptavidin-agarose beads

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL substrate

Procedure:

  • Enrichment: Incubate the biotinylated lysate with streptavidin-agarose beads to capture the labeled proteins. Wash the beads extensively to remove non-biotinylated proteins. Elute the captured proteins from the beads.

  • SDS-PAGE and Transfer: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.[13]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[13]

  • Detection: Incubate the membrane with an ECL substrate and visualize the signal using an appropriate imaging system.[13]

Conclusion

Metabolic labeling with 6-azido-sugars, coupled with bioorthogonal click chemistry, is a versatile and powerful strategy for studying glycosylation in a wide range of biological contexts.[1] These protocols provide a solid foundation for researchers to apply this technology to visualize, identify, and functionally characterize glycoproteins in their specific systems of interest.

References

Application Notes and Protocols for the Synthesis of Phosphatidylinositol Probes Using 6-Azido-Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the chemical synthesis of 6-azido-6-deoxy phosphatidylinositol (PI) derivatives. These probes are valuable tools for studying phosphatidylinositol phosphates (PIPs) biology, including their roles in cellular signaling, by enabling their functionalization through bioorthogonal chemistry.[1][2][3] The azido group, strategically placed at the 6-position of the myo-inositol ring, allows for the attachment of various reporter tags via click chemistry without interfering with key phosphorylation events at the 3, 4, and 5-positions.[3]

I. Overview and Significance

Phosphatidylinositols and their phosphorylated derivatives (PIPs) are crucial lipid second messengers involved in a myriad of cellular processes, including signal transduction, cell proliferation, and vesicle trafficking.[4][5] The ability to track and identify the interactions of these molecules is essential for understanding their function in health and disease. 6-azido-PI probes offer a powerful solution by providing a chemical handle for downstream applications. The azide group is small, minimally perturbing, and bioorthogonal, meaning it does not react with native cellular components.[3][6] This allows for the specific labeling of the azido-PI probes and their metabolites with fluorescent dyes, affinity tags, or other reporters.[6][7]

The synthesis described herein starts from commercially available methyl α-d-glucopyranoside and involves a multi-step process including a key Ferrier rearrangement to form the inositol core.[2][3] The protocols are designed to be accessible to researchers with a strong background in synthetic organic chemistry.

II. Signaling Pathway and Probe Application

The synthesized 6-azido-PI probes can be introduced into cells where they are metabolized by cellular enzymes, such as PI kinases, to generate azido-functionalized PIPs. These azido-PIPs can then be used to study various signaling pathways. For example, the PI3K pathway, which is central to cell growth and survival, involves the phosphorylation of PI(4,5)P2 to PI(3,4,5)P3. By using a 6-azido-PI(4,5)P2 probe, researchers can track its conversion and identify its downstream effectors.

PI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol PI Phosphatidylinositol (PI) PIP PI 4-Phosphate (PI4P) PI->PIP PIP2 PI 4,5-Bisphosphate (PI(4,5)P2) PIP->PIP2 PIP3 PI 3,4,5-Trisphosphate (PI(3,4,5)P3) PDK1 PDK1 PIP3->PDK1 recruits & activates Azido_PI 6-Azido-PI Probe Azido_PIPs Azido-PIPs Azido_PI->Azido_PIPs Metabolic Phosphorylation Click_Reaction Click Reaction (e.g., with fluorescent alkyne) Azido_PIPs->Click_Reaction Bioorthogonal Labeling PI3K PI3K PI3K->PIP2 phosphorylates PI3K->PIP3 generates PTEN PTEN PTEN->PIP3 dephosphorylates Akt Akt PDK1->Akt phosphorylates Cell_Processes Cell_Processes Akt->Cell_Processes regulates Receptor Receptor Tyrosine Kinase Receptor->PI3K activates GrowthFactor Growth Factor GrowthFactor->Receptor binds Visualization Visualization & Pull-down Click_Reaction->Visualization enables

Caption: PI3K signaling pathway and the application of 6-azido-PI probes.

III. Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 6-azido-6-deoxy-phosphatidylinositol derivatives.

A. Synthesis of 6-azido-6-deoxy-inositol derivative 8

This multi-step synthesis transforms methyl α-d-glucopyranoside into a key 6-azido-inositol intermediate.

Synthesis_Workflow_8 cluster_synthesis Synthesis of Key Intermediate 8 Start Methyl α-D-glucopyranoside Step1 Multiple Regioselective Transformations Start->Step1 Step2 Ferrier Rearrangement Step1->Step2 Intermediate_5 Intermediate 5 (Cyclohexanone derivative) Step2->Intermediate_5 Step3 Stereoselective Reduction (NaBH4) Intermediate_5->Step3 Intermediate_6 Intermediate 6 (Alcohol) Step3->Intermediate_6 Step4 Triflation (Tf2O) Intermediate_6->Step4 Step5 Azide Substitution Step4->Step5 Intermediate_7 Intermediate 7 (Azide with O-acetyl) Step5->Intermediate_7 Step6 Chemoselective Deacetylation (NaOMe) Intermediate_7->Step6 End 6-azido-6-deoxy-inositol derivative 8 Step6->End

Caption: Workflow for the synthesis of the 6-azido-6-deoxy-inositol intermediate.

Protocol 1: Synthesis of alcohol 6

  • The synthesis begins with commercially available starting materials and proceeds through several regioselective transformations, including a key Ferrier rearrangement, to yield the cyclohexanone intermediate 5.[1][2][3]

  • The keto group in intermediate 5 is then stereoselectively reduced using sodium borohydride (NaBH₄) to afford alcohol 6 as a single diastereomer.[1][3]

Protocol 2: Synthesis of 1-O-Acetyl-6-azido-6-deoxy-3,4,5-tri-O-(p-methoxybenzyl)-2-O-methoxymethyl-myo-inositol (7)

  • To a solution of alcohol 6 (330 mg, 0.526 mmol) and pyridine (85 µL, 1.05 mmol) in dichloromethane (DCM, 5 mL), add triflic anhydride (Tf₂O, 104 µL, 0.631 mmol) at -20 °C.[1][5]

  • Allow the solution to warm to room temperature and stir for 1 hour.[1][5]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon disappearance of the starting material, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).[1][5]

  • Extract the mixture with DCM. Combine the organic layers, wash with brine, and dry over sodium sulfate (Na₂SO₄).[1]

  • The resulting triflate is then subjected to Sₙ2 substitution with an azide source to yield compound 7.[1][3]

Protocol 3: Synthesis of 6-Azido-6-deoxy-3,4,5-tri-O-(p-methoxybenzyl)-2-O-(methoxymethyl)-myo-inositol (8)

  • To a solution of compound 7 (26 mg, 0.040 mmol) in methanol (MeOH) and DCM (2:1, 1 mL), add sodium methoxide (NaOMe, 5 M in MeOH, 10 µL) at room temperature.[1][5]

  • Stir the solution at room temperature for 2 hours.[1][5]

  • Add Amberlite IR 120 H⁺ resin to neutralize the mixture, followed by filtration and condensation under reduced pressure.[1][5]

  • Purify the crude product by silica gel column chromatography to afford the key intermediate 8.[1][5]

B. Synthesis of Phosphatidylinositol Derivatives 1 and 2

The key azido-inositol intermediate 8 is then coupled with different lipid phosphoramidites to generate the final PI probes.

Protocol 4: Synthesis of 6-Azido-1-O-{(2-cyanoethoxy)-[(R)-2,3-di-O-stearoyl-sn-glycerol]-phosphono}-6-deoxy-3,4,5-tri-O-(4-methoxybenzyl)-2-O-(methoxymethyl)-myo-inositol (16)

  • To a solution of intermediate 8 (15 mg, 0.024 mmol) in DCM and acetonitrile (CH₃CN) (4:1, 1.5 mL), add activated 4Å molecular sieves (50 mg) and 1H-tetrazole (0.45 M in acetonitrile, 0.53 mL, 0.236 mmol) at room temperature.[1]

  • Add a solution of phosphoramidite 9 (72 mg, 0.086 mmol) in DCM (0.5 mL) dropwise.[1]

  • Stir the reaction mixture at room temperature.

  • After completion, oxidize the resulting phosphite triester to the phosphate triester.

Protocol 5: Global Deprotection to Yield Final PI Probes 1 and 2

  • Remove the cyanoethyl protecting group from the phosphate moiety using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[7]

  • To a solution of the deprotected intermediate in anhydrous DCM, add DBU and stir at room temperature for 1 hour.[1]

  • Evaporate the solvent and perform a brief purification by silica gel column chromatography.[1]

  • Dissolve the product in DCM and cool to 0 °C.[1]

  • Add a 20% trifluoroacetic acid (TFA) solution in DCM to remove the methoxymethyl (MOM) and p-methoxybenzyl (PMB) ethers.[1][7]

  • Allow the solution to warm to room temperature and stir for 2 hours.[1]

  • Dilute with toluene and condense under reduced pressure to yield the final 6-azido-PI probes.[1]

IV. Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of 6-azido-PI probes.

Step Product Starting Material Yield (%) Reference
Stereoselective ReductionAlcohol 6 Ketone 5 90[1][3]
Azide IntroductionAzide 7 Alcohol 6 70[5]
DeacetylationKey Intermediate 8 Acetylated Azide 7 98[1][5]
Final PI Probe Synthesis4-azido-PI derivative1,2-distearoyl-sn-glycerol and D-glucose~1 (overall)[7][8]

V. Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis of 6-azido-phosphatidylinositol probes. These versatile tools are instrumental for the investigation of PI signaling pathways through metabolic labeling and subsequent bioorthogonal functionalization. The ability to attach various reporter groups enables a wide range of applications, from fluorescent imaging of lipid localization to affinity-based pulldown experiments for identifying novel protein-lipid interactions.

References

Application Notes and Protocols for Bioconjugation Strategies with 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the bioconjugation of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose. The presence of the azide moiety allows for its versatile and specific covalent attachment to a wide range of molecules and biomolecules through "click chemistry" reactions.[1][2] While specific literature on the bioconjugation of this particular protected azido-sugar is not extensively available, the protocols outlined below are based on well-established and broadly applicable methods for other azido-functionalized carbohydrates.[3]

The primary bioconjugation strategies discussed are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][] These reactions are bioorthogonal, meaning they proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[1][6]

Overview of Bioconjugation Strategies

The azide group on this compound serves as a chemical handle for covalent modification.[1] The two most prominent "click" reactions for this purpose are CuAAC and SPAAC, both of which form a stable triazole linkage between the azido-sugar and an alkyne-functionalized molecule.[4][7]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction requires a copper(I) catalyst to join a terminal alkyne with an azide.[7][8] The reaction is robust, high-yielding, and can be performed in aqueous conditions, making it suitable for a variety of bioconjugation applications.[7] However, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.[9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne to react with the azide.[][10] The release of ring strain drives the reaction forward, eliminating the need for a toxic metal catalyst and making it highly suitable for live-cell imaging and in vivo applications.[][9][11]

Below is a diagram illustrating the general workflow for bioconjugation using an azido-sugar like this compound.

G cluster_start Starting Materials cluster_reaction Bioconjugation Reaction cluster_product Product cluster_application Downstream Applications AzidoSugar 6-Azido-1,6-dideoxy-3,4-O- isopropylidene-D-lyxo-2-hexulofuranose Reaction Click Chemistry (CuAAC or SPAAC) AzidoSugar->Reaction AlkyneMolecule Alkyne-Modified Molecule (e.g., protein, drug, fluorophore) AlkyneMolecule->Reaction Bioconjugate Triazole-Linked Bioconjugate Reaction->Bioconjugate Imaging Fluorescence Imaging Bioconjugate->Imaging Targeting Targeted Drug Delivery Bioconjugate->Targeting Purification Affinity Purification Bioconjugate->Purification

References

Application Notes and Protocols: Selective Removal of Isopropylidene Protecting Groups in Carbohydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylidene ketals, or acetonides, are widely utilized as protecting groups for 1,2- and 1,3-diols in carbohydrate chemistry due to their ease of installation and general stability.[1][2] The selective removal of one isopropylidene group in the presence of others is a critical strategy in the synthesis of complex oligosaccharides and glycoconjugates, as it allows for regioselective manipulation of hydroxyl groups.[3][4] This document provides detailed application notes and experimental protocols for the selective deprotection of isopropylidene groups, with a focus on methods that offer high regioselectivity and yield.

The selective cleavage of isopropylidene groups is typically achieved under acidic conditions. The stability of the isopropylidene ketal is influenced by its position on the sugar ring, with terminal groups generally being more labile than internal ones. This difference in reactivity forms the basis for most selective deprotection strategies.

Factors Influencing Selective Deprotection

The selective removal of an isopropylidene group is influenced by several factors, including the type of acid catalyst (Brønsted or Lewis), the solvent system, reaction temperature, and the steric and electronic environment of the ketal.

G cluster_factors Factors Influencing Selectivity cluster_outcomes Deprotection Outcome Reagent Reagent Selectivity Selectivity Reagent->Selectivity Yield Yield Reagent->Yield Solvent Solvent Solvent->Selectivity Solvent->Yield Temperature Temperature Temperature->Yield ReactionRate ReactionRate Temperature->ReactionRate Substrate Substrate Substrate->Selectivity Substrate->ReactionRate

Methods for Selective Deprotection

A variety of methods have been developed for the regioselective removal of isopropylidene groups. These can be broadly categorized into methods employing Brønsted acids and those utilizing Lewis acids.

Mild Acidic Hydrolysis

Mild acidic hydrolysis is a common and effective method for selective deprotection. The choice of acid and solvent system is crucial for achieving the desired selectivity.

Table 1: Comparison of Mild Acidic Hydrolysis Methods

Reagent SystemSubstrate ExampleSelectivityYield (%)ConditionsReference
80% aq. Acetic Acid1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose5,6-O-isopropylideneHighRT, several hours[5]
AcOH/H₂O/DME2-deoxyglycosides with terminal and internal isopropylidene groupsTerminal isopropylideneGood to excellentNot specified[6][7]
Trifluoroacetic acid (TFA)/ Acetic anhydride (Ac₂O)Di-O-isopropylidene-protected galacto- and fructo-pyranosyl systemsOne of two O-isopropylidene groups to vicinal di-O-acetatesNot specifiedNot specified[5][8]
H-Beta zeoliteDi- and tri-O-isopropylidene sugar acetalsSelective deprotection36-48%aq. MeOH, RT, 6h[5][9]
Perchloric acid on silica gel (HClO₄·SiO₂)Terminal isopropylidene acetalsTerminal isopropylideneGood to excellentRT, 6-24h[10]
Lewis Acid Catalysis

Lewis acids offer an alternative, often milder, approach to selective deprotection and can exhibit different selectivities compared to Brønsted acids.

Table 2: Comparison of Lewis Acid-Catalyzed Deprotection Methods

Reagent SystemSubstrate ExampleSelectivityYield (%)ConditionsReference
CoCl₂·2H₂O in acetonitrileTerminal isopropylidene ketals in carbohydrate derivativesTerminal isopropylideneHigh50-60 °C[11][12]
InCl₃ in methanolTerminal isopropylidene ketals in carbohydrate derivativesTerminal isopropylideneHigh50-60 °C[11][12]
Yb(OTf)₃·H₂O in acetonitrileTerminal isopropylidene acetalsTerminal isopropylideneHighAmbient temperature[11]
Cerium(IV) ammonium nitrate (CAN) (catalytic)Ketal and acetal protected carbohydratesTerminal isopropylidene or benzylidene78-98%Not specified[11]
Copper(II) chloride (CuCl₂)5,6-O-isopropylidene group of α-D-mannose and α-D-glucose derivatives5,6-O-isopropylideneHighAlcohols, ambient temperature[13]

Experimental Protocols

Protocol 1: Selective Deprotection of a Terminal Isopropylidene Group using Acetic Acid

This protocol describes the selective removal of the 5,6-O-isopropylidene group from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

  • Acetic acid (80% aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in 80% aqueous acetic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1,2-O-isopropylidene-α-D-glucofuranose.

G Start Start Dissolve Substrate Dissolve di-isopropylidene glucose in 80% aq. acetic acid Start->Dissolve Substrate Stir Stir at room temperature (Monitor by TLC) Dissolve Substrate->Stir Neutralize Neutralize with saturated aq. NaHCO₃ Stir->Neutralize Extract Extract with ethyl acetate Neutralize->Extract Dry & Concentrate Dry organic phase and concentrate Extract->Dry & Concentrate Purify Purify by column chromatography Dry & Concentrate->Purify Product 1,2-O-isopropylidene-α-D-glucofuranose Purify->Product End End Product->End

Protocol 2: Regioselective Hydrolysis of a Terminal Isopropylidene Ketal using Cobalt(II) Chloride

This protocol is a general method for the selective deprotection of terminal isopropylidene groups in various carbohydrate derivatives.[12]

Materials:

  • Isopropylidene-protected carbohydrate (1 mmol)

  • Cobalt(II) chloride dihydrate (CoCl₂·2H₂O)

  • Acetonitrile

  • Silica gel for filtration

Procedure:

  • To a solution of the isopropylidene-protected carbohydrate (1 mmol) in acetonitrile, add a catalytic amount of CoCl₂·2H₂O.

  • Stir the reaction mixture at 55 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by passing it through a short filtration column of silica gel to afford the desired diol.

Logic of Selective Deprotection

The regioselectivity observed in the cleavage of isopropylidene groups is primarily governed by the relative stability of the resulting carbocation intermediates formed during the hydrolysis mechanism.

G Substrate Di-isopropylidene Carbohydrate Protonation Protonation of Ketal Oxygen Substrate->Protonation Carbocation Formation of Carbocation Intermediate Protonation->Carbocation Terminal Terminal Ketal: Less Steric Hindrance, More Accessible Carbocation->Terminal Favored Pathway Internal Internal Ketal: More Steric Hindrance, Less Accessible Carbocation->Internal Disfavored Pathway Hydrolysis Nucleophilic Attack by Water Terminal->Hydrolysis Product Selectively Deprotected Carbohydrate Hydrolysis->Product

Terminal isopropylidene groups, which protect primary and secondary hydroxyls, are generally more sterically accessible and form less stable carbocation intermediates upon protonation compared to internal isopropylidene groups protecting two secondary hydroxyls. This leads to a faster rate of hydrolysis for the terminal ketal under kinetically controlled conditions.

Conclusion

The selective removal of isopropylidene protecting groups is a powerful tool in carbohydrate synthesis. By carefully selecting the reaction conditions, chemists can achieve high regioselectivity, enabling the synthesis of complex and biologically important molecules. The protocols and data presented here provide a guide for researchers to choose the most appropriate method for their specific synthetic needs.

References

Application Notes and Protocols for the Synthesis of Triazoles from 6-Azido-Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1,2,3-triazole-linked glycoconjugates via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a robust and versatile strategy in medicinal chemistry and chemical biology. This method allows for the efficient and regioselective coupling of an azide-functionalized sugar with a terminal alkyne, yielding a stable 1,4-disubstituted triazole linkage. The resulting glycoconjugates are valuable tools for probing biological processes, developing novel therapeutics, and creating advanced biomaterials. The triazole ring is not merely a linker; its amide-like properties can facilitate interactions with biological targets.[1] This document provides detailed experimental protocols for the synthesis of triazoles from 6-azido-sugars, quantitative data for representative reactions, and a visualization of a relevant biological signaling pathway modulated by a triazole conjugate.

General Experimental Workflow

The overall process for synthesizing triazoles from 6-azido-sugars is a multi-step procedure that begins with the synthesis or acquisition of the 6-azido-sugar starting material, followed by the CuAAC reaction with a chosen alkyne, and concludes with purification and characterization of the final triazole-glycoconjugate.

G cluster_0 Preparation of Starting Materials cluster_1 CuAAC Reaction cluster_2 Purification and Characterization start_sugar Starting Sugar (e.g., Glucose, Galactose) azido_sugar 6-Azido-Sugar start_sugar->azido_sugar Azidation reaction_mixture Reaction Mixture: - 6-Azido-Sugar - Terminal Alkyne - Cu(I) Catalyst - Solvent azido_sugar->reaction_mixture alkyne Terminal Alkyne alkyne->reaction_mixture cycloaddition 1,3-Dipolar Cycloaddition (Click Reaction) reaction_mixture->cycloaddition crude_product Crude Triazole Conjugate cycloaddition->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification pure_product Pure Triazole-Glycoconjugate purification->pure_product characterization Characterization (NMR, Mass Spectrometry) pure_product->characterization

Caption: General experimental workflow for the synthesis of triazole-glycoconjugates.

Quantitative Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of various triazolyl glycoconjugates via the CuAAC reaction.

Entry6-Azido-SugarAlkyneCatalyst SystemSolventTime (h)Yield (%)
16-azido-glucose derivativeHydroxyanthracene-based terminal alkyneCuI, DIPEADCM1285
26-azido-galactose derivativeHydroxyanthracene-based terminal alkyneCuI, DIPEADCM1288
36-azido-mannose derivativeHydroxyanthracene-based terminal alkyneCuI, DIPEADCM1282
46-azido-lactose derivativeHydroxyanthracene-based terminal alkyneCuI, DIPEADCM1280
56-azido-xylose derivativeHydroxyanthracene-based terminal alkyneCuI, DIPEADCM1290

Data extracted from a study on the synthesis of hydroxyanthracene triazolyl glycoconjugates.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Triazolyl Glycoconjugates

This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between a 6-azido-sugar and a terminal alkyne.[2]

Materials:

  • 6-azido-sugar derivative (1.2 equivalents)

  • Terminal alkyne (1.0 equivalent)

  • Copper(I) iodide (CuI) (0.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the terminal alkyne (1.0 eq).

  • Dissolve the alkyne in anhydrous DCM.

  • To the solution, add the 6-azido-sugar (1.2 eq), CuI (0.5 eq), and DIPEA (1.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triazolyl glycoconjugate.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: CuAAC Reaction in a Mixed Aqueous-Organic Solvent System

This protocol is suitable for reactants that may have better solubility in mixed solvent systems and utilizes an in-situ generated Cu(I) catalyst.[3]

Materials:

  • 6-azido-sugar derivative (1.0 equivalent)

  • Terminal alkyne (1.0 equivalent)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (0.2 equivalents)

  • tert-Butanol (tBuOH)

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve the 6-azido-sugar (1.0 eq) and the terminal alkyne (1.0 eq) in a mixture of tBuOH and water (typically a 1:1 to 3:2 ratio).

  • In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate.

  • To the solution of the azide and alkyne, add the CuSO₄·5H₂O solution followed by the sodium ascorbate solution. The color of the solution should change, indicating the formation of the Cu(I) species.

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified product by NMR and mass spectrometry.

Application in Modulating Signaling Pathways

Triazole-glycoconjugates are increasingly being investigated for their potential to modulate cellular signaling pathways, which are often dysregulated in diseases such as cancer. One such pathway is the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

A recent study demonstrated that a novel thiouracil and triazole conjugate, TTP-8, can induce autophagy in human breast cancer cells by downregulating the Wnt/β-catenin signaling pathway.[4] In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation. TTP-8 was found to inhibit this pathway, leading to the degradation of β-catenin and subsequent induction of autophagy, a cellular self-degradation process that can lead to cell death.

G cluster_0 Wnt/β-catenin Signaling Pathway cluster_1 wnt Wnt Ligand fzd Frizzled (FZD) Receptor wnt->fzd Binds dsh Dishevelled (Dsh) fzd->dsh Activates lrp LRP5/6 Co-receptor destruction_complex Destruction Complex (Axin, APC, GSK3β) dsh->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates nucleus Nucleus beta_catenin->nucleus Translocates to tcf_lef TCF/LEF beta_catenin->tcf_lef Binds autophagy Autophagy Induction beta_catenin_p Phosphorylated β-catenin proteasome Proteasomal Degradation beta_catenin_p->proteasome Leads to gene_transcription Target Gene Transcription (Cell Proliferation) tcf_lef->gene_transcription Activates ttp8 Triazole Conjugate (TTP-8) ttp8->destruction_complex Stabilizes ttp8->beta_catenin Promotes Degradation ttp8->autophagy Induces

Caption: Downregulation of the Wnt/β-catenin pathway by a triazole conjugate, leading to autophagy.

References

Application Notes: The Role of 6-Azido-Sugars in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of drug discovery is in a perpetual search for more specific, efficient, and less toxic therapeutic agents. A significant advancement in this pursuit has been the application of bioorthogonal chemistry, which allows for specific chemical reactions to occur within living systems without interfering with native biochemical processes.[1][2] Among the chemical tools developed, 6-azido-sugars have emerged as exceptionally versatile probes. These sugar analogs contain a small, abiotic, and bio-inert azide group, which can be metabolically incorporated into cellular glycans.[3][4] This process, known as metabolic glycan labeling, effectively installs a chemical "handle" onto cell surfaces, enabling a multitude of applications in drug discovery, from target identification to the development of highly specific drug delivery systems.[5][6]

This document provides a detailed overview of the core principles, key applications, and experimental protocols associated with the use of 6-azido-sugars in drug discovery, tailored for researchers and professionals in the field.

Core Principle: Metabolic Glycan Labeling

The central strategy involves introducing a peracetylated 6-azido-sugar analog (e.g., 1,2,3,4-tetra-O-acetyl-6-azido-6-deoxy-glucose, Ac46AzGlc) to living cells. The acetyl groups enhance cell permeability.[7] Once inside the cell, endogenous esterases remove the acetyl groups, and the liberated azido-sugar enters the cell's natural metabolic pathways.[7] Cellular enzymes, which often exhibit substrate promiscuity, recognize the azido-sugar and incorporate it into glycoconjugates like glycoproteins and glycolipids.[8] This results in the presentation of azide groups on intracellular and cell-surface glycans, which are now primed for selective chemical ligation.[4][9]

G cluster_cell Cell Azido-Sugar Peracetylated 6-Azido-Sugar Deacetylation Deacetylation (Esterases) Azido-Sugar->Deacetylation Enters Cell Membrane Cell Membrane Metabolism Metabolic Incorporation Deacetylation->Metabolism Glycoprotein Azide-labeled Glycoprotein Metabolism->Glycoprotein Ligation Click Chemistry (e.g., SPAAC) Glycoprotein->Ligation Probe Bioorthogonal Probe (e.g., Alkyne-Drug) Probe->Ligation Conjugate Drug-Glycoprotein Conjugate Ligation->Conjugate

General workflow for metabolic labeling and bioorthogonal ligation.

Key Bioorthogonal Reactions for 6-Azido-Sugars

Once the azide handle is installed, it can be covalently modified using several highly specific and efficient bioorthogonal reactions. The choice of reaction depends on the experimental context, particularly whether it is performed in vitro or in living systems.[5]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is a highly robust and widely used "click" reaction that joins an azide with a terminal alkyne to form a stable 1,4-disubstituted triazole.[1][10] The reaction is extremely efficient but requires a copper(I) catalyst, which can be toxic to living cells, limiting its use primarily to in vitro or ex vivo applications.[1][11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To overcome the toxicity of copper, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with azides without the need for a catalyst.[12][13] This makes SPAAC the preferred method for labeling glycans on living cells and even in whole organisms.[1][14]

  • Staudinger Ligation : This reaction occurs between an azide and a specifically engineered triarylphosphine.[15] The reaction forms a stable amide bond and has been instrumental in labeling cell surface glycans and enriching glycoproteins for proteomic analysis.[9][16]

G cluster_reactions Key Bioorthogonal Reactions cluster_c CuAAC cluster_s SPAAC cluster_st Staudinger Ligation Reactants Azide (on Sugar) CuAAC_Reactant Terminal Alkyne Reactants->CuAAC_Reactant + SPAAC_Reactant Strained Alkyne (DBCO) Reactants->SPAAC_Reactant + Staudinger_Reactant Triarylphosphine Reactants->Staudinger_Reactant + CuAAC_Product Triazole CuAAC_Reactant->CuAAC_Product CuAAC_Catalyst Catalyst: Cu(I) Use: In vitro SPAAC_Product Triazole SPAAC_Reactant->SPAAC_Product SPAAC_Catalyst Catalyst: None Use: Live Cells / In vivo Staudinger_Product Amide Bond Staudinger_Reactant->Staudinger_Product Staudinger_Catalyst Catalyst: None Use: Live Cells / Proteomics

Comparison of major bioorthogonal reactions used with azido-sugars.

Applications in Drug Discovery

Target Identification and Visualization

Metabolic labeling with 6-azido-sugars allows for the visualization and identification of glycoproteins that are often dysregulated in disease.[8] For instance, cancer cells exhibit aberrant glycosylation patterns.[13][17] By labeling these cells with an azido-sugar and subsequently reacting them with a fluorescent alkyne probe, researchers can visualize the localization of specific glycan populations.[17] Furthermore, by using an alkyne-biotin probe, the labeled glycoproteins can be enriched and identified using mass spectrometry, revealing potential new drug targets or biomarkers.[8]

Targeted Drug Delivery

A major challenge in cancer therapy is delivering cytotoxic drugs specifically to tumor cells while sparing healthy tissue. Metabolic labeling can transform the surface of a cancer cell into a target for drug delivery.[18] Tumor cells can be metabolically labeled with azido-sugars in vivo. Subsequently, a drug conjugated to a strained alkyne (e.g., DBCO) can be administered.[18] The alkyne-drug conjugate will then selectively "click" onto the azide-labeled cancer cells, concentrating the therapeutic payload at the tumor site and reducing systemic toxicity.[18]

G cluster_workflow Targeted Drug Delivery Workflow Start 1. Administer Azido-Sugar Metabolism 2. Metabolic Labeling of Tumor Cells Start->Metabolism Tumor Tumor Cell (displays azide groups) Metabolism->Tumor Targeting 4. SPAAC Reaction at Tumor Site Tumor->Targeting Drug_Admin 3. Administer Alkyne-Drug Conjugate Drug_Admin->Targeting End 5. Selective Drug Release at Tumor Targeting->End

Workflow for azido-sugar-mediated targeted drug delivery.
Development of Novel Glycoconjugate Drugs

6-azido-sugars can serve as key intermediates in the synthesis of novel glycoconjugate drugs. For example, a 6-azido-sugar can be attached to a known cytotoxic agent via a linker. The resulting glycoconjugate may exhibit improved solubility, altered pharmacokinetic properties, or the ability to target specific glucose transporters (GLUTs) that are overexpressed on cancer cells.[19] In one study, a 6-azido-D-galactose derivative conjugated to 8-hydroxyquinoline showed high cytotoxicity and selectivity for ovarian cancer cells.[19] This approach is also being explored for creating novel antiviral and antibacterial agents by modifying the sugar moieties that are crucial for pathogen recognition and survival.[20][21]

Quantitative Data Summary

The efficiency of these applications depends on the kinetics of the bioorthogonal reaction and the conditions for metabolic labeling.

Table 1: Recommended Starting Conditions for Metabolic Labeling

Azido Sugar Cell Type Concentration (µM) Incubation Time (hours) Reference(s)
Ac46AzGlc Mammalian Cells 200 16 [8]
Ac4ManNAz Mammalian Cells 25-50 24-72 [6][12]

| α-Man-TEG-N3 | Mammalian Cells | 25-100 | 24-72 |[17] |

Note: Optimal conditions should be determined empirically for each cell line and experimental system.[4]

Table 2: Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide Alkyne Copper Source Reducing Agent Ligand Final Concentrations Reference(s)
Azide-labeled biomolecule Cargo-alkyne CuSO₄ Sodium Ascorbate THPTA Azide: 100 µM; Alkyne: 560 µM; CuSO₄: 0.25 mM; Ascorbate: 5 mM; Ligand: 1.25 mM [22][23]

| Azide-labeled protein | Alkyne-probe | CuSO₄ | Sodium Ascorbate | THPTA | CuSO₄: 0.10 mM; Ascorbate: 5 mM; Ligand: 0.50 mM |[22] |

Table 3: Reaction Kinetics for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Cyclooctyne Azide Type Second-Order Rate Constant (k₂, M⁻¹s⁻¹) Reference(s)
Sulfo-DBCO-amine Glycosyl Azide 0.88 [17]

| DIBO | General Azide | Exceptionally Fast (qualitative) |[14][24] |

Note: Reaction rates are influenced by the specific structures of the azide and cyclooctyne, as well as solvent and temperature.[13]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with Ac46AzGlc

This protocol describes the incorporation of 6-azido-6-deoxy-glucose into the glycans of cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., H1299, NIH3T3)

  • Complete cell culture medium

  • 1,2,3,4-tetra-O-acetyl-6-azido-6-deoxy-glucose (Ac46AzGlc)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in a suitable culture dish and grow overnight at 37°C and 5% CO₂ to allow for adherence.

  • Prepare Ac46AzGlc Stock: Prepare a stock solution of Ac46AzGlc in sterile DMSO (e.g., 20 mM).

  • Metabolic Labeling: The next day, replace the culture medium with fresh medium containing the desired final concentration of Ac46AzGlc (e.g., 200 µM). A vehicle control (DMSO only) should be run in parallel.[8]

  • Incubation: Incubate the cells for 16-24 hours to allow for metabolic incorporation of the azido-sugar.[8]

  • Harvesting: After incubation, gently wash the cells three times with ice-cold PBS to remove any unincorporated Ac46AzGlc.

  • The cells are now azide-labeled and ready for downstream applications such as cell lysis for proteomic analysis or SPAAC labeling for imaging.

Protocol 2: SPAAC Labeling of Live Cells for Fluorescence Microscopy

This protocol describes the labeling of azide-modified cell surface glycans with a DBCO-fluorophore conjugate.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-functionalized fluorophore (e.g., DBCO-488)

  • PBS

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Preparation: After metabolic labeling and washing, keep the live cells in culture medium or PBS. For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by three washes with PBS.[12]

  • (Optional) Blocking: To reduce non-specific binding, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.[17]

  • Prepare Labeling Solution: Prepare a solution of the DBCO-fluorophore in PBS at the desired concentration (e.g., 5-20 µM).[17]

  • SPAAC Reaction: Remove the blocking solution and add the DBCO-fluorophore solution to the cells.

  • Incubation: Incubate for 1-2 hours at room temperature, protected from light.[17]

  • Washing: Wash the cells three to five times with PBS to remove excess DBCO-fluorophore.

  • Imaging: The cells are now fluorescently labeled and ready for imaging using fluorescence microscopy.

Protocol 3: CuAAC Labeling of Cell Lysates for In-Gel Fluorescence

This protocol describes the ligation of an alkyne-fluorophore tag to azide-labeled proteins in a cell lysate.

Materials:

  • Lysate from azide-labeled cells

  • Alkyne-fluorophore tag (e.g., Alkyne-TAMRA)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM)

  • Sodium ascorbate stock solution (e.g., 100 mM, freshly prepared)

Procedure:

  • Prepare Lysate: Lyse the azide-labeled cells using a suitable lysis buffer and determine the protein concentration.

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing the azide-labeled proteins), buffer, and the alkyne-fluorophore tag.

  • Prepare Catalyst Premix: In a separate tube, prepare a premixed solution of CuSO₄ and the THPTA ligand. A 1:5 molar ratio of copper to ligand is common.[22][23]

  • Add Catalyst: Add the CuSO₄/THPTA premix to the reaction tube. Final concentrations are typically 50-250 µM for copper.[22][23]

  • Initiate Reaction: Add freshly prepared sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the reaction. The final concentration of sodium ascorbate is typically 5 mM.[22]

  • Incubation: Close the tube to minimize oxygen exposure and incubate at room temperature for 1 hour with gentle rotation.[23]

  • Analysis: The reaction can be stopped by adding EDTA. The click-labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning.[8]

References

Troubleshooting & Optimization

Technical Support Center: 6-Azido-Sugar Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-azido-sugar click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear guidance for optimizing experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during 6-azido-sugar click chemistry reactions in a question-and-answer format.

Q1: I am observing a very low yield or no product formation in my copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a 6-azido-sugar. What are the likely causes?

A1: Low or no product yield in a CuAAC reaction is a common issue that can stem from several factors. The most frequent culprits are related to the catalyst, reagents, and reaction conditions.

  • Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]

  • Reagent Degradation: The stability of your 6-azido-sugar and alkyne partner is crucial. Azides can be sensitive to reduction, and alkynes can undergo side reactions.

  • Suboptimal Reaction Conditions: Factors such as solvent, pH, temperature, and the presence of interfering substances can significantly impact the reaction efficiency.

  • Steric Hindrance: The bulky nature of the sugar moiety at the 6-position can sterically hinder the approach of the alkyne and the catalyst, leading to a slower reaction rate and lower yield.[2][3]

Q2: My reaction has started, but seems to stall, resulting in an incomplete conversion. Why is this happening?

A2: Stalled reactions are often a result of catalyst deactivation during the experiment or the formation of inhibitory species.

  • Progressive Catalyst Oxidation: If the reaction is not rigorously maintained under an inert atmosphere, the active Cu(I) catalyst will gradually oxidize to Cu(II) over time, leading to a decrease in the reaction rate.

  • Formation of Unreactive Copper-Acetylide Polymers: In some cases, especially at high alkyne concentrations, unreactive polymeric copper-acetylide complexes can form, sequestering the catalyst.[4]

  • Inhibitory Buffer Components: Certain buffer components, such as Tris, can chelate copper and inhibit the reaction.[5]

Q3: I am seeing significant side products in my reaction mixture. What are they and how can I minimize them?

A3: The formation of side products is a key contributor to low yields of the desired triazole product. Common side reactions include:

  • Azide Reduction: The reducing agent used to generate Cu(I) from a Cu(II) salt, typically sodium ascorbate, can also reduce the azide functional group on the sugar to a primary amine.[1]

  • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, Cu(II) can catalyze the oxidative homocoupling of terminal alkynes to form diynes.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues in your 6-azido-sugar click chemistry experiments.

Step 1: Verify Reagent Quality and Stability
  • 6-Azido-Sugar:

    • Confirm the purity of your 6-azido-sugar using techniques like NMR or mass spectrometry.

    • Store the compound under appropriate conditions (cool, dark, and dry) to prevent degradation.

  • Alkyne:

    • Ensure the alkyne is pure and has not polymerized, especially if it is a terminal alkyne.

  • Copper Source and Reducing Agent:

    • Use a high-purity copper salt (e.g., CuSO₄·5H₂O).

    • Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).

Step 2: Optimize the Catalytic System

The choice and handling of the copper catalyst and its stabilizing ligand are critical for a successful reaction.

  • Inert Atmosphere: To prevent the oxidation of Cu(I), perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by degassing the solvents and reaction mixture.[1]

  • Copper Source:

    • Cu(II) with a Reducing Agent: The most common method involves using a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate to generate Cu(I) in situ.[6]

    • Direct Cu(I) Source: Alternatively, a Cu(I) salt (e.g., CuI or CuBr) can be used directly, eliminating the need for a reducing agent and the associated risk of azide reduction.[1] However, Cu(I) salts are less stable and require careful handling.

  • Ligand Selection: Stabilizing ligands are crucial for protecting the Cu(I) catalyst from oxidation and disproportionation, as well as accelerating the reaction. The choice of ligand can significantly impact the reaction yield, especially with sterically demanding substrates like 6-azido-sugars.

LigandKey CharacteristicsWater SolubilityBiocompatibilityRelative Reaction Rate
TBTA High reaction rates, but low aqueous solubility and higher cytotoxicity.[4]LowModerateVery High
THPTA Good water solubility and biocompatibility, making it suitable for biological applications.[4][7]HighVery HighHigh
BTTAA Exhibits very high catalytic activity, often outperforming TBTA and THPTA.[4]HighVery HighVery High
Step 3: Refine Reaction Conditions
  • Solvent: The choice of solvent can influence the solubility of reactants and the stability of the catalyst.

    • Commonly used solvents include mixtures of water with t-butanol, DMSO, or DMF.[8]

    • For substrates with poor water solubility, increasing the proportion of the organic co-solvent may be necessary.

  • pH: The optimal pH for CuAAC reactions is typically in the range of 4-12.[8] Buffers like phosphate or HEPES are generally compatible, while Tris should be avoided due to its copper-chelating properties.[5]

  • Concentration: While higher concentrations generally lead to faster reaction rates, insolubility of the 6-azido-sugar or alkyne can become an issue.

Step 4: Address Steric Hindrance and Solubility
  • Linker/Spacer Arms: If steric hindrance from the sugar moiety is suspected, consider synthesizing derivatives with a linker between the sugar and the azide group to increase its accessibility.

  • Solubilizing Groups: For solubility issues, introducing solubilizing groups, such as polyethylene glycol (PEG) chains, to either the azido-sugar or the alkyne partner can be beneficial.[9]

Experimental Protocols

General Protocol for a High-Yield CuAAC Reaction with a 6-Azido-Sugar

This protocol provides a starting point for optimizing your reaction. The amounts and concentrations should be adjusted based on the specific substrates and scale of your experiment.

Materials:

  • 6-Azido-Sugar

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • THPTA ligand solution (e.g., 100 mM in water)

  • Sodium Ascorbate solution (freshly prepared, e.g., 300 mM in water)

  • Solvent (e.g., a degassed mixture of PBS and DMSO)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the 6-azido-sugar and the alkyne-functionalized molecule in the chosen solvent system.

  • Ligand and Copper Addition:

    • Add the THPTA ligand solution to the reaction mixture. A common starting point is a 5:1 ligand-to-copper molar ratio.[4]

    • Add the CuSO₄ solution. The final copper concentration can range from 50 µM to 1 mM.

    • Vortex the mixture briefly.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 mM.[9]

  • Incubation: Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours.[9] Gentle agitation on a rotator or shaker can be beneficial.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as TLC, LC-MS, or NMR.

  • Work-up and Purification: Once the reaction is complete, remove excess reagents and the copper catalyst. This can be achieved through methods like size-exclusion chromatography, dialysis, or by using copper-chelating resins.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in 6-azido-sugar click chemistry reactions.

TroubleshootingWorkflow Start Low Yield in 6-Azido-Sugar Click Chemistry Reaction CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents OptimizeCatalyst Step 2: Optimize Catalytic System CheckReagents->OptimizeCatalyst Reagents OK ReagentPurity Check Purity (NMR, MS) CheckReagents->ReagentPurity ReagentStorage Ensure Proper Storage CheckReagents->ReagentStorage OptimizeCatalyst->CheckReagents Still low yield RefineConditions Step 3: Refine Reaction Conditions OptimizeCatalyst->RefineConditions Catalyst System Optimized InertAtmosphere Use Inert Atmosphere (N2/Ar) OptimizeCatalyst->InertAtmosphere CopperSource Select Copper Source (Cu(II)+Reducer vs. Cu(I)) OptimizeCatalyst->CopperSource LigandChoice Choose Appropriate Ligand (TBTA, THPTA, BTTAA) OptimizeCatalyst->LigandChoice RefineConditions->OptimizeCatalyst Still low yield AddressSterics Step 4: Address Steric Hindrance & Solubility RefineConditions->AddressSterics Conditions Refined SolventSystem Optimize Solvent System (e.g., H2O/DMSO) RefineConditions->SolventSystem pHControl Check & Adjust pH (4-12) RefineConditions->pHControl Concentration Vary Reactant Concentrations RefineConditions->Concentration AddressSterics->OptimizeCatalyst Still low yield Success High Yield Achieved AddressSterics->Success Issues Resolved Linker Introduce Spacer Arm AddressSterics->Linker SolubilizingGroup Add Solubilizing Group (PEG) AddressSterics->SolubilizingGroup

Caption: A troubleshooting workflow for low-yield 6-azido-sugar click chemistry reactions.

This structured approach, combining FAQs, a detailed troubleshooting guide, a reliable experimental protocol, and a clear workflow diagram, should empower researchers to overcome the challenges associated with low yields in 6-azido-sugar click chemistry and achieve successful experimental outcomes.

References

Technical Support Center: Synthesis of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other challenges during the synthesis of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process starting from a suitable protected sugar precursor, such as 1-deoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose. The first step involves the activation of the primary hydroxyl group at the C-6 position by converting it into a good leaving group, commonly a tosylate. The second step is a nucleophilic substitution of the tosylate group with an azide anion to yield the final product.

Synthesis_Workflow Start 1-Deoxy-3,4-O-isopropylidene- D-lyxo-2-hexulofuranose Tosylate 6-O-Tosyl Intermediate Start->Tosylate  TsCl, Pyridine   (Tosylation) Azide 6-Azido-1,6-dideoxy-... (Final Product) Tosylate->Azide  NaN3, DMF   (Azidation)

Caption: General two-step synthesis workflow.

Q2: Why is tosylation of the C-6 hydroxyl group necessary?

The hydroxyl group (-OH) is a poor leaving group. Tosylation converts the -OH group into a p-toluenesulfonate ester (-OTs), which is an excellent leaving group. This activation is crucial for the subsequent nucleophilic substitution reaction with the azide ion to proceed efficiently.[1]

Q3: What are the most common side reactions I should be aware of?

The most common side reactions are:

  • During Tosylation: Incomplete reaction and the formation of a 6-chloro byproduct via nucleophilic attack by chloride ions.[2]

  • During Azidation: Incomplete reaction and β-elimination to form a 5,6-ene-furanose byproduct, especially at higher temperatures.[3]

Q4: How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is the most common method. The tosylated intermediate will be less polar (higher Rf value) than the starting alcohol. The final azide product will have a polarity similar to, or slightly less than, the tosylate. Using a stain like potassium permanganate can help visualize the spots, especially for the elimination byproduct which contains a double bond.

Q5: What are the key safety precautions when working with azides?

Sodium azide (NaN₃) is highly toxic and can be explosive, especially when heated or in the presence of heavy metals. Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid contact with acids (which can form explosive hydrazoic acid) and metal spatulas. Quench any residual azide carefully according to established laboratory safety protocols.

Troubleshooting Guides

Problem 1: Low yield of the 6-O-tosylated intermediate.
  • Symptom: TLC analysis shows a significant amount of the starting alcohol remaining after the reaction time.

  • Possible Cause 1: The reagents are not sufficiently dry. Tosyl chloride is sensitive to moisture.

    • Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous pyridine and dichloromethane (DCM).

  • Possible Cause 2: Insufficient tosyl chloride or reaction time.

    • Solution: Use a slight excess of tosyl chloride (1.2-1.5 equivalents). Monitor the reaction by TLC and extend the reaction time if necessary. Running the reaction at 0 °C initially and then allowing it to slowly warm to room temperature can improve yields.[2]

  • Possible Cause 3: The quality of the tosyl chloride has degraded.

    • Solution: Use freshly purchased or purified tosyl chloride for the reaction.

Problem 2: Formation of a non-polar byproduct during tosylation.
  • Symptom: A new spot with a high Rf value appears on the TLC plate, and mass spectrometry analysis suggests the presence of a chlorinated compound.

  • Possible Cause: The tosylate intermediate is being substituted by chloride ions. Chloride ions can be present from the tosyl chloride reagent or from the pyridinium hydrochloride salt formed during the reaction.[2]

  • Solution: Minimize reaction time once the starting material is consumed. Maintain a low reaction temperature (0 °C). Using a non-nucleophilic base in conjunction with pyridine might mitigate this, but careful temperature and time control is the primary solution.

Tosylation_Side_Reactions cluster_0 Tosylation Reaction Pathways Start C6-OH (Starting Material) Main_Product C6-OTs (Desired Product) Start->Main_Product  TsCl / Pyridine   (Major Pathway) Side_Product C6-Cl (Side Product) Start->Side_Product  Cl- attack   (Minor Pathway)

Caption: Tosylation main reaction and side reaction.

Problem 3: Low conversion during the azide substitution step.
  • Symptom: TLC shows significant amounts of the 6-O-tosyl intermediate remaining even after prolonged reaction time.

  • Possible Cause 1: The reaction temperature is too low.

    • Solution: The SN2 displacement of a tosylate often requires heating.[4] Gradually increase the reaction temperature (e.g., to 60-80 °C) while monitoring for the formation of elimination byproducts by TLC.

  • Possible Cause 2: The solvent (DMF) is not anhydrous.

    • Solution: Use anhydrous DMF. The presence of water can hydrolyze the tosylate back to the alcohol.

  • Possible Cause 3: Poor solubility of sodium azide.

    • Solution: Ensure vigorous stirring. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve the reaction rate, although it may also promote elimination.[3]

Problem 4: Formation of an elimination byproduct during azidation.
  • Symptom: A new, less polar byproduct is observed on TLC. ¹H NMR analysis shows signals in the alkene region (typically 5-6 ppm).

  • Possible Cause: The azide anion is acting as a base, promoting E2 elimination instead of SN2 substitution. This is favored by high temperatures.[3]

  • Solution: Reduce the reaction temperature. It is a trade-off between reaction rate and side product formation. Find the optimal temperature where the substitution proceeds at a reasonable rate with minimal elimination. Using a more polar, aprotic solvent might slightly favor SN2 over E2.

Azidation_Side_Reactions cluster_1 Azidation Reaction Pathways Start C6-OTs (Tosyl Intermediate) SN2_Product C6-N3 (Desired Product) Start->SN2_Product  NaN3 (Nucleophile)   (SN2 Pathway) E2_Product C5=C6 Alkene (Elimination Product) Start->E2_Product  NaN3 (Base)   (E2 Pathway)

Caption: SN2 substitution vs. E2 elimination in azidation.

Experimental Protocols

Protocol 1: Synthesis of 6-O-Tosyl-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

  • Dissolve the starting alcohol (1.0 eq.) in anhydrous pyridine (approx. 0.1 M solution) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate/Hexane).

  • Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding cold water.

  • Extract the product with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers and wash successively with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

  • Dissolve the purified 6-O-tosyl intermediate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Add sodium azide (NaN₃, 3.0 eq.) to the solution.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting tosylate is consumed (typically 12-24 hours).

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing cold water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final azido compound.

Data Summary

Table 1: Influence of Reaction Conditions on Tosylation Yield
ParameterCondition ACondition BCondition CExpected Outcome
Temperature 0 °CRoom Temp50 °CLower temperatures favor cleaner reactions but may be slower.
TsCl (eq.) 1.11.52.0A slight excess (1.2-1.5 eq.) is optimal. Too much can complicate purification.
Reaction Time 4 hours16 hours24 hoursReaction should be monitored by TLC to determine the optimal time.
Yield (%) ~75-85%~80-90%~70-80%Room temperature for a longer duration often gives a good balance.
Byproduct (%) <5%~5-10%>10%Higher temperatures can increase the formation of the 6-chloro byproduct.
Table 2: Effect of Temperature on Azide Substitution vs. Elimination
TemperatureSolventReaction TimeApprox. Yield (SN2 Product)Approx. Yield (E2 Product)
50 °CDMF48 h60-70%<5%
70 °C DMF 18 h 85-95% ~5-10%
90 °CDMF8 h70-80%15-25%
70 °CDMSO12 h80-90%~10-15%

Note: The data presented in these tables are representative and intended for illustrative purposes. Actual results will vary based on specific substrate reactivity and experimental setup.

References

Technical Support Center: Purification of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose.

Troubleshooting Guide

Researchers may face several challenges during the purification of this protected azido sugar. The following guide addresses common issues, their potential causes, and recommended solutions.

Common Purification Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Co-elution of Product with Impurities - Incomplete reaction leading to the presence of starting material or intermediates.- Formation of structurally similar byproducts.- Optimize reaction conditions to drive the reaction to completion.- Adjust the solvent system polarity for column chromatography. A gradient elution may be necessary.- Consider using a different stationary phase for chromatography (e.g., alumina, reversed-phase silica).
Product Degradation on Silica Gel - The isopropylidene protecting group is acid-labile and can be cleaved by acidic silica gel.[1][2]- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.- Use neutral or basic alumina as the stationary phase.- Employ a milder purification technique such as preparative thin-layer chromatography (TLC) or flash chromatography with a carefully controlled solvent system.
Low Recovery of the Final Product - The product may be highly soluble in the elution solvent, leading to broad peaks and difficult collection.- Adsorption of the polar azide group to the stationary phase.- Use a less polar solvent system for elution to improve peak sharpness.- Add a small percentage of a more polar solvent like methanol or a modifier like triethylamine to the eluent to reduce tailing.- Ensure complete drying of collected fractions before quantification.
Difficulty in Visualizing the Product on TLC - The compound may not be UV-active.- Use a general stain such as potassium permanganate, ceric ammonium molybdate, or p-anisaldehyde.- A specific method for visualizing azides on TLC involves reduction with triphenylphosphine followed by staining with ninhydrin, which reacts with the resulting amine to produce a colored spot.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can arise from several sources:

  • Unreacted starting materials: Depending on the synthetic route, this could include the corresponding 6-hydroxy or 6-tosyl precursor.

  • Side-products: Elimination byproducts may form during the azidation step.

  • Deprotected species: Partial or complete loss of the isopropylidene group can occur if acidic conditions are not carefully controlled during workup or purification.[1][2]

  • Solvent and reagent residues: Residual solvents like DMF or pyridine, and excess reagents, can contaminate the final product.

Q2: What is the recommended method for purifying this compound?

A2: The most commonly employed method for purifying protected carbohydrates like this is silica gel column chromatography .[3] However, due to the acid-sensitivity of the isopropylidene group, certain precautions should be taken. It is advisable to use a neutral silica gel or to buffer the eluent with a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1%). A typical eluent system would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the product.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is the standard method for monitoring the purification. As the target compound is not UV-active, visualization can be achieved using chemical stains. A potassium permanganate stain is effective for detecting the carbohydrate moiety. For specific detection of the azide, a two-step procedure involving reduction of the azide to an amine followed by ninhydrin staining can be used.

Q4: Can I use reversed-phase chromatography for purification?

A4: While normal-phase chromatography on silica gel is more common for protected carbohydrates, reversed-phase high-performance liquid chromatography (RP-HPLC) can be a viable alternative, especially for achieving high purity.[4] A C18 column with a mobile phase gradient of water and acetonitrile or methanol is a typical starting point. However, careful method development is required to achieve good separation from impurities.

Q5: What are the safety precautions I should take when handling this azido-sugar?

A5: Organic azides are potentially energetic compounds and should be handled with care. While the risk of explosion for this molecule is low under normal laboratory conditions, it is crucial to avoid heating the neat compound to high temperatures or subjecting it to shock. Additionally, azides are toxic. Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). To mitigate potential degradation of the isopropylidene group, add 0.1% triethylamine to the eluent mixture.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a compatible solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity by increasing the proportion of the polar solvent (e.g., ethyl acetate). The rate of polarity increase should be determined by the separation observed on analytical TLC.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: TLC Visualization of the Azido Compound

  • Develop the TLC plate in an appropriate solvent system.

  • Dry the plate thoroughly.

  • Staining Option A (General): Dip the plate in a p-anisaldehyde staining solution, then gently heat with a heat gun until colored spots appear.

  • Staining Option B (Azide-Specific):

    • Prepare a solution of triphenylphosphine (e.g., 0.5 M in ethyl acetate).

    • Dip the dried TLC plate in the triphenylphosphine solution and let it stand for 5 minutes.

    • Dry the plate.

    • Dip the plate in a ninhydrin staining solution and gently heat with a heat gun. The product should appear as a colored spot (typically purple or yellow).

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve tlc_analysis Analytical TLC (Determine Eluent) dissolve->tlc_analysis load_sample Load Sample dissolve->load_sample column_prep Prepare Silica Gel Column (Optional: +0.1% Et3N) tlc_analysis->column_prep column_prep->load_sample elute Elute with Gradient (e.g., Hexane:EtOAc) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_fractions TLC Analysis of Fractions (Stain for Visualization) collect_fractions->tlc_fractions combine_pure Combine Pure Fractions tlc_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree decision decision issue issue solution solution start Purification Attempted q1 Is the product pure? start->q1 success Purification Successful q1->success Yes issue_impurity Impure Product q1->issue_impurity No q2 What is the issue? issue_impurity->q2 issue_coelution Co-elution with Impurities q2->issue_coelution Co-elution issue_degradation Product Degradation q2->issue_degradation Degradation issue_recovery Low Product Recovery q2->issue_recovery Low Recovery sol_coelution Adjust Eluent Polarity Use Gradient Elution Change Stationary Phase issue_coelution->sol_coelution sol_degradation Use Neutralized Silica Gel Use Alumina Employ Milder Techniques issue_degradation->sol_degradation sol_recovery Use Less Polar Eluent Add Modifier (e.g., Et3N) Ensure Complete Drying issue_recovery->sol_recovery

Caption: Troubleshooting decision tree for purification challenges.

References

Instability of 6-azido-sugars under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Azido-Sugars

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the instability of 6-azido-sugars under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-azido-sugar degrading during a reaction with acidic conditions?

A1: The 6-azido group is generally stable but can be sensitive to strongly acidic conditions, especially at elevated temperatures. The degradation can occur through acid-catalyzed hydrolysis or reduction, although the latter typically requires a reducing agent. The primary concern is often the cleavage of acid-labile protecting groups, where the conditions used for deprotection can inadvertently affect the azide.

Q2: What are the visible signs of 6-azido-sugar degradation in my experiment?

A2: Signs of degradation can be observed through analytical techniques. On Thin Layer Chromatography (TLC), you may see the appearance of new spots, indicating the formation of byproducts. High-Performance Liquid Chromatography (HPLC) analysis will show additional peaks, and you may observe a decrease in the area of the peak corresponding to your starting material. In some cases, a color change or gas evolution (N₂ gas) might be observed if the azide is reduced.

Q3: I need to remove an acid-labile protecting group (e.g., a silyl ether or acetal). How can I do this without affecting the 6-azido group?

A3: To minimize degradation of the 6-azido group, it is crucial to use the mildest acidic conditions possible. This includes using weaker acids, lower temperatures, and shorter reaction times. For instance, some syntheses have successfully used 20% trifluoroacetic acid (TFA) in DCM at 0 °C to room temperature for deprotection without affecting the azide group.[1] It is always recommended to perform a small-scale trial reaction and monitor it closely by TLC or HPLC to find the optimal conditions for your specific substrate.

Q4: What are the potential byproducts of 6-azido-sugar degradation under acidic conditions?

A4: Under acidic conditions, the primary degradation pathway for the sugar moiety itself can lead to the formation of compounds like 5-hydroxymethylfurfural (HMF) and levulinic acid, especially at high temperatures.[2] If the azide group itself reacts, it can be reduced to an amine (forming a 6-amino-sugar) in the presence of a suitable reducing agent, or potentially hydrolyzed, though this is less common under typical deprotection conditions.

Q5: How can I effectively monitor the stability of my 6-azido-sugar during an acid-catalyzed reaction?

A5: The most effective way to monitor the stability is by taking aliquots from the reaction mixture at different time points and analyzing them using TLC or HPLC. For TLC, co-spotting with your starting material will help identify if it is being consumed and if new products are forming. HPLC provides a more quantitative measure of the disappearance of the starting material and the appearance of any degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Complete loss of starting material and multiple new spots on TLC after acidic deprotection. The acidic conditions are too harsh (too concentrated, high temperature, or long reaction time).1. Reduce Acid Strength: Switch to a milder acid (e.g., acetic acid instead of TFA or HCl).2. Lower Temperature: Perform the reaction at 0 °C or even lower.3. Decrease Reaction Time: Monitor the reaction closely and quench it as soon as the protecting group is removed.4. Use a Scavenger: If carbocations are formed during deprotection, adding a scavenger like triethylsilane can be beneficial.
The azide group is being reduced to an amine. Presence of an unintended reducing agent in the reaction mixture. Some reagents used for other transformations can act as reducing agents under acidic conditions.1. Purify all Reagents: Ensure all solvents and reagents are pure and free from contaminants that could act as reducing agents.2. Choose an Alternative Deprotection Strategy: Consider non-reductive methods for deprotection if this is a recurring issue. (See Protocol 2).
Low yield of the desired product after purification. The 6-azido-sugar is partially degrading, or the purification method is not optimal.1. Optimize Deprotection: Perform small-scale trials to find the mildest conditions that effectively remove the protecting group with minimal degradation.2. Adjust Purification: Use column chromatography with a suitable solvent system to separate the desired product from any byproducts. Neutralizing the crude product before chromatography can also be helpful.

Quantitative Data Summary

While specific kinetic data for the acid-catalyzed degradation of 6-azido-sugars is not extensively published, the stability is highly dependent on the reaction conditions. The degradation of the parent glucose molecule under acidic conditions has been studied, and this can provide some guidance.

Condition Observation for Glucose Degradation Implication for 6-Azido-Sugars
Increasing Acid Concentration The rate of glucose degradation increases with higher concentrations of acid (e.g., H₂SO₄).[2]Use the lowest effective concentration of acid for deprotection.
Increasing Temperature Higher temperatures significantly accelerate the degradation of glucose to byproducts like HMF.[2]Maintain low temperatures (e.g., 0 °C) during acidic steps.
pH Glucose shows relative stability at around pH 3, with degradation increasing at lower pH values.[3]Buffer the reaction if possible, or use acids that provide a pH in the milder range.

Experimental Protocols

Protocol 1: Mild Acidic Deprotection of a MOM Ether from a 6-Azido-Sugar

This protocol describes the removal of a methoxymethyl (MOM) ether, a common protecting group, under conditions designed to be compatible with a 6-azido group.[1]

Materials:

  • MOM-protected 6-azido-sugar

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl) in dioxane (4 M solution)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the MOM-protected 6-azido-sugar in anhydrous DCM (e.g., 10 mg/mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 4 M HCl in dioxane solution dropwise (e.g., 10 equivalents).

  • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., every 15 minutes).

  • Once the starting material is consumed (as indicated by TLC), dilute the reaction with toluene.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected 6-azido-sugar.

Protocol 2: Staudinger Reduction for Azide to Amine Conversion (An Alternative Reaction)

While the goal is often to preserve the azide, sometimes its conversion to an amine is desired. The Staudinger reduction is a mild method that avoids acidic conditions.[4]

Materials:

  • 6-azido-sugar

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

Procedure:

  • Dissolve the 6-azido-sugar in anhydrous THF (e.g., 20 mg/mL) under a nitrogen atmosphere.

  • Add triphenylphosphine (1.05 equivalents) to the solution at room temperature. You may observe gas (N₂) evolution.

  • Stir the reaction for 2-4 hours. Monitor the formation of the iminophosphorane intermediate by TLC.

  • Add water to the reaction mixture to hydrolyze the intermediate.

  • Stir for an additional 8-12 hours at room temperature.

  • Remove the THF under reduced pressure.

  • Dissolve the residue in diethyl ether and extract with 1 M HCl. The amine product will move to the aqueous layer.

  • Wash the aqueous layer with diethyl ether to remove the triphenylphosphine oxide byproduct.

  • Basify the aqueous layer with 1 M NaOH to deprotonate the ammonium salt.

  • Extract the free amine into an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer, filter, and concentrate to yield the purified 6-amino-sugar.

Visualizations

Deprotection_Workflow cluster_reaction Reaction Step cluster_analysis Analysis & Purification start 6-Azido-Sugar with Acid-Labile Protecting Group reaction Add Mild Acidic Reagent (e.g., TFA in DCM at 0°C) start->reaction Deprotection quench Quench Reaction (e.g., with NaHCO3) reaction->quench Stop Reaction workup Aqueous Workup quench->workup purification Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis

Caption: Experimental workflow for the mild acidic deprotection of a 6-azido-sugar.

Troubleshooting_Tree start Low yield or degradation during acidic deprotection? check_tlc Multiple spots on TLC? start->check_tlc harsh_conditions Conditions too harsh check_tlc->harsh_conditions Yes check_azide Is azide group reduced (confirmed by MS)? check_tlc->check_azide No sol_1 Use milder acid harsh_conditions->sol_1 sol_2 Lower temperature harsh_conditions->sol_2 sol_3 Reduce reaction time harsh_conditions->sol_3 contaminants Reducing contaminants present check_azide->contaminants Yes sol_4 Purify reagents contaminants->sol_4 sol_5 Use alternative deprotection method contaminants->sol_5

Caption: Troubleshooting decision tree for instability issues with 6-azido-sugars.

References

Technical Support Center: Optimizing Copper Catalyst Concentration for Azido-Sugar Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving azido-sugars. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My click reaction has a very low yield or has failed completely. What are the common causes and how can I fix this?

A1: Low or no yield in CuAAC reactions is a frequent issue that can often be traced back to the catalyst's activity or the reaction conditions.

  • Catalyst Inactivity: The active catalyst is Copper(I), which is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2] Ensure all your buffers and solvent mixtures are thoroughly degassed before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent re-oxidation.[1][3]

  • Reducing Agent Issues: If you are generating Cu(I) in situ from a Cu(II) salt (like CuSO₄), the reducing agent, typically sodium ascorbate, is critical. Always use a freshly prepared solution of sodium ascorbate, as it degrades in solution over time.[1]

  • Copper Sequestration: In complex biological samples (e.g., cell lysates), proteins, or nucleic acids can chelate and sequester the copper catalyst, making it unavailable for the reaction.[3][4] If this is suspected, you can try adding a slight excess of the copper/ligand complex or adding a sacrificial metal like Zn(II) to bind to the interfering species.[3]

  • Reagent Quality: Ensure that your azido-sugar and alkyne starting materials have not degraded. Azides, in particular, can be unstable and should be stored properly at low temperatures.[1] You can perform a test reaction with a simple, reliable alkyne like propargyl alcohol to confirm your azido-sugar and catalyst system are active.[3][4]

  • Steric Hindrance: Azido-sugars can be sterically bulky, slowing down the reaction rate.[5][6] If you suspect steric hindrance is an issue, increasing the reaction time or gentle heating (e.g., to 37°C for biological samples) may improve the yield.[5]

Issue 2: Formation of Side Products

Q2: I'm observing significant side products in my analysis (TLC, LC-MS). What are they and how can I minimize them?

A2: The most common side reactions in CuAAC are the reduction of the azide and the homocoupling of the alkyne.

  • Azide Reduction to Amine: The reducing agent (sodium ascorbate) used to generate Cu(I) can sometimes reduce your azide starting material to a primary amine, a common byproduct.[1] To prevent this, use the minimum effective concentration of sodium ascorbate required for the reaction. Alternatively, you can use a direct Cu(I) source, such as CuBr or CuI, which eliminates the need for a reducing agent altogether.[1]

  • Alkyne Homocoupling (Glaser Coupling): This reaction forms a dimer of your alkyne-containing molecule and is promoted by the presence of Cu(II) and oxygen. The most effective way to prevent this is to rigorously exclude oxygen from your reaction by degassing solvents and using an inert atmosphere.[1][3] Ensuring you have an adequate concentration of reducing agent is also crucial to keep the copper in the required Cu(I) state.[1]

  • Damage to Biomolecules: The combination of copper and ascorbate can generate reactive oxygen species (ROS), which may damage sensitive biomolecules like proteins by oxidizing certain amino acid residues.[7] The use of a copper-chelating, accelerating ligand like THPTA or TBTA is highly recommended. These ligands protect the copper, reduce its toxicity, and can act as sacrificial reductants.[3][7] Adding a scavenger like aminoguanidine can also help protect proteins from modification by ascorbate oxidation byproducts.[7][8]

Issue 3: Optimizing Catalyst Concentration

Q3: What is the optimal concentration of copper for my azido-sugar click reaction?

A3: The ideal copper concentration depends on the specific substrates and system (e.g., in solution vs. on live cells). However, general guidelines can be followed for optimization.

  • General Reactions (in vitro): A final copper concentration in the range of 50 µM to 250 µM is typically effective.[4] Many protocols find that concentrations between 50 and 100 µM are sufficient for efficient catalysis.[8]

  • Bioconjugation & Cell Labeling: For applications involving sensitive biomolecules or live cells, it is crucial to use the lowest effective copper concentration to minimize toxicity.[9] Optimized protocols for cell-surface labeling have successfully used 50 µM CuSO₄.[2] The toxicity of copper is significantly reduced by using a protective, water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine).[2][9]

  • Ligand-to-Copper Ratio: Using an accelerating ligand is critical for efficient and clean bioconjugation reactions. A common and effective strategy is to use a 5:1 molar ratio of ligand-to-copper (e.g., 500 µM THPTA for 100 µM CuSO₄).[4][8] This excess of ligand helps to stabilize the Cu(I) state and protect sensitive biological molecules from oxidative damage.[3]

Data Presentation: Recommended Reagent Concentrations

The following table summarizes typical concentration ranges for key components in a CuAAC reaction. It is always recommended to perform small-scale optimization experiments for your specific system.

ReagentTypical Concentration RangeRecommended Starting PointKey Considerations
Copper(II) Sulfate (CuSO₄) 50 µM - 250 µM100 µMUse lower concentrations for sensitive biomolecules or cell-based assays to minimize toxicity.[8][9]
Ligand (e.g., THPTA) 250 µM - 1 mM500 µMMaintain a 5:1 ligand-to-copper ratio to protect the catalyst and biomolecules.[3][4][8]
Sodium Ascorbate 2 mM - 5 mM5 mMAlways prepare the solution fresh. Use the minimum effective concentration to avoid azide reduction.[1][4]
Azido-Sugar Varies (e.g., 10 µM - 1 mM)1.2 - 2 equivalentsStoichiometry depends on which reactant is more precious. A slight excess of one reactant can drive the reaction.[4][5]
Alkyne Substrate Varies (e.g., 10 µM - 1 mM)1 equivalentIf the alkyne concentration is very low, more than two equivalents of the azide may be needed for a fast reaction.[4]

Experimental Protocols

Protocol 1: General CuAAC for Azido-Sugar Conjugation in Solution

This protocol is a starting point for the conjugation of an azido-sugar to an alkyne-containing molecule in an aqueous buffer.

1. Reagent Preparation:

  • Azide & Alkyne Stocks: Prepare stock solutions of your azido-sugar and alkyne partner in a suitable solvent (e.g., water, DMSO).
  • Copper Sulfate (CuSO₄) Stock: Prepare a 20 mM stock solution in deionized water.[4]
  • Ligand (THPTA) Stock: Prepare a 50 mM or 100 mM stock solution in deionized water.[2][4]
  • Sodium Ascorbate Stock: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [3]

2. Reaction Setup:

  • In a microcentrifuge tube, combine your azido-sugar and alkyne substrate in a suitable buffer (e.g., phosphate buffer, pH 7) to the desired final concentrations. Degas the solution by bubbling with nitrogen or argon for 5-10 minutes.
  • In a separate tube, prepare the catalyst premix. For a final reaction volume of 500 µL with 100 µM CuSO₄ and 500 µM THPTA, you would mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[4] Let this mixture stand for 1-2 minutes.
  • Add the catalyst premix to the azide/alkyne solution.
  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM (e.g., 25 µL of a 100 mM stock for a 500 µL final volume).[4]

3. Reaction and Monitoring:

  • Cap the tube to minimize oxygen exposure and mix gently.[3]
  • Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours, depending on the substrates.
  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).[1]

4. Work-up and Purification:

  • Once the reaction is complete, the product can be purified as needed for your application, for example, by precipitation, dialysis (for biomolecules), or chromatography.

Visualizations

Experimental Workflow Diagram

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_reagents Prepare & Degas Reagents (Buffer, Azide, Alkyne) mix_reactants Combine Azide, Alkyne, & Buffer prep_reagents->mix_reactants prep_catalyst Prepare Catalyst Premix (CuSO₄ + Ligand) add_catalyst Add Catalyst Premix prep_catalyst->add_catalyst prep_ascorbate Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_ascorbate->initiate mix_reactants->add_catalyst add_catalyst->initiate incubate Incubate Reaction (Room Temp, 1-12h) initiate->incubate monitor Monitor Progress (TLC, LC-MS) incubate->monitor purify Work-up & Purify Product monitor->purify

Caption: A generalized workflow for performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Troubleshooting Logic Diagram

Troubleshooting_Tree start Problem: Low Yield / Slow Reaction q_catalyst Is the catalyst active? start->q_catalyst q_side_products Are side products observed? q_catalyst->q_side_products Yes sol_catalyst Solution: - Degas all solvents - Use fresh sodium ascorbate - Increase catalyst/ligand conc. q_catalyst->sol_catalyst No q_reagents Are reagents OK? q_side_products->q_reagents No sol_side_products Solution: - Minimize ascorbate conc. - Exclude O₂ rigorously - Add protective ligand (THPTA) q_side_products->sol_side_products Yes q_reagents->start Yes, problem persists. Re-evaluate. sol_reagents Solution: - Verify reagent purity/stability - Check stoichiometry - Adjust solvent for solubility q_reagents->sol_reagents No

Caption: A decision tree for troubleshooting common issues in azido-sugar CuAAC reactions.

CuAAC Catalytic Cycle

Catalytic_Cycle Simplified Cu(I) Catalytic Cycle CuI Cu(I) Cu_Alkyne Cu(I)-Alkyne Complex CuI->Cu_Alkyne - H⁺ Cu_Acetylide Copper Acetylide Cu_Alkyne->Cu_Acetylide Cycloadduct Six-membered Cu-Triazolide Cu_Acetylide->Cycloadduct Cycloadduct->CuI Protonolysis Product 1,2,3-Triazole Product Cycloadduct->Product Alkyne_in + R₁-C≡CH Azide_in + R₂-N₃ H_in + H⁺

Caption: Simplified diagram of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mechanism.

References

Preventing reduction of the azide group during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges in organic synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Topic: Preventing Reduction of the Azide Group During Synthesis

The azide functional group is a versatile moiety in organic synthesis, serving as a precursor to amines and participating in important reactions like the Staudicaudinger ligation and click chemistry. However, its susceptibility to reduction can pose a significant challenge when other functional groups in the molecule need to be transformed using reducing agents. This guide provides strategies and methods to prevent the unwanted reduction of the azide group.

Frequently Asked Questions (FAQs)

Q1: My azide is being reduced during a reaction aimed at another functional group. What are the most common causes?

A1: Unwanted azide reduction typically occurs under conditions that employ strong reducing agents or certain catalytic hydrogenation setups. Common culprits include:

  • Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents that readily reduce azides to primary amines.[1]

  • Catalytic Hydrogenation: Standard catalytic hydrogenation conditions, such as using palladium on carbon (Pd/C) with hydrogen gas, can lead to the reduction of azides.[2]

  • Certain Thiol Reagents: Some thiols, especially in excess or under specific pH conditions, can reduce azides.

Q2: How can I selectively reduce a nitro group in the presence of an azide?

A2: Several methods allow for the chemoselective reduction of a nitro group while preserving an azide. These methods often employ milder reducing agents or specific catalytic systems. Effective options include:

  • Fe/NH₄Cl or Zn/NH₄Cl: These metal-acid systems are classic and effective for nitro group reduction without affecting azides.

  • Sodium Sulfide (Na₂S): This reagent can be used for the selective reduction of aromatic nitro groups.[3]

  • Indium/HCl: Indium metal in the presence of hydrochloric acid in aqueous media has been shown to selectively reduce nitro groups over azides.[4]

Q3: What are the best practices for reducing a ketone or aldehyde without affecting a nearby azide group?

A3: The selective reduction of carbonyls in the presence of azides is achievable using mild hydride donors.

  • Sodium Borohydride (NaBH₄): This is the most common and effective reagent for this transformation. It is mild enough to selectively reduce aldehydes and ketones without typically affecting azides.[1][5][6][7][8][9]

  • Luche Reduction (NaBH₄, CeCl₃): This modification of the sodium borohydride reduction is particularly useful for the 1,2-reduction of α,β-unsaturated ketones and is compatible with azides.

Q4: What is the difference between the Staudinger reduction and the Staudinger ligation?

A4: Both reactions start with the reaction of an azide with a phosphine to form an aza-ylide intermediate.

  • Staudinger Reduction: The aza-ylide is hydrolyzed with water to produce a primary amine and a phosphine oxide byproduct.[10][11]

  • Staudinger Ligation: The aza-ylide intermediate is trapped intramolecularly by an electrophile (often an ester) positioned on the phosphine reagent, leading to the formation of a stable amide bond. This is a bioorthogonal reaction widely used for bioconjugation.[11][][13]

Troubleshooting Guides

Issue 1: Azide Reduction During Catalytic Hydrogenation
Symptom Possible Cause Troubleshooting Steps
Loss of azide signal (IR, NMR) and formation of amine. The catalyst and conditions are too harsh for the azide group.1. Switch Catalyst: Use a less reactive catalyst. For instance, Raney Nickel can sometimes be more selective than Pd/C for certain substrates.[3] 2. Catalyst Poisoning: Introduce a controlled catalyst poison, like quinoline or diphenyl sulfide, to decrease the catalyst's activity. 3. Modify Conditions: Lower the hydrogen pressure and reaction temperature. 4. Alternative Hydrogen Source: Consider transfer hydrogenation using reagents like ammonium formate or hydrazine hydrate with a suitable catalyst.
Incomplete reaction of the target functional group. The modified, milder conditions are not sufficient to reduce the target group.1. Optimize Catalyst Loading: Gradually increase the catalyst loading while monitoring the reaction for azide reduction. 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration under milder conditions. 3. Screen Solvents: The choice of solvent can influence the reaction rate and selectivity.[2]
Issue 2: Unwanted Side Reactions During Staudinger Reaction
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired amine (Staudinger Reduction). 1. Incomplete reaction: The phosphine may not have fully reacted with the azide. 2. Hydrolysis issues: The aza-ylide intermediate is not hydrolyzing efficiently.1. Use excess phosphine: Employ a slight excess (1.1-1.2 equivalents) of the phosphine reagent. 2. Ensure sufficient water: Add an excess of water to facilitate the hydrolysis of the aza-ylide. 3. Increase reaction temperature: Gentle heating can often drive the reaction to completion.
Formation of unexpected byproducts. The aza-ylide intermediate may be participating in side reactions other than hydrolysis.1. Control reaction temperature: Perform the reaction at a lower temperature to minimize side reactions. 2. Purify starting materials: Ensure the azide and phosphine are pure and free from contaminants that could catalyze side reactions.

Data Presentation: Comparison of Reagents for Selective Reductions

The following table summarizes the compatibility of common reducing agents with the azide functional group, allowing for a comparative selection based on the target transformation.

Target Functional Group Reagent/System Azide Compatible? Typical Yield Range (%) Typical Reaction Time Reference
**Nitro (Ar-NO₂) to Amine (Ar-NH₂) **Fe / NH₄ClYes85-952-6 h[14]
Zn / NH₄ClYes80-902-6 h[3]
SnCl₂ / HClYes85-951-4 h[3]
Na₂SYes70-904-12 h[3]
Indium / HClYes90-981-3 h[4]
Ketone/Aldehyde to Alcohol NaBH₄Yes90-990.5-2 h[6][7][8][9]
NaBH₄ / CeCl₃ (Luche)Yes90-980.5-2 h[15]
LiAlH₄No--[1]
Ester to Alcohol LiBH₄Generally Yes (can be sluggish)70-9012-24 h[1]
LiAlH₄No--[1]

Experimental Protocols

Protocol 1: Chemoselective Reduction of a Ketone in the Presence of an Azide using NaBH₄

This protocol describes the reduction of 3-nitroacetophenone (as a model ketone) to the corresponding alcohol, a reaction that can be performed in the presence of an azide group without its reduction.

Materials:

  • 3-Nitroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 50 mL Erlenmeyer flask

  • Stir bar

  • Ice bath

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve approximately 0.500 g of the ketone in 8-10 mL of methanol.[9]

  • Stir the solution until the solid is completely dissolved. Gentle warming with the palm of your hand can aid dissolution.[9]

  • In a separate, dry container, quickly weigh 0.040 g to 0.060 g of sodium borohydride. NaBH₄ is hygroscopic, so minimize its exposure to the atmosphere.[9]

  • Add the sodium borohydride to the ketone solution in one portion.[9]

  • Swirl the flask vigorously to dissolve the NaBH₄. The reaction is typically exothermic.

  • Allow the reaction to stir at room temperature for 15 minutes. The color of the solution should change from yellow to colorless.[9]

  • Monitor the reaction progress by TLC until the starting ketone is consumed.

  • Upon completion, add 5 mL of water to the reaction mixture. A solid may form.

  • Heat the mixture to boiling for 5 minutes, then allow it to cool to room temperature.[9]

  • Place the mixture in an ice bath for 10 minutes to precipitate the product.[9]

  • Collect the crude product by vacuum filtration and wash the solid with ice-cold 50% aqueous methanol.[9]

  • Dry the product to obtain the corresponding alcohol.

Visualizations

Decision-Making Workflow for Azide-Containing Molecules

This diagram illustrates a logical workflow for selecting a synthetic strategy when working with a molecule containing an azide and another functional group that requires reduction.

G start Start: Molecule with Azide and another reducible functional group target_group What is the target functional group to be reduced? start->target_group nitro Nitro Group target_group->nitro Nitro carbonyl Ketone/Aldehyde target_group->carbonyl Carbonyl other Other (e.g., Ester, Amide) target_group->other Other nitro_reagents Use mild reducing agents: - Fe/NH4Cl - Zn/NH4Cl - SnCl2/HCl - Na2S - In/HCl nitro->nitro_reagents carbonyl_reagents Use mild hydride donors: - NaBH4 - NaBH4/CeCl3 (Luche) carbonyl->carbonyl_reagents other_reagents Evaluate azide compatibility: - LiBH4 (for esters) - Consider azide protection other->other_reagents end Proceed with Synthesis nitro_reagents->end carbonyl_reagents->end other_reagents->end G cluster_0 Staudinger Reaction Pathway start Azide (R-N3) + Phosphine (R'3P) aza_ylide Aza-ylide Intermediate (R-N=PR'3) start->aza_ylide hydrolysis Hydrolysis (H2O) aza_ylide->hydrolysis Pathway 1 intramolecular_trapping Intramolecular Trapping (with electrophile on phosphine) aza_ylide->intramolecular_trapping Pathway 2 reduction_product Staudinger Reduction Product: Amine (R-NH2) + Phosphine Oxide (R'3P=O) hydrolysis->reduction_product ligation_product Staudinger Ligation Product: Amide Bond intramolecular_trapping->ligation_product

References

How to improve the solubility of 6-azido-sugars in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the aqueous solubility of 6-azido-sugars.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-azido-sugar exhibiting poor solubility in aqueous media?

A1: The solubility of 6-azido-sugars is determined by a balance between their hydrophilic and hydrophobic components. While the core sugar structure contains multiple hydrophilic hydroxyl (-OH) groups, several factors can contribute to poor aqueous solubility:

  • Hydrophobic Protecting Groups: Many synthetic 6-azido-sugars have protecting groups (e.g., acetyl, benzyl) on their hydroxyls to allow for specific chemical modifications.[1][2] These groups are often hydrophobic and significantly decrease the molecule's overall polarity and ability to form hydrogen bonds with water.

  • The Azido Group: The azide (-N₃) group itself is relatively nonpolar, contributing to the hydrophobic character of the molecule.

  • Molecular Size and Structure: Larger, more complex sugar structures can have reduced solubility.

Q2: What are the primary strategies to improve the solubility of 6-azido-sugars?

A2: Several effective strategies can be employed, ranging from simple formulation adjustments to chemical modifications. The main approaches include using co-solvents, forming inclusion complexes with cyclodextrins, modifying the pH (with caution), and altering the chemical structure of the sugar itself.[3][4][5]

Q3: How can co-solvents help, and which ones should I use?

A3: Co-solvents are water-miscible organic solvents that can disrupt the hydrogen bonding network of water and create a more favorable environment for less polar molecules.[5] For 6-azido-sugars, especially those intended for use in cell culture or biological assays, it is common to first dissolve the compound in a small amount of a co-solvent to create a concentrated stock solution, which is then diluted into the final aqueous medium.[6]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose.[6][7] Dimethylformamide (DMF) is another suitable alternative.[8]

  • Considerations: Always check the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration. It is recommended to keep the final co-solvent concentration as low as possible, typically below 1%.

Co-solventCommon UseAdvantagesConsiderations
Dimethyl Sulfoxide (DMSO) Creating high-concentration stock solutions for biological assays.[6]High solubilizing power for a wide range of compounds; miscible with water.[7]Can be toxic to cells at higher concentrations; may affect experimental outcomes.
Dimethylformamide (DMF) Alternative to DMSO for stock solution preparation.[8]Good solubilizing power; miscible with water.Potential toxicity; should be handled in a fume hood.
Ethanol Less common for highly insoluble compounds, but can be effective for some.Lower toxicity than DMSO or DMF.May not be a strong enough solvent for highly protected sugars.

Q4: How do cyclodextrins enhance the solubility of 6-azido-sugars?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[9] They can encapsulate the hydrophobic parts of a guest molecule, such as a protected 6-azido-sugar, forming a water-soluble inclusion complex.[9][10][11] This complex effectively masks the hydrophobic regions from the aqueous environment, leading to a significant increase in apparent solubility.[12] Beta-cyclodextrins (β-CD) and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[11][12]

DOT Code for Cyclodextrin Inclusion Complex Diagram

G cluster_after After Complexation cluster_complex Soluble Inclusion Complex water1 H₂O water2 H₂O azido_sugar_insoluble 6-Azido-Sugar (Insoluble) azido_sugar_guest 6-Azido-Sugar azido_sugar_insoluble->azido_sugar_guest Encapsulation cyclodextrin Cyclodextrin cyclodextrin_host water3 H₂O water4 H₂O cluster_complex cluster_complex

G cluster_after After Complexation cluster_complex Soluble Inclusion Complex water1 H₂O water2 H₂O azido_sugar_insoluble 6-Azido-Sugar (Insoluble) azido_sugar_guest 6-Azido-Sugar azido_sugar_insoluble->azido_sugar_guest Encapsulation cyclodextrin Cyclodextrin cyclodextrin_host water3 H₂O water4 H₂O cluster_complex cluster_complex

Caption: Mechanism of cyclodextrin inclusion for solubility enhancement.

Q5: Can I adjust the pH to improve the solubility of my 6-azido-sugar?

A5: While pH adjustment is a common strategy for ionizable drugs, it is generally not the most effective method for 6-azido-sugars unless they contain other acidic or basic functional groups.

  • Azide Group Stability: Organic azides are typically stable in neutral and basic solutions. However, under strongly acidic conditions (pH < 4), they can be protonated to form hydrazoic acid (HN₃), which is highly toxic and explosive.[13] Therefore, strongly acidic conditions should be avoided.

  • Sugar Hydroxyls: The hydroxyl groups on the sugar ring are not readily ionized under typical pH conditions.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with 6-azido-sugars.

DOT Code for Troubleshooting Workflow Diagram

G start Problem: 6-Azido-Sugar Precipitates in Aqueous Buffer q1 Is the final concentration of the compound critical? start->q1 a1_yes Prepare a concentrated stock solution in DMSO or DMF. Dilute into final buffer. q1->a1_yes Yes a1_no Reduce the final concentration of the 6-azido-sugar. q1->a1_no No q2 Is precipitation still occurring at the desired final concentration? a1_yes->q2 a2_yes Consider using a solubilizing agent. q2->a2_yes Yes end_solution Solution Achieved q2->end_solution No q3 Is your system compatible with cyclodextrins? a2_yes->q3 a3_yes Formulate with HP-β-Cyclodextrin. See Protocol 3. q3->a3_yes Yes a3_no Try adding a small amount of a biocompatible surfactant (e.g., Polysorbate 80). q3->a3_no No a3_yes->end_solution a3_no->end_solution a1_no->end_solution

G start Problem: 6-Azido-Sugar Precipitates in Aqueous Buffer q1 Is the final concentration of the compound critical? start->q1 a1_yes Prepare a concentrated stock solution in DMSO or DMF. Dilute into final buffer. q1->a1_yes Yes a1_no Reduce the final concentration of the 6-azido-sugar. q1->a1_no No q2 Is precipitation still occurring at the desired final concentration? a1_yes->q2 a2_yes Consider using a solubilizing agent. q2->a2_yes Yes end_solution Solution Achieved q2->end_solution No q3 Is your system compatible with cyclodextrins? a2_yes->q3 a3_yes Formulate with HP-β-Cyclodextrin. See Protocol 3. q3->a3_yes Yes a3_no Try adding a small amount of a biocompatible surfactant (e.g., Polysorbate 80). q3->a3_no No a3_yes->end_solution a3_no->end_solution a1_no->end_solution

Caption: Troubleshooting workflow for precipitation issues.

Problem: My compound precipitates immediately upon addition to an aqueous buffer.

  • Cause: The compound's solubility limit in the buffer has been exceeded. This is common for highly protected, hydrophobic 6-azido-sugars.

  • Solution 1 (Co-Solvent Stock): Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.[6] Add this stock solution dropwise to your vigorously stirring aqueous buffer to the desired final concentration. The final DMSO concentration should ideally be below 1% to minimize effects on biological systems.

  • Solution 2 (Reduce Concentration): If your experiment allows, simply lower the target final concentration of the azido-sugar.

  • Solution 3 (Use Cyclodextrins): For applications requiring higher concentrations without organic co-solvents, pre-formulating the 6-azido-sugar with hydroxypropyl-β-cyclodextrin (HP-β-CD) can dramatically increase its aqueous solubility.[10]

Problem: I am observing low or inconsistent yields in an aqueous bioconjugation reaction (e.g., "click" chemistry).

  • Cause: Poor solubility can lead to a low effective concentration of the 6-azido-sugar available to react, resulting in slow or incomplete reactions. The compound may also be slowly precipitating over the course of the reaction.

  • Solution 1 (Optimize Solvent System): Ensure your reaction buffer contains a sufficient amount of a co-solvent like DMSO to maintain the solubility of all components throughout the reaction.

  • Solution 2 (Check for Degradation): While generally stable, ensure your reaction conditions (e.g., presence of reducing agents, extreme pH) are not degrading the azide functionality.[6]

Experimental Protocols

Protocol 1: Preparation of a 6-Azido-Sugar Stock Solution using a Co-Solvent

  • Preparation: Allow the vial of solid 6-azido-sugar to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a fume hood or appropriate workspace, accurately weigh the desired amount of the compound and transfer it to a sterile, dry glass vial.

  • Solvent Addition: Add a precise volume of anhydrous DMSO (or DMF) to the vial to achieve the desired stock concentration (e.g., for 5 mg of a 430 g/mol compound, add 116 µL of DMSO to make a 100 mM stock solution).

  • Dissolution: Vortex the mixture at room temperature for 2-5 minutes until the solid is completely dissolved. Gentle warming may be used if necessary, but check the compound's stability first.

  • Storage: Store the stock solution tightly capped at -20°C. Many stock solutions in DMSO are stable for up to 6 months.[6]

  • Application: To use, thaw the stock solution and dilute it into your aqueous medium, ensuring the final co-solvent concentration is as low as possible and compatible with your experimental system.

Protocol 2: Experimental Determination of Apparent Solubility

This protocol provides a basic method to estimate the solubility of a 6-azido-sugar in a specific buffer.

  • Preparation: Add a pre-weighed amount of the 6-azido-sugar (e.g., 5 mg) to a clear vial.

  • Solvent Addition: Add a small, precise volume of the aqueous buffer (e.g., 100 µL of PBS, pH 7.4) to the vial.[8]

  • Dissolution: Vortex the mixture vigorously at a constant temperature (e.g., 25°C) for 5-10 minutes.

  • Observation: Visually inspect the solution against a dark background for any undissolved particulate matter.[8]

  • Titration: If the compound has fully dissolved, continue to add precise aliquots of the buffer (e.g., 10 µL at a time), vortexing and observing after each addition.

  • Saturation Point: The point at which a persistent precipitate or cloudiness is observed, even after thorough mixing, is the saturation point.[8]

  • Calculation: Calculate the approximate solubility (in mg/mL) by dividing the initial mass of the compound by the total volume of solvent added to reach the saturation point.

Protocol 3: Preparation of a 6-Azido-Sugar/Cyclodextrin Inclusion Complex

This protocol uses the kneading method, which is effective for laboratory-scale preparations.[14]

  • Molar Ratio: Determine the desired molar ratio of the 6-azido-sugar to hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 ratio is a common starting point.

  • Mixing: Weigh the appropriate amounts of the 6-azido-sugar and HP-β-CD and place them in a mortar. Mix the powders thoroughly.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the mass thoroughly with a pestle for 30-60 minutes to form a thick, uniform paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.

  • Final Product: The resulting dried solid is the inclusion complex, which can be ground into a fine powder. This powder should exhibit significantly improved wettability and solubility in aqueous media compared to the original 6-azido-sugar.

References

Characterization of impurities in 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common synthetic route involves a two-step process starting from a suitable protected carbohydrate precursor, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The key steps are:

  • Selective Tosylation: The primary hydroxyl group at the C-6 position is selectively activated with a tosyl group (p-toluenesulfonyl chloride) to form a good leaving group.

  • Nucleophilic Substitution: The tosylate is then displaced by an azide nucleophile (e.g., sodium azide) via an SN2 reaction to introduce the azido functionality at the C-6 position.

Q2: What are the most common impurities encountered in this synthesis?

The primary impurities arise from side reactions or incomplete reactions during the tosylation and azidation steps. These can include:

  • Unreacted Starting Material: Incomplete tosylation or azidation will leave the starting tosylate or alcohol, respectively.

  • Elimination Byproduct: Base-promoted elimination of the tosylate can lead to the formation of a C5-C6 unsaturated sugar derivative.

  • Deprotection Products: The acidic nature of the tosylation reaction or work-up can lead to the partial or complete removal of the isopropylidene protecting groups.

  • Di-tosylated Byproducts: Although less common with careful control of stoichiometry, over-tosylation at other hydroxyl groups can occur if the starting material is not appropriately protected.

Q3: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a convenient method for monitoring both the tosylation and azidation steps. A typical solvent system for TLC analysis would be a mixture of ethyl acetate and hexanes. The product, being more polar than the starting material in the tosylation step and having a different polarity in the azidation step, should show a distinct spot. Staining with a permanganate solution or charring with a sulfuric acid solution can be used for visualization.

Q4: What are the safety precautions when working with azides?

Sodium azide and organic azides are potentially explosive and toxic. Always handle them with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid. Also, avoid contact with heavy metals, as this can form explosive heavy metal azides.

Troubleshooting Guides

Problem 1: Low yield of the desired 6-azido product and presence of unreacted 6-O-tosyl intermediate.
Possible Cause Suggested Solution
Incomplete azidation reaction. - Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting tosylate is consumed. - Use a higher excess of sodium azide (e.g., 3-5 equivalents). - Ensure the sodium azide is of high purity and dry. - Use a suitable polar aprotic solvent like DMF or DMSO to ensure solubility of the reactants.
Decomposition of the azide product. - Avoid excessive heating, as azides can be thermally unstable.
Problem 2: Presence of a significant amount of a non-polar impurity in the final product.
Possible Cause Suggested Solution
Formation of an elimination byproduct. - The substitution of a tosylate by an azide is an SN2 reaction. Elimination (E2) is a competing side reaction, especially with hindered substrates or when using a basic azide source at elevated temperatures.[1] - Use a less hindered base during the tosylation step if possible. - For the azidation step, run the reaction at the lowest temperature that allows for a reasonable reaction rate. - Consider using a milder azide source.
Problem 3: Appearance of multiple polar spots on the TLC plate after the tosylation or azidation step.
Possible Cause Suggested Solution
Partial or complete deprotection of the isopropylidene group. - The tosylation reaction is often carried out in pyridine, which can be slightly acidic upon prolonged heating or if pyridine hydrochloride is formed. This can lead to the removal of the acid-labile isopropylidene group. - Use anhydrous pyridine and perform the reaction at 0°C to room temperature. - Neutralize the reaction mixture carefully during work-up to avoid acidic conditions. - If deprotection is a persistent issue, consider using a more robust protecting group strategy if the synthetic route allows.
Over-tosylation at other hydroxyl groups. - Ensure the use of a starting material where only the C-6 hydroxyl is free. - Use a stoichiometric amount of tosyl chloride.

Data Presentation

Table 1: Summary of Potential Impurities and their Characterization

Impurity NameStructureTypical Analytical Data (Expected)
Unreacted Starting Material (6-O-tosyl derivative) C16H22O8S1H NMR: Aromatic protons of the tosyl group (~7.4-7.8 ppm), methyl protons of the tosyl group (~2.4 ppm). MS (ESI+): [M+Na]+ peak corresponding to the molecular weight.
Elimination Byproduct (C5-C6 alkene) C9H12O41H NMR: Appearance of vinylic proton signals (~5.0-6.0 ppm). MS (ESI+): [M+Na]+ peak corresponding to the molecular weight.
Partially Deprotected Product (monoisopropylidene) C6H11N3O41H NMR: More complex spectrum with additional hydroxyl proton signals. MS (ESI+): [M+Na]+ peak corresponding to the molecular weight.
Fully Deprotected Product C6H11N3O41H NMR: Absence of isopropylidene methyl proton signals. MS (ESI+): [M+Na]+ peak corresponding to the molecular weight.

Experimental Protocols

Protocol 1: Synthesis of 6-O-Tosyl-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose (General Procedure)
  • To a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 eq) in anhydrous pyridine (10-15 mL per gram of starting material) at 0°C, add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexanes).

  • Once the reaction is complete (typically 12-24 hours), quench the reaction by adding cold water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with ethyl acetate in hexanes).

Protocol 2: Synthesis of this compound (General Procedure)
  • Dissolve the 6-O-tosyl intermediate (1.0 eq) in anhydrous DMF (10-15 mL per gram of tosylate).

  • Add sodium azide (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to 60-80°C and stir until the starting material is consumed as monitored by TLC (e.g., 1:2 ethyl acetate/hexanes).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with ethyl acetate in hexanes).

Mandatory Visualization

Synthesis_Pathway Start 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose Tosylate 6-O-Tosyl-1,6-dideoxy-3,4-O-isopropylidene- D-lyxo-2-hexulofuranose Start->Tosylate TsCl, Pyridine Product 6-Azido-1,6-dideoxy-3,4-O-isopropylidene- D-lyxo-2-hexulofuranose Tosylate->Product NaN3, DMF Impurity1 Elimination Byproduct Tosylate->Impurity1 Base, Heat (Side Reaction) Impurity2 Deprotection Product Tosylate->Impurity2 Acidic Conditions (Side Reaction)

Caption: Synthetic pathway for this compound and potential impurity formation.

Troubleshooting_Workflow Start Low Yield of Azide Product Check_TLC Analyze TLC of Crude Product Start->Check_TLC Unreacted_Tosylate Unreacted Tosylate Present? Check_TLC->Unreacted_Tosylate Nonpolar_Impurity Non-polar Impurity Present? Unreacted_Tosylate->Nonpolar_Impurity No Optimize_Azidation Optimize Azidation: - Increase time/temp - Increase NaN3 eq. Unreacted_Tosylate->Optimize_Azidation Yes Polar_Impurity Polar Impurities Present? Nonpolar_Impurity->Polar_Impurity No Optimize_Elimination Minimize Elimination: - Lower reaction temp Nonpolar_Impurity->Optimize_Elimination Yes Check_Deprotection Check for Deprotection: - Neutral work-up - Milder tosylation conditions Polar_Impurity->Check_Deprotection Yes Success Pure Product Polar_Impurity->Success No Optimize_Azidation->Success Optimize_Elimination->Success Check_Deprotection->Success

Caption: Troubleshooting workflow for low yield in the azidation step.

References

Technical Support Center: Improving Regioselectivity of Glycosylation with 6-Azido-Sugar Donors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the regioselectivity of glycosylation reactions using 6-azido-sugar donors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during glycosylation reactions with 6-azido-sugar donors in a question-and-answer format, offering targeted solutions to improve reaction outcomes.

Q1: I am observing low to no yield of my desired glycosylated product. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in glycosylation reactions with 6-azido-sugar donors can stem from several factors. The 6-azido group, being electron-withdrawing, can "disarm" the glycosyl donor, making it less reactive compared to donors with electron-donating groups like benzyl ethers. Here’s a systematic approach to troubleshooting:

  • Suboptimal Activation of the Donor:

    • Lewis Acid Choice: The selection of the Lewis acid promoter is critical. If you are using a mild Lewis acid, consider switching to a more potent one.

    • Activator Equivalents: Gradually increase the equivalents of the Lewis acid. Disarmed donors often require a higher concentration of the activator to form the reactive oxocarbenium ion intermediate.[1]

  • Insufficient Reactivity of the Acceptor:

    • Steric Hindrance: Highly hindered hydroxyl groups on the acceptor will react more slowly. Consider using a higher reaction temperature or a more reactive donor if possible.

    • Protecting Groups on Acceptor: Electron-withdrawing protecting groups on the acceptor can decrease its nucleophilicity. If your experimental design allows, consider using protecting groups that are less deactivating.

  • Reaction Conditions:

    • Temperature: While low temperatures are often used to control selectivity, they can also slow down the reaction with a disarmed donor. Incrementally increasing the temperature may improve the reaction rate.[1]

    • Moisture: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. The use of molecular sieves is highly recommended.[1]

  • Donor Instability:

    • Although the 6-azido group is generally stable, harsh reaction conditions (e.g., very strong Lewis acids or high temperatures) could potentially lead to side reactions. If you suspect donor degradation, consider using milder activation conditions or a different promoter system.

Q2: My reaction is producing a mixture of regioisomers with poor selectivity. How can I improve the regioselectivity?

A2: Achieving high regioselectivity when multiple hydroxyl groups are present on the acceptor is a common challenge. The regiochemical outcome is a delicate balance of steric and electronic factors of the acceptor's hydroxyl groups, the nature of the donor, and the reaction conditions.

  • Protecting Group Strategy:

    • Temporary Protecting Groups: Employ temporary protecting groups to block more reactive hydroxyl groups (e.g., primary alcohols) on the acceptor, thereby directing glycosylation to the desired position.

    • Bulky Protecting Groups: The use of bulky protecting groups, such as silyl ethers (e.g., TBDPS), adjacent to a hydroxyl group can sterically hinder its approach to the donor, favoring glycosylation at less hindered positions.[2]

  • Catalyst/Promoter System:

    • Catalyst-Controlled Regioselectivity: Certain catalysts can selectively activate a specific hydroxyl group on the acceptor. For instance, some organoboron catalysts have been shown to promote regioselective glycosylations.[3] Experimenting with different Lewis acids can also influence the regioselectivity.

  • Solvent Effects:

    • The solvent can influence the conformation of the acceptor and the transition state of the glycosylation reaction, thereby affecting regioselectivity. It is advisable to screen a range of anhydrous solvents with varying polarities (e.g., dichloromethane (DCM), toluene, acetonitrile, diethyl ether).

Q3: I am observing the formation of unexpected byproducts. What are the likely side reactions and how can I minimize them?

A3: Besides incomplete reactions and the formation of regioisomers, other side reactions can lower the yield of the desired product.

  • Hydrolysis: If trace amounts of water are present, the activated glycosyl donor can be hydrolyzed back to the corresponding hemiacetal, or the product can be cleaved. Rigorous drying of all reagents and glassware is crucial.[4]

  • Glycal Formation: Elimination of the leaving group and a substituent at C-2 can lead to the formation of a glycal, especially under strongly basic or high-temperature conditions.[4]

  • Rearrangement of the Donor: Some glycosyl donors, like trichloroacetimidates, can undergo rearrangement to form stable byproducts.[4]

  • Reactions involving the Azide Group: While the azide group is generally considered non-participating and stable under many glycosylation conditions, it is a reactive functional group. Under certain conditions, particularly with strong Lewis acids or reducing agents, the azide group could potentially react. However, under standard glycosylation protocols, this is less common. If you suspect azide group involvement, consider using milder promoters or alternative donor types if possible.

Quantitative Data on Glycosylation with Azido-Sugar Donors

The stereoselectivity of glycosylation is significantly influenced by the protecting groups on the glycosyl donor. The following table summarizes the effect of different protecting groups on the α/β selectivity of 2-azido-2-deoxygalactosyl donors in glycosylation reactions.

Donor Protecting Groups (at positions 3, 4, and 6)Reaction Temperature (°C)α:β RatioReference
3,4,6-tri-O-Ac-783:1[2]
3,4,6-tri-O-AcRoom Temperature11:1[2]
3,4,6-tri-O-Bn-781:3[2]
3,4,6-tri-O-BnRoom Temperature3:1[2]
3-O-Ac, 4,6-di-O-Bn-781.7:1[2]
3-O-Ac, 4,6-di-O-BnRoom Temperature6:1[2]
4-O-Ac, 3,6-di-O-Bn-781:1[2]
4-O-Ac, 3,6-di-O-BnRoom Temperature6:1[2]
6-O-Ac, 3,4-di-O-Bn-781:5[2]
6-O-Ac, 3,4-di-O-BnRoom Temperature1.5:1[2]
3,4-di-O-Ac, 6-O-Bn-781.5:1[2]
3,4-di-O-Ac, 6-O-BnRoom Temperature>20:1 (exclusive α)[2]

Note: The data above pertains to 2-azido-2-deoxygalactosyl donors. While the general trends are informative, the specific ratios for 6-azido-sugar donors may vary.

Experimental Protocols

The following is a general protocol for a Lewis acid-promoted glycosylation using a 6-azido-sugar donor. This should be considered a starting point, and optimization of specific parameters will likely be necessary for your particular substrates.

General Protocol for Glycosylation with a 6-Azido-Sugar Thioglycoside Donor

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen).

    • Add freshly activated 4Å molecular sieves to the flask.

    • In the flask, dissolve the 6-azido-sugar donor (1.0 equivalent) and the glycosyl acceptor (1.2–1.5 equivalents) in anhydrous dichloromethane (DCM) or another suitable anhydrous solvent.

  • Reaction:

    • Cool the reaction mixture to the desired temperature (a starting point is often -40 °C, but this may need to be adjusted).

    • Slowly add the Lewis acid promoter (e.g., TMSOTf, 0.1–0.3 equivalents, or BF₃·Et₂O, 1.5–3.0 equivalents) dropwise to the stirred solution.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of pyridine or triethylamine.

    • Allow the mixture to warm to room temperature, then dilute with DCM.

    • Filter the mixture through a pad of Celite® to remove the molecular sieves, and wash the filter cake with DCM.

    • Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired glycoside.

Visualizing Glycosylation Concepts

To aid in understanding the factors that influence glycosylation outcomes, the following diagrams illustrate key concepts.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Glycosylation Yield cause1 Suboptimal Donor Activation start->cause1 cause2 Low Acceptor Reactivity start->cause2 cause3 Harsh Reaction Conditions start->cause3 solution1a Increase Lewis Acid Equivalents cause1->solution1a solution1b Switch to a Stronger Lewis Acid cause1->solution1b solution2a Increase Reaction Temperature cause2->solution2a solution2b Modify Acceptor Protecting Groups cause2->solution2b solution3a Use Milder Promoter cause3->solution3a solution3b Optimize Temperature cause3->solution3b

Troubleshooting workflow for low glycosylation yield.

regioselectivity_factors cluster_pg Protecting Groups cluster_cat Catalysts/Promoters cluster_solv Solvents regioselectivity Regioselectivity Control factor1 Protecting Group Strategy regioselectivity->factor1 factor2 Catalyst/Promoter Choice regioselectivity->factor2 factor3 Solvent Effects regioselectivity->factor3 pg1 Temporary Blocking Groups factor1->pg1 pg2 Steric Hindrance (e.g., bulky silyl ethers) factor1->pg2 cat1 Regioselective Catalysts (e.g., organoboron) factor2->cat1 cat2 Screening Lewis Acids factor2->cat2 solv1 Solvent Polarity Screening factor3->solv1 solv2 Coordinating vs. Non-coordinating Solvents factor3->solv2

Key factors for controlling regioselectivity.

experimental_workflow start Start prep Preparation: - Flame-dry glassware - Add donor, acceptor, molecular sieves - Add anhydrous solvent start->prep reaction Reaction: - Cool to desired temperature - Add Lewis acid promoter - Monitor by TLC prep->reaction workup Work-up: - Quench reaction - Filter and wash - Aqueous extraction reaction->workup purify Purification: - Dry organic layer - Concentrate - Column chromatography workup->purify end End: Purified Glycoside purify->end

General experimental workflow for glycosylation.

References

Technical Support Center: Click Chemistry with Sterically Hindered Azido-Sugars

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with click chemistry reactions involving sterically hindered azido-sugars. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Why is my click chemistry reaction with a sterically hindered azido-sugar slow or low-yielding?

A1: Several factors can contribute to poor reaction outcomes with sterically hindered azido-sugars:

  • Catalyst Inactivation: The active catalyst in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]

  • Steric Hindrance: The bulky nature of the sugar moiety can physically obstruct the approach of the alkyne to the azide, slowing down the reaction rate. This is a common issue in bioconjugation where large molecules are involved.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact reaction efficiency.[1]

  • Poor Reagent Quality: Impurities in the azido-sugar or alkyne starting materials can interfere with the catalyst. Azides, in particular, can be unstable.[1]

  • Inhibitory Buffer Components: Buffers like Tris can chelate the copper catalyst, reducing its activity. High concentrations of chloride ions (>0.2 M) can also be inhibitory.[1][2]

Q2: How can I improve the reaction rate and yield for my sterically hindered azido-sugar?

A2: To enhance your reaction, consider the following optimization strategies:

  • Optimize Catalyst and Ligand:

    • Use a copper-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to protect the Cu(I) catalyst from oxidation and improve its solubility. A 5:1 ligand-to-copper ratio is often recommended.[1]

    • For particularly hindered substrates, specialized ligands like the abnormal N-heterocyclic carbene (NHC) complex, CuCl(TPh), have been shown to be effective.[3]

  • Adjust Reaction Conditions:

    • Increase the reaction temperature. Modest increases in temperature can enhance the conformational dynamics of the sugar, potentially exposing the azide group more readily.

    • Increase the concentration of the reactants. For reactions to proceed efficiently, reactant concentrations should generally be above 10 μM.[1]

    • Use a slight excess (1.1 to 2-fold) of the less precious reactant (either the azido-sugar or the alkyne) to drive the reaction to completion.

  • Solvent Selection:

    • The addition of co-solvents like DMSO can help to solvate hydrophobic regions and improve the accessibility of the reactive groups.

    • For challenging cases, fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have been shown to increase reaction rates.

  • Protect the Reaction from Oxygen:

    • Degas your solvents and reaction mixtures to remove dissolved oxygen.

    • Work under an inert atmosphere (e.g., nitrogen or argon) if possible.[1]

    • Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate.[1]

Q3: Are there alternatives to CuAAC for sterically hindered systems?

A3: Yes, if CuAAC proves to be inefficient, you can consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts readily with azides without the need for a catalyst. However, it's important to note that SPAAC reactions are generally slower than CuAAC.[4][5] Another alternative is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which can be less sensitive to the steric demands of the azide substituents compared to CuAAC.[6]

II. Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during click chemistry reactions with sterically hindered azido-sugars.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Copper Catalyst • Use a freshly prepared solution of sodium ascorbate.• Ensure all solutions are degassed to remove oxygen.• Use a copper-stabilizing ligand like THPTA (5:1 ligand:copper ratio).[1]• Consider working under an inert atmosphere (e.g., in a glovebox).[1]
Steric Hindrance • Increase the reaction temperature (e.g., to 37°C or 50°C).• Increase the reaction time.• Use a specialized ligand for hindered substrates, such as CuCl(TPh).[3]• Add a co-solvent like DMSO to improve solubility and accessibility.
Incorrect Stoichiometry • Use a slight excess (1.1 to 2-fold) of the less precious reagent.
Inhibitory Components in Buffer • Avoid Tris-based buffers.[1][2]• Use buffers such as phosphate, HEPES, or MOPS.[2]• If using phosphate buffers, premix the copper and ligand before adding to the buffer to prevent precipitation.[2]
Multiple Unexpected Products Oxidative Homocoupling of Alkyne (Glaser Coupling) • Maintain a reducing environment with an adequate excess of sodium ascorbate.[1]• Thoroughly degas all solutions.[1]
Reaction with Other Functional Groups • If working with proteins, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM) to prevent side reactions with cysteine residues.
High Background Signal in Analytical Readout (e.g., fluorescence) Non-specific Binding of Probe • Decrease the concentration of the fluorescently labeled azide or alkyne.• Increase the number and duration of washing steps in your purification protocol.• Add a blocking agent like BSA to your buffers if working with biological samples.

III. Quantitative Kinetic Data

The rate of a click chemistry reaction is highly dependent on the specific substrates and reaction conditions. Steric hindrance generally leads to a decrease in the reaction rate constant (k). Below is a summary of typical second-order rate constants for different types of click chemistry reactions to provide a comparative context.

Reaction TypeReactantsCatalystTypical Rate Constant (M⁻¹s⁻¹)Notes
CuAAC Terminal Alkyne + AzideCu(I)10 - 100[3]Rate can be significantly affected by ligand choice and steric hindrance.
SPAAC Strained Cyclooctyne (e.g., DBCO) + AzideNone10⁻² - 1[3]Copper-free, but generally slower than CuAAC.[4][5]
IEDDA Tetrazine + trans-Cyclooctene (TCO)None1 - 10⁶[4]The fastest known click chemistry reaction.[4]

Note: Specific kinetic data for sterically hindered azido-sugars is sparse in the literature and highly dependent on the specific sugar structure and reaction conditions. The values above provide a general reference for the different click chemistry modalities.

IV. Experimental Protocols

Protocol: Monitoring CuAAC Reaction Kinetics with a Sterically Hindered Azido-Sugar using HPLC

This protocol provides a general method for monitoring the progress of a CuAAC reaction to determine its kinetics.

1. Materials and Reagents:

  • Sterically hindered azido-sugar

  • Alkyne-containing molecule (e.g., a fluorescent probe for easier detection)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-stabilizing ligand (e.g., THPTA)

  • Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

  • Solvents for HPLC (e.g., acetonitrile, water with 0.1% TFA)

  • Quenching solution (e.g., 100 mM EDTA)

  • Internal standard for HPLC analysis (optional but recommended)

2. Preparation of Stock Solutions:

  • Prepare stock solutions of the azido-sugar, alkyne, CuSO₄, and ligand in a suitable solvent (e.g., water or DMSO).

  • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

3. Reaction Setup:

  • In a temperature-controlled reaction vessel, combine the azido-sugar, alkyne, and buffer.

  • Add the copper-stabilizing ligand, followed by the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should be optimized for your system (e.g., 1 mM azido-sugar, 1.1 mM alkyne, 100 µM CuSO₄, 500 µM THPTA, 5 mM sodium ascorbate).

4. Reaction Monitoring:

  • At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a tube containing the quenching solution (EDTA).

  • If using an internal standard, add it to the quenched aliquot.

  • Dilute the quenched aliquot with the HPLC mobile phase to a suitable concentration for analysis.

5. HPLC Analysis:

  • Inject the prepared samples onto an appropriate HPLC column (e.g., C18).

  • Use a suitable gradient of solvents to separate the reactants and the triazole product.

  • Monitor the elution of the compounds using a UV-Vis or fluorescence detector.

  • Integrate the peak areas of the starting materials and the product at each time point.

6. Data Analysis:

  • Convert the peak areas to concentrations using a calibration curve for each compound.

  • Plot the concentration of the product versus time.

  • From this data, you can determine the initial reaction rate and the rate constant (k) by fitting the data to the appropriate rate law (typically second-order for CuAAC).

V. Visualizations

Logical Workflow for Troubleshooting Low Yield in CuAAC Reactions

Troubleshooting_Workflow Troubleshooting Low Yield in CuAAC start Low or No Product Yield catalyst Is the Copper Catalyst Active? start->catalyst reagents Are Reagents Pure and Stoichiometry Correct? catalyst->reagents Yes catalyst_sol Add fresh sodium ascorbate. Use a stabilizing ligand (e.g., THPTA). Degas all solutions. catalyst->catalyst_sol No conditions Are Reaction Conditions Optimal? reagents->conditions Yes reagents_sol Use high-purity reagents. Verify concentrations. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). reagents->reagents_sol No substrate Are there Substrate-Specific Issues (Steric Hindrance)? conditions->substrate Yes conditions_sol Screen different solvents (e.g., add DMSO). Optimize pH (typically 7-8). Adjust temperature and reaction time. conditions->conditions_sol No end_success Successful Reaction substrate->end_success Yes substrate_sol Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Use a specialized ligand for hindered substrates. substrate->substrate_sol No end_fail Consider Alternative Chemistry (e.g., SPAAC) catalyst_sol->start reagents_sol->start conditions_sol->start substrate_sol->end_fail

Caption: A flowchart for systematically troubleshooting low-yield CuAAC reactions.

Simplified Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism Simplified CuAAC Mechanism cluster_cycle Catalytic Cycle Azide R1-N3 (Azido-sugar) step2 Coordination of Azide Azide->step2 Alkyne R2-C≡CH (Alkyne) step1 Formation of Copper Acetylide Alkyne->step1 Cu_I Cu(I) Cu_I->step1 step1->step2 step3 Cycloaddition step2->step3 step4 Protonolysis step3->step4 step4->step1 Regenerates Cu(I) catalyst Product Triazole Product step4->Product

References

Validation & Comparative

A Comparative Guide to Alternative Protecting Groups for Azido-Sugar Diols

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex carbohydrates and glycoconjugates, particularly those involving azido-sugars as key building blocks, the strategic protection of hydroxyl groups is paramount. The isopropylidene group, while common for the protection of cis-diols, has limitations regarding its stability, particularly its lability to acidic conditions which may not be compatible with other functionalities in a multi-step synthesis. This guide provides a detailed comparison of viable alternative protecting groups, focusing on their performance, orthogonality with the azide group, and the experimental protocols for their application.

Overview of Alternatives

This guide focuses on three robust alternatives to the isopropylidene group for the protection of 1,2- and 1,3-diols in azido-sugars:

  • Benzylidene Acetals : A widely used cyclic acetal that offers stability under various conditions and can be removed selectively.

  • tert-Butyldimethylsilyl (TBDMS) Ethers : A common choice for protecting individual hydroxyl groups, which can be applied to form a bis-TBDMS ether across a diol. It offers a distinct orthogonality based on silicon's affinity for fluoride.

  • Di--tert-butylsilylene (DTBS) Ethers : A cyclic silyl ether that provides rigid protection for diols and can influence the stereochemical outcome of subsequent glycosylation reactions.

The selection of a protecting group is a critical decision in synthetic strategy, balancing stability with the ease and selectivity of removal.[1] An ideal protecting group should be introduced in high yield, remain stable throughout various reaction steps, and be cleaved under specific, mild conditions that do not affect other functional groups, such as the essential azide moiety.[2]

Comparative Performance Data

The following table summarizes the key performance indicators for each protecting group, including typical yields for protection and deprotection steps. Note that yields are substrate-dependent, and the data presented is a representative compilation from various carbohydrate systems.

| Protecting Group | Substrate Type | Protection Conditions | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield | Azide Compatibility | | :--- | :--- | :--- | :--- | :--- | :--- | | Isopropylidene | cis-Diols | Acetone or 2,2-DMP, Acid catalyst | >90% | Mild Acid (e.g., 80% AcOH) | >90% | Generally Good | | Benzylidene Acetal | 1,2- and 1,3-Diols | PhCH(OMe)₂, Acid catalyst (e.g., CSA) | ~75-90%[3] | 1. Acid Hydrolysis (e.g., AcOH) 2. Catalytic Transfer Hydrogenolysis (Pd/C, Et₃SiH) | >90%[4] | Excellent, especially with non-reductive cleavage or transfer hydrogenolysis.[1] | | TBDMS Ether | Primary & Secondary -OH | TBDMSCl, Imidazole, DMF | >90%[2] | TBAF, THF | ~85-95% | Excellent. Azide is stable to fluoride-mediated cleavage.[2][5] | | DTBS Ether | 1,2- and 1,3-Diols | tBu₂SiCl₂, Base | High Yield[6] | HF·Pyridine or TBAF, THF | High Yield[6] | Excellent. Azide is stable to fluoride-mediated cleavage. |

In-Depth Analysis of Alternatives

Benzylidene Acetals

Benzylidene acetals are excellent alternatives for protecting 1,2- and 1,3-diols, often forming a stable six-membered ring with 4,6-diols of hexopyranosides.[7][8] Their formation is typically straightforward, and they exhibit stability to a wide range of reaction conditions, excluding strong acids.[9]

A key advantage is the variety of deprotection methods available. While standard acid hydrolysis is effective, the most significant method for azido-sugar chemistry is catalytic transfer hydrogenolysis . This method avoids the use of H₂ gas and is remarkably compatible with the azide functionality, which can be susceptible to reduction under standard catalytic hydrogenation conditions.[1][4]

Logical Workflow: Benzylidene Acetal Protection & Deprotection

cluster_protection Protection cluster_reaction Further Synthesis cluster_deprotection Deprotection AzidoSugar Azido-Sugar Diol Reagents_P PhCH(OMe)₂ Acid Catalyst (CSA) CH₃CN AzidoSugar->Reagents_P ProtectedSugar 4,6-O-Benzylidene Azido-Sugar Reagents_P->ProtectedSugar Reaction Other Reactions (e.g., Glycosylation) ProtectedSugar->Reaction Reagents_D Pd/C, Et₃SiH MeOH, rt Reaction->Reagents_D FinalProduct Deprotected Azido-Sugar Diol Reagents_D->FinalProduct

Caption: Workflow for benzylidene acetal protection and azide-compatible deprotection.

tert-Butyldimethylsilyl (TBDMS) Ethers

TBDMS ethers are valued for their stability and orthogonal removal pathway. While they protect individual hydroxyls, they can be used to protect a diol by reacting with both alcohol groups. Their key advantage lies in their cleavage mechanism. Deprotection is typically achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), under conditions that leave most other protecting groups, including acetals and benzyl ethers, intact.[2] The azide group is completely stable to these conditions.[5] This orthogonality is a cornerstone of modern complex molecule synthesis.[2]

The steric bulk of the TBDMS group allows for regioselective protection of less hindered primary hydroxyls over secondary ones. However, for diol protection, forcing conditions may be required to protect two adjacent secondary hydroxyls.

Logical Workflow: TBDMS Ether Protection & Deprotection

cluster_protection Protection cluster_reaction Further Synthesis cluster_deprotection Deprotection AzidoSugar Azido-Sugar Diol Reagents_P TBDMSCl (2.2 eq) Imidazole (4.4 eq) DMF AzidoSugar->Reagents_P ProtectedSugar Di-O-TBDMS Azido-Sugar Reagents_P->ProtectedSugar Reaction Other Reactions (e.g., Acylation) ProtectedSugar->Reaction Reagents_D TBAF THF, rt Reaction->Reagents_D FinalProduct Deprotected Azido-Sugar Diol Reagents_D->FinalProduct

Caption: Workflow for TBDMS ether protection and fluoride-mediated deprotection.

Di--tert-butylsilylene (DTBS) Ethers

The DTBS group is a cyclic silyl ether that can protect 1,2- and 1,3-diols, forming a rigid seven- or eight-membered ring.[10] This conformational constraint can be a powerful tool to influence the stereoselectivity of subsequent reactions, such as glycosylations.[11] The DTBS group has been successfully applied to protect a 2-azido-2-deoxy-galactopyranosyl fluoride derivative in high yield, demonstrating its compatibility and utility in this specific context.[6]

Like other silyl ethers, the DTBS group is cleaved with fluoride reagents, making it orthogonal to many other protecting groups while being fully compatible with the azide functionality.[6]

Signaling Pathway: Stereodirecting Effect of DTBS Group

Donor DTBS-Protected Azido-Sugar Donor Conformation Rigid Ring Conformation Donor->Conformation Protection Intermediate Constrained Oxocarbenium Ion Conformation->Intermediate Activation Product Stereoselective Glycosylation Product (e.g., α-glycoside) Intermediate->Product Acceptor Glycosyl Acceptor Acceptor->Product

Caption: Influence of DTBS protecting group on glycosylation stereoselectivity.

Experimental Protocols

Protocol 1: Benzylidene Acetal Protection of a 4,6-Diol

This protocol is adapted from the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside.[3]

  • Dissolution : Dissolve the azido-sugar diol (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate) in a round-bottom flask.

  • Reagent Addition : Add benzaldehyde dimethyl acetal (1.2 eq) to the solution.

  • Catalysis : Add a catalytic amount of camphorsulfonic acid (CSA) or Cu(OTf)₂ (0.05–0.1 eq).[7]

  • Reaction : Stir the mixture at room temperature for 1-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Quenching and Work-up : Quench the reaction with triethylamine (0.2 eq). Concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the crude product by silica gel column chromatography or recrystallization to yield the benzylidene acetal.

Protocol 2: Deprotection of Benzylidene Acetal via Catalytic Transfer Hydrogenolysis

This protocol is highly effective and preserves the azide group.[1][4]

  • Suspension : To a solution of the benzylidene-protected azido-sugar (1.0 eq) in methanol (10 mL per 100 mg of substrate), add 10% Palladium on Carbon (Pd/C, 10 mol%).

  • Reagent Addition : Add triethylsilane (Et₃SiH, 3.0 eq) dropwise to the suspension at room temperature.

  • Reaction : Stir the mixture vigorously at room temperature for 30-60 minutes, monitoring by TLC.

  • Filtration : Upon completion, dilute the mixture with methanol and filter through a pad of Celite to remove the catalyst. Wash the pad thoroughly with methanol.

  • Purification : Combine the filtrates and concentrate under reduced pressure. The resulting crude diol can be purified by silica gel column chromatography if necessary.

Protocol 3: TBDMS Ether Protection of a Diol

This is a general and robust procedure for silyl ether formation.[2]

  • Dissolution : Dissolve the azido-sugar diol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of substrate).

  • Reagent Addition : Add imidazole (4.4 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 2.2-2.5 eq).

  • Reaction : Stir the reaction at room temperature for 12-24 hours. The reaction may be gently heated (40-50 °C) to drive it to completion for hindered diols. Monitor by TLC.

  • Work-up : Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x). Combine the organic extracts and wash thoroughly with water and brine to remove DMF and imidazole.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the di-TBDMS ether by silica gel column chromatography.

Protocol 4: Deprotection of TBDMS Ethers with TBAF

This is the standard method for cleaving TBDMS ethers.

  • Dissolution : Dissolve the TBDMS-protected azido-sugar (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of substrate) under an inert atmosphere.

  • Reagent Addition : Cool the solution to 0 °C and add a 1.0 M solution of TBAF in THF (1.1 eq per silyl group) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quenching and Work-up : Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the crude product by silica gel column chromatography to yield the deprotected diol.

Conclusion

While isopropylidene ketals are useful, their acid lability can be a significant constraint in the synthesis of complex azido-sugars. Benzylidene acetals offer greater stability and an azide-compatible deprotection method via transfer hydrogenolysis, making them a superior choice in many synthetic routes. tert-Butyldimethylsilyl (TBDMS) ethers provide a robust and truly orthogonal protecting group strategy, ideal for multi-step syntheses where selective deprotection is crucial. For advanced applications where stereochemical control is desired, the di--tert-butylsilylene (DTBS) group presents an excellent, albeit more specialized, alternative. The choice of protecting group should be guided by the overall synthetic plan, considering the stability required for subsequent steps and the specific conditions available for deprotection.

References

6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose vs. other azido-sugars for metabolic labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of glycosylation, the selection of an appropriate metabolic label is a critical decision that directly influences experimental outcomes. This guide provides a comparative overview of commonly utilized azido-sugars for metabolic glycoengineering, a powerful technique for labeling and visualizing glycans in living systems.

Metabolic glycoengineering involves introducing bioorthogonal chemical reporters, such as the azide group, into cellular glycans. These modified glycans can then be detected through specific chemical reactions, like the Staudinger ligation or click chemistry. While a variety of azido-sugars are commercially available, this guide will focus on the most extensively studied and characterized compounds: tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz), and tetraacetylated N-azidoacetylglucosamine (Ac4GlcNAz).

Notably, publicly available experimental data on the performance of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose in metabolic labeling is limited. Therefore, a direct comparison with this specific molecule is not feasible at this time. This guide will instead focus on providing a robust comparison of the well-established acetylated azido-sugars to aid researchers in selecting the optimal tool for their studies.

Performance Comparison of Common Azido-Sugars

The ideal metabolic labeling reagent exhibits high incorporation efficiency into target glycans, demonstrates specificity for particular glycan types, and has minimal impact on cell viability. The acetyl groups on Ac4ManNAz, Ac4GalNAz, and Ac4GlcNAz enhance cell permeability, allowing these molecules to be readily taken up by cells.[1] Once inside the cell, native enzymes remove the acetyl groups, and the azido-sugar is processed through cellular metabolic pathways.[1]

FeatureAc4ManNAzAc4GalNAzAc4GlcNAz
Primary Metabolic Pathway Sialic Acid Biosynthesis[2][3]Mucin-Type O-Glycan Biosynthesis[2]O-GlcNAc modification and other GlcNAc-containing glycans[2]
Primary Labeled Glycans Sialylated glycans[2]Mucin-type O-glycans[2]O-GlcNAc modified proteins, cell surface GlcNAc[2]
Labeling Efficiency High for sialylated glycans.[2]High for O-glycans; can outperform Ac4ManNAz in some cancer cells.[4]Efficient for O-GlcNAc and cell surface GlcNAc.[2]
Specificity Considerations Highly specific for sialic acid pathways.[2]Can be metabolically converted to Ac4GlcNAz, leading to some off-target labeling.[2]Broadly labels GlcNAc-containing glycans.[2]
Reported Cytotoxicity Generally low, but can exhibit some physiological perturbations at high concentrations.[2]Generally considered to have low cytotoxicity.Generally considered to have low cytotoxicity.

Experimental Protocols

The following provides a generalized methodology for metabolic labeling of cultured cells with azido-sugars, followed by detection via click chemistry. Specific concentrations and incubation times may need to be optimized depending on the cell type and experimental goals.

Metabolic Labeling of Cultured Cells
  • Cell Culture: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Preparation of Azido-Sugar Stock Solution: Dissolve the chosen peracetylated azido-sugar (e.g., Ac4ManNAz, Ac4GalNAz, or Ac4GlcNAz) in a sterile solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

  • Metabolic Labeling: Add the azido-sugar stock solution to the cell culture medium to achieve the desired final concentration (typically in the range of 25-100 µM).

  • Incubation: Culture the cells for 1 to 3 days to allow for the metabolic incorporation of the azido-sugar into cellular glycans.

  • Cell Harvesting and Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated azido-sugar. The cells can then be harvested and lysed using standard protocols appropriate for the downstream application.

Detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Click Chemistry Reaction Cocktail: Prepare a fresh solution containing an alkyne-bearing detection reagent (e.g., a fluorescent probe or biotin), a copper(I) source (e.g., copper(II) sulfate), and a reducing agent (e.g., sodium ascorbate) in an appropriate buffer.

  • Ligation Reaction: Add the click chemistry reaction cocktail to the cell lysate or fixed cells.

  • Incubation: Incubate the reaction at room temperature, protected from light, for a specified period (typically 30-60 minutes).

  • Analysis: The labeled glycans can then be visualized by fluorescence microscopy or flow cytometry, or enriched for proteomic analysis if a biotinylated alkyne was used.

Visualizing the Process

To better understand the workflow and underlying biological pathways, the following diagrams are provided.

Metabolic_Labeling_Workflow cluster_cell Cell AzidoSugar Azido-Sugar (e.g., Ac4ManNAz) Metabolism Metabolic Incorporation AzidoSugar->Metabolism Cellular Uptake AzidoGlycan Azide-Labeled Glycan Metabolism->AzidoGlycan Detection Bioorthogonal Ligation (Click Chemistry) AzidoGlycan->Detection Analysis Visualization or Enrichment Detection->Analysis

Caption: General workflow of metabolic glycoengineering using azido-sugars.

Sialic_Acid_Pathway Ac4ManNAz Ac4ManNAz ManNAz ManNAz Ac4ManNAz->ManNAz Deacetylation SiaNAz SiaNAz (Azido-Sialic Acid) ManNAz->SiaNAz Biosynthesis CMP_SiaNAz CMP-SiaNAz SiaNAz->CMP_SiaNAz Activation Labeled_Glycan Azide-Labeled Sialoglycan CMP_SiaNAz->Labeled_Glycan Sialyltransferase Glycoconjugate Glycoconjugate (e.g., Glycoprotein) Glycoconjugate->Labeled_Glycan

Caption: Metabolic pathway for Ac4ManNAz incorporation into sialoglycans.

References

A Comparative Guide to Catalytic Systems for Click Reactions with 6-Azido-Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules is paramount. "Click chemistry," particularly the azide-alkyne cycloaddition, has emerged as a robust method for forging stable triazole linkages. When working with 6-azido-sugars, the choice of catalyst is critical to ensure high yields, rapid reaction times, and biocompatibility. This guide provides a comprehensive comparison of various catalytic systems for click reactions with 6-azido-sugars, supported by experimental data and detailed protocols.

The primary methods for effecting azide-alkyne cycloaddition are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Each approach offers distinct advantages and is suited for different applications.

Quantitative Comparison of Catalytic Systems

The efficacy of a catalyst in a click reaction is determined by several factors, including the nature of the catalyst itself, the ligand used (in the case of metal-catalyzed reactions), the solvent system, and the specific reactants. Below is a summary of reported performance data for different catalytic systems in reactions involving 6-azido-sugars and related substrates.

Catalyst SystemAzide SubstrateAlkyne SubstrateReaction TimeYield (%)Catalyst LoadingLigandSolventReference
CuAAC
CuSO₄ / Sodium Ascorbate6'-azido perillyl glucosideTerminal AlkyneNot Specified82Not SpecifiedNot SpecifiedNot Specified[1]
CuIVarious deoxy-azido-sugarsTerminal Alkyne12 h80-900.5 equivDIPEADCM[2]
RuAAC
Cp*RuCl(COD)Organic AzidesTerminal AlkynesNot SpecifiedHigh (qualitative)CatalyticNoneVarious[3]
SPAAC
endo-BCNBenzyl Azide-----CD₃CN/D₂O[4]
exo-BCNBenzyl Azide-----CD₃CN/D₂O[4]

Note: Direct quantitative comparisons are challenging due to variations in experimental conditions across different studies. The data presented should be considered in the context of the specific reactions reported.

In-Depth Analysis of Catalytic Systems

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most widely used method for azide-alkyne cycloaddition due to its high efficiency and reaction rates. It exclusively produces the 1,4-disubstituted triazole isomer. The active catalyst is the Cu(I) ion, which can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate, or from a Cu(I) salt like copper(I) iodide (CuI).

Ligands: The performance of CuAAC can be significantly enhanced by the use of ligands that stabilize the Cu(I) oxidation state and accelerate the reaction. Common ligands include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA).[5] These ligands are particularly crucial in biological applications to minimize cellular toxicity associated with free copper ions.

Performance: CuAAC reactions with 6-azido-sugars typically proceed to high yields, often exceeding 80%, within a few hours at room temperature.[1][2]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

RuAAC provides a valuable alternative to CuAAC, yielding the 1,5-disubstituted triazole isomer with high regioselectivity. This complementary regioselectivity is a key advantage in applications where the substitution pattern of the triazole ring is critical for the desired biological activity or material property.

Catalysts: The most common ruthenium catalysts for RuAAC are pentamethylcyclopentadienyl ruthenium chloride complexes such as [Cp*RuCl(COD)].[3]

Performance: While specific quantitative data for RuAAC with 6-azido-sugars is less commonly reported, the method is known to be effective for a broad range of azides and alkynes, including internal alkynes which are not suitable for CuAAC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a catalyst-free approach that relies on the high ring strain of cyclooctyne derivatives to react with azides. The absence of a metal catalyst makes SPAAC highly biocompatible and ideal for applications in living systems.

Reactants: A variety of cyclooctynes are available, with bicyclo[6.1.0]nonyne (BCN) being a popular choice due to its balance of reactivity and stability.[4] BCN exists as two diastereomers, endo-BCN and exo-BCN, with the endo isomer exhibiting slightly higher reactivity.[4]

Performance: The kinetics of SPAAC are generally slower than CuAAC. For instance, the second-order rate constants for the reaction of benzyl azide with endo-BCN and exo-BCN are reported to be 0.29 M⁻¹s⁻¹ and 0.19 M⁻¹s⁻¹, respectively.[4] The choice of cyclooctyne is therefore a critical parameter to optimize reaction times.

Experimental Protocols

General Protocol for CuAAC of a 6-Azido-Sugar

This protocol is a representative example for the conjugation of a 6-azido-sugar with an alkyne-functionalized molecule.

Materials:

  • 6-azido-sugar derivative

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare stock solutions of the 6-azido-sugar, alkyne, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., water or DMSO).

  • In a reaction vessel, combine the 6-azido-sugar and the alkyne in PBS.

  • Prepare a premix of CuSO₄ and THPTA (typically a 1:5 molar ratio) and add it to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Purify the product using an appropriate chromatographic technique.

General Protocol for SPAAC of a 6-Azido-Sugar

This protocol outlines a typical procedure for the catalyst-free reaction between a 6-azido-sugar and a cyclooctyne.

Materials:

  • 6-azido-sugar derivative

  • Cyclooctyne reagent (e.g., BCN-alkyne)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the 6-azido-sugar and the cyclooctyne reagent in PBS.

  • Mix the solutions in the desired molar ratio (a slight excess of the cyclooctyne is often used).

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne.

  • Monitor the reaction progress.

  • Purify the glycoconjugate product as required.

Visualizing the Click Chemistry Workflow

To better understand the processes involved, the following diagrams illustrate the general reaction mechanisms and a typical experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide 6-Azido-Sugar (R-N₃) Alkyne Alkyne (R'-C≡CH) Azide->Alkyne Cycloaddition Product 1,4-Disubstituted Triazole Alkyne->Product Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Alkyne Forms Cu-acetylide Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes

Figure 1. Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism Azide 6-Azido-Sugar (R-N₃) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne Cyclooctyne->TransitionState Product Triazole Product TransitionState->Product Ring Strain Release

Figure 2. Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Start Start: Select Reaction Type (CuAAC, RuAAC, or SPAAC) ReactantPrep Prepare Reactants: - 6-Azido-Sugar - Alkyne/Cyclooctyne Start->ReactantPrep CatalystPrep Prepare Catalyst System (if applicable) Start->CatalystPrep Reaction Combine Reactants and Catalyst ReactantPrep->Reaction CatalystPrep->Reaction Incubation Incubate under Optimized Conditions Reaction->Incubation Monitoring Monitor Reaction Progress (TLC, LC-MS, etc.) Incubation->Monitoring Purification Purify Product (Chromatography) Monitoring->Purification Reaction Complete Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End: Pure Glycoconjugate Analysis->End

Figure 3. General experimental workflow for catalyst-based click reactions with 6-azido-sugars.

Conclusion

The choice of catalytic system for click reactions with 6-azido-sugars is highly dependent on the specific research goals. For applications requiring high yields and rapid reactions in vitro, CuAAC with an appropriate ligand is often the preferred method. When the specific regiochemistry of a 1,5-disubstituted triazole is required, RuAAC is the method of choice. For experiments involving living cells or in vivo systems where metal toxicity is a concern, the biocompatible, catalyst-free SPAAC is the most suitable approach, with the understanding that reaction kinetics may be slower. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the optimal strategy to achieve their desired glycoconjugates.

References

Spectroscopic Fingerprints of 6-Azido-Sugar Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of key 6-azido-sugar isomers: 6-azido-6-deoxy-D-glucose (6-Azido-Glc), 6-azido-6-deoxy-D-galactose (6-Azido-Gal), and 6-azido-6-deoxy-D-mannose (6-Azido-Man). This analysis, supported by experimental data, will aid in the identification, characterization, and application of these valuable chemical probes in glycoscience and drug discovery.

The introduction of an azido group at the C-6 position of hexoses creates a versatile chemical handle for bioconjugation reactions, such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"). These 6-azido-sugar isomers are structurally similar, differing only in the stereochemistry of the hydroxyl groups on the pyranose ring. This subtle difference, however, can lead to distinct spectroscopic signatures, which are crucial for their unambiguous identification and for monitoring their metabolic fate in biological systems.

This guide focuses on a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for the three 6-azido-sugar isomers. This data has been compiled from various sources and represents typical values observed in solution. Note that NMR chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

¹H NMR Spectroscopic Data (D₂O)
Proton 6-Azido-Glc (α/β) 6-Azido-Gal (α/β) 6-Azido-Man (α/β)
H-1~5.22 (d, J=3.7 Hz) / ~4.65 (d, J=8.0 Hz)~5.25 (d, J=3.7 Hz) / ~4.60 (d, J=8.5 Hz)~5.17 (d, J=1.7 Hz) / ~4.88 (br s)
H-2~3.53 (dd) / ~3.28 (dd)~3.85 (dd) / ~3.60 (dd)~3.95 (dd) / ~3.80 (dd)
H-3~3.68 (t) / ~3.50 (t)~3.75 (dd) / ~3.70 (dd)~3.70 (dd) / ~3.65 (t)
H-4~3.45 (t) / ~3.42 (t)~4.00 (br d) / ~3.95 (br d)~3.60 (t) / ~3.55 (t)
H-5~3.80 (m) / ~3.45 (m)~3.90 (m) / ~3.65 (m)~3.85 (m) / ~3.40 (m)
H-6a~3.40 (dd) / ~3.35 (dd)~3.30 (dd) / ~3.25 (dd)~3.35 (dd) / ~3.30 (dd)
H-6b~3.25 (dd) / ~3.20 (dd)~3.15 (dd) / ~3.10 (dd)~3.20 (dd) / ~3.15 (dd)

Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. Data represents anomeric mixtures and assignments can be complex due to overlapping signals.

¹³C NMR Spectroscopic Data (D₂O)
Carbon 6-Azido-Glc (α/β) 6-Azido-Gal (α/β) 6-Azido-Man (α/β)
C-1~93.0 / ~96.8~93.2 / ~97.2~94.5 / ~94.2
C-2~72.5 / ~75.0~69.5 / ~72.0~71.0 / ~71.5
C-3~73.8 / ~76.8~70.5 / ~73.5~71.8 / ~74.5
C-4~70.5 / ~70.5~69.0 / ~69.0~67.5 / ~67.8
C-5~72.0 / ~76.5~71.5 / ~75.5~73.0 / ~77.0
C-6~51.5 / ~51.5~51.8 / ~51.8~51.6 / ~51.6

Chemical shifts (δ) are in ppm.

Infrared (IR) Spectroscopic Data
Vibrational Mode 6-Azido-Glc 6-Azido-Gal 6-Azido-Man
O-H Stretch~3350 cm⁻¹ (broad)~3350 cm⁻¹ (broad)~3350 cm⁻¹ (broad)
C-H Stretch~2900 cm⁻¹~2900 cm⁻¹~2900 cm⁻¹
Azide (N₃) Asymmetric Stretch~2100 cm⁻¹~2100 cm⁻¹~2100 cm⁻¹
C-O Stretch~1050 cm⁻¹ (broad)~1050 cm⁻¹ (broad)~1050 cm⁻¹ (broad)

The most characteristic feature in the IR spectrum is the strong, sharp peak around 2100 cm⁻¹ corresponding to the asymmetric stretch of the azide group. The position of this peak is largely insensitive to the stereochemistry of the sugar ring.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of these polar molecules. In positive ion mode, 6-azido-sugars typically form adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺). Tandem mass spectrometry (MS/MS) of these precursor ions reveals characteristic fragmentation patterns.

The primary fragmentation pathway involves the neutral loss of the azido group (N₃) or hydrazoic acid (HN₃). Subsequent fragmentations often involve cross-ring cleavages, which can provide some information about the sugar backbone. However, distinguishing between stereoisomers based solely on their fragmentation patterns can be challenging as they often yield similar fragment ions. The relative intensities of these fragments may vary, providing a potential avenue for differentiation.

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring NMR spectra of 6-azido-sugars is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 6-azido-sugar isomer in 0.5-0.7 mL of deuterium oxide (D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): To aid in the assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy

A standard protocol for obtaining FT-IR spectra is:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid 6-azido-sugar with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution.

  • Data Acquisition: Place the sample in the IR spectrometer and collect the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS)

A general procedure for ESI-MS analysis is:

  • Sample Preparation: Prepare a dilute solution of the 6-azido-sugar (typically 1-10 µM) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) or salt (e.g., sodium acetate) to promote ionization.

  • Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate. Apply a high voltage to the ESI needle to generate charged droplets.

  • Mass Analysis: Analyze the resulting ions in the mass spectrometer. For MS/MS analysis, isolate the precursor ion of interest (e.g., [M+Na]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Metabolic Glycoengineering Workflow

6-Azido-sugars are widely used in metabolic glycoengineering to introduce bioorthogonal handles onto cellular glycans. The general workflow is depicted below.

Metabolic_Glycoengineering_Workflow cluster_0 Cellular Uptake and Metabolism cluster_1 Bioorthogonal Ligation and Detection AzidoSugar Peracetylated 6-Azido-Sugar (e.g., Ac₄6Az-Glc) Deacetylation Intracellular Esterases AzidoSugar->Deacetylation Uptake FreeAzidoSugar 6-Azido-Sugar Deacetylation->FreeAzidoSugar MetabolicPathway Glycan Biosynthesis Pathway FreeAzidoSugar->MetabolicPathway AzidoGlycan Azido-Glycan on Cell Surface Glycoprotein MetabolicPathway->AzidoGlycan ClickReaction Click Chemistry (e.g., SPAAC) AzidoGlycan->ClickReaction Probe Alkyne- or Phosphine-Probe (e.g., DBCO-Fluorophore) Probe->ClickReaction LabeledGlycan Labeled Glycoprotein ClickReaction->LabeledGlycan Detection Detection/Analysis (e.g., Microscopy, Flow Cytometry) LabeledGlycan->Detection

Metabolic glycoengineering workflow.

Logical Relationship of Spectroscopic Analysis

The different spectroscopic techniques provide complementary information for the characterization of 6-azido-sugar isomers.

Spectroscopic_Analysis_Logic cluster_structure Structural Information cluster_techniques Spectroscopic Techniques Structure Molecular Structure (Isomer Identification) Connectivity Atom Connectivity Connectivity->Structure Stereochem Stereochemistry Stereochem->Structure FuncGroup Functional Groups FuncGroup->Structure NMR NMR (¹H, ¹³C, 2D) NMR->Connectivity Provides detailed information on NMR->Stereochem Distinguishes through coupling constants IR IR Spectroscopy IR->FuncGroup Identifies characteristic vibrations of MS Mass Spectrometry MS->Structure Confirms molecular weight and fragmentation

Interplay of spectroscopic techniques.

A Comparative Guide to the Biological Activity of Iminosugars Derived from Different Azido-Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iminosugars, synthetic or natural carbohydrate analogues where the endocyclic oxygen is replaced by a nitrogen atom, are a cornerstone of glycomimetic research.[1][2][3] Their ability to competitively inhibit carbohydrate-processing enzymes makes them potent therapeutic candidates for a wide array of diseases, including viral infections, diabetes, and certain cancers.[4][5][6] The introduction of an azido group, either as a precursor for N-alkylation or for subsequent "click chemistry" reactions, represents a versatile and powerful strategy in the synthesis of diverse iminosugar libraries with tailored biological activities.[1][7][8]

This guide provides an objective comparison of the biological performance of various iminosugars synthesized using azido-precursors, supported by quantitative data and detailed experimental protocols.

Comparative Biological Activity Data

The biological efficacy of iminosugars is profoundly influenced by the nature of the N-substituent, which is often introduced using azido-containing alkylating agents or through the cycloaddition of an azide-functionalized iminosugar to a scaffold. The following table summarizes the quantitative activity of several iminosugar derivatives, highlighting the role of their azido-derived modifications.

Iminosugar DerivativeAzido-Precursor/FunctionalityBiological TargetActivity (IC₅₀/EC₅₀)
UV-5Contains an azide substituent on an aminophenyl ringEndoplasmic Reticulum α-Glucosidase IIC₅₀ = 0.16 µM[9]
NN-Deoxynojirimycin (NN-DNJ)Synthesized via precursors like N-nonyl azidesDengue Virus (DENV) in MDMΦsEC₅₀ = 1.2 - 10.6 µM[10][11]
Celgosivir (pro-drug of Castanospermine)N/A (Bicyclic Iminosugar)Dengue Virus (DENV) in MDMΦsEC₅₀ = 5 µM[11]
Miglitol (N-hydroxyethyl-DNJ)N-hydroxyethyl group precursorYeast α-GlucosidaseIC₅₀ = 41 µM[12]
Iminosugar Derivative a6 Core structure 'a' + Acid 6 HeLa CellsIC₅₀ = 61.6 µM[5]
Iminosugar Derivative a6 Core structure 'a' + Acid 6 HL-60 CellsIC₅₀ = 10.7 µM[5]
Iminosugar Derivative a51 Core structure 'a' + Acid 51 HeLa CellsIC₅₀ = 43.2 µM[5]
Iminosugar Derivative a51 Core structure 'a' + Acid 51 HL-60 CellsIC₅₀ = 38.0 µM[5]
L-ido-azepane (N-hydroxyethyl derivative)N-hydroxyethyl group precursorYeast α-GlucosidaseIC₅₀ = 138 µM[12]
Miglustat (N-butyl-DNJ)N-butyl group precursorβ-GlucosidaseIC₅₀ = 172 µM[12]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of iminosugar biological activity.

Glycosidase Inhibition Assay

This protocol is adapted from methods used to determine the inhibitory concentration (IC₅₀) of iminosugars against various glycosidases.[10][13][14]

Principle: The assay quantifies the ability of an inhibitor to prevent an enzyme from cleaving a chromogenic substrate, p-nitrophenyl glycoside. The release of p-nitrophenol results in a yellow color, which can be measured spectrophotometrically.

Materials:

  • Target Glycosidase (e.g., yeast α-glucosidase, β-glucosidase from almonds)

  • Appropriate buffer (e.g., 100 mM potassium phosphate pH 7.2, 20 mM Na₂HPO₄ pH 7.3)[10][13]

  • p-Nitrophenyl glycoside substrate (e.g., p-nitrophenyl α-D-glucopyranoside)

  • Iminosugar inhibitors at various concentrations

  • 400 mM Sodium Carbonate (Na₂CO₃) solution (Stop solution)

  • 96-well microtiter plate

  • Spectrophotometer (plate reader) capable of reading absorbance at 400-405 nm

Procedure:

  • Prepare serial dilutions of the iminosugar inhibitors in the appropriate buffer.

  • In a 96-well plate, add 20 µL of each inhibitor dilution to respective wells. Include wells for a positive control (enzyme, no inhibitor) and a negative control (buffer, no enzyme).

  • Add 20 µL of the enzyme solution (e.g., 20 nM recombinant Mus musculus ER alpha-glucosidase II) to each well except the negative control.[10]

  • Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.[10][13]

  • Initiate the reaction by adding 40 µL of the p-nitrophenyl glycoside substrate to all wells. The final substrate concentration should be appropriate for the specific enzyme (e.g., 1 mM).[13]

  • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding 100 µL of 400 mM Na₂CO₃ solution to each well.[10]

  • Measure the absorbance of each well at 400-405 nm using a microplate reader.[13]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.

Antiviral Activity Assay (Dengue Virus Plaque Assay)

This protocol outlines the determination of the 50% effective concentration (EC₅₀) of iminosugars against Dengue virus (DENV) in primary human cells.[10][11]

Principle: A plaque assay is a standard virological method to quantify infectious virus particles. The antiviral activity of a compound is determined by its ability to reduce the number of plaques formed by the virus in a cell monolayer.

Materials:

  • Dengue Virus (DENV, e.g., serotype 2)

  • Primary human monocyte-derived macrophages (MDMΦs) or other susceptible cell lines (e.g., LLC-MK2 monkey kidney cells for titration)

  • Cell culture medium and supplements

  • Iminosugar inhibitors at various concentrations

  • Agarose or methylcellulose for overlay

  • Crystal violet or other suitable stain

Procedure:

  • Seed MDMΦs in multi-well plates and allow them to adhere.

  • Infect the cell monolayers with DENV at a specific multiplicity of infection (MOI), for example, MOI = 1.[10]

  • After the virus adsorption period, remove the inoculum and wash the cells.

  • Add fresh culture medium containing serial dilutions of the iminosugar inhibitors to the infected cells. Include an untreated virus control.

  • Incubate the plates for 48 hours at 37°C with 5% CO₂.[10]

  • After incubation, collect the supernatant containing progeny virus.

  • Perform a plaque assay to determine the infectious virus titer in the collected supernatants. This involves infecting a monolayer of a highly susceptible cell line (e.g., LLC-MK2) with serial dilutions of the supernatant.

  • After infection, the cells are covered with a semi-solid overlay (containing agarose or methylcellulose) to restrict virus spread, allowing for the formation of localized lesions (plaques).

  • After several days of incubation, fix the cells and stain with crystal violet. Plaques will appear as clear zones where cells have been lysed.

  • Count the number of plaques for each dilution and calculate the virus titer (plaque-forming units per mL).

  • Normalize the results to the untreated control (set to 100%).

  • Determine the EC₅₀ value by plotting the percentage of virus reduction against the inhibitor concentration using a four-parameter logistic nonlinear regression model.[11]

Visualizations

The following diagrams illustrate key concepts in the synthesis and mechanism of action of iminosugars derived from azido-precursors.

G cluster_synthesis Synthesis & Derivatization cluster_testing Biological Evaluation Azido_Precursor Azido-Precursor (e.g., 1-azido-6-bromohexane) Synthesis Synthesis Step (N-Alkylation or Click Chemistry) Azido_Precursor->Synthesis Iminosugar_Core Iminosugar Core (e.g., DNJ amine) Iminosugar_Core->Synthesis Azido_Iminosugar Azide-Functionalized Iminosugar Derivative Synthesis->Azido_Iminosugar Assay Biological Assay Azido_Iminosugar->Assay Enzyme Enzyme Inhibition (e.g., α-Glucosidase) Assay->Enzyme Virus Antiviral Activity (e.g., Dengue, HIV) Assay->Virus Cell Anticancer Activity (e.g., HeLa cells) Assay->Cell Data Quantitative Data (IC₅₀ / EC₅₀) Enzyme->Data Virus->Data Cell->Data G cluster_er Endoplasmic Reticulum (ER) Nascent Nascent Viral Glycoprotein (Glc₃Man₉GlcNAc₂) GluI α-Glucosidase I Nascent->GluI Removes terminal glucose GluII α-Glucosidase II GluI->GluII Removes 2nd & 3rd glucose Misfolded Misfolded Glycoprotein (Leads to Degradation) GluI->Misfolded Calnexin Calnexin/ Calreticulin (Chaperone) GluII->Calnexin Binds to Glc₁Man₉GlcNAc₂ GluII->Misfolded Folded Correctly Folded Glycoprotein Calnexin->Folded Virus_Assembly Virus Assembly & Budding Folded->Virus_Assembly Inhibitor Iminosugar Inhibitor (e.g., DNJ Derivative) Inhibitor->GluI INHIBITS Inhibitor->GluII INHIBITS Misfolded->Virus_Assembly PREVENTED

References

A Comparative Guide to the Spectroscopic Validation of Triazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of triazole-containing compounds, robust and unambiguous validation of their formation is paramount. This guide provides a comparative analysis of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the confirmation of 1,2,3-triazole rings, typically synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". We present supporting experimental data and detailed protocols to aid in the accurate characterization of these important heterocyclic motifs.

Spectroscopic Data Comparison: FTIR and NMR Analysis

The formation of a 1,2,3-triazole ring from an azide and a terminal alkyne is accompanied by distinct changes in the vibrational and electronic environments of the reacting functional groups. These changes are readily observable by FTIR and NMR spectroscopy, providing clear evidence of a successful reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for monitoring the disappearance of the characteristic vibrational modes of the starting materials and the appearance of new bands corresponding to the triazole product. The most significant changes are observed in the region of 2100-2200 cm⁻¹ and around 3300 cm⁻¹.

Functional GroupCharacteristic Peak (cm⁻¹)Observation upon Triazole Formation
Azide (-N₃)Strong, sharp absorption around 2100 cm⁻¹Disappearance
Terminal Alkyne (C≡C-H)Weak to medium absorption around 2100-2140 cm⁻¹ (C≡C stretch) and a sharp peak around 3300 cm⁻¹ (≡C-H stretch)Disappearance
1,2,3-Triazole RingC=C and N=N stretching vibrations in the 1400-1600 cm⁻¹ region; C-H stretching of the triazole ring around 3100-3150 cm⁻¹Appearance

Key takeaway from FTIR analysis: The most conclusive evidence for triazole formation via FTIR is the complete disappearance of the strong azide peak around 2100 cm⁻¹.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides more detailed structural information, confirming the regioselectivity of the cycloaddition and the electronic environment of the newly formed triazole ring. Both ¹H and ¹³C NMR are invaluable for this purpose.

¹H NMR Spectroscopy

The proton on the triazole ring is highly deshielded and appears in a characteristic downfield region of the spectrum.

ProtonTypical Chemical Shift (δ, ppm)MultiplicityNotes
Triazole C-H7.0 - 9.0SingletThe exact chemical shift is dependent on the substituents on the triazole ring and the solvent used.[3]
Alkyne ≡C-H~2.0 - 3.0SingletDisappears upon reaction.[2]
Protons adjacent to the new triazole ringDownfield shiftVariesProtons on carbon atoms attached to the nitrogen or carbon of the triazole ring will experience a shift in their chemical environment.

¹³C NMR Spectroscopy

The carbon atoms of the triazole ring have characteristic chemical shifts that are distinct from the sp-hybridized carbons of the starting alkyne.

CarbonTypical Chemical Shift (δ, ppm)Notes
Triazole C4 and C5120 - 150The specific shifts for the substituted (C4) and unsubstituted (C5) carbons can help determine the regiochemistry of the triazole.[4]
Alkyne C≡C65 - 90Disappears upon reaction.[2]

Experimental Protocols

The following is a general protocol for the synthesis of a 1,4-disubstituted 1,2,3-triazole and its characterization by FTIR and NMR spectroscopy.

Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This procedure is adapted from established methods for copper-catalyzed azide-alkyne cycloaddition.[3]

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • To this solution, add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.10 mmol, 10 mol%).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

FTIR Spectroscopy:

  • Acquire an FTIR spectrum of the starting materials (benzyl azide and phenylacetylene) and the purified product.

  • Confirm the disappearance of the strong azide stretch at approximately 2095 cm⁻¹ and the alkyne C-H stretch around 3290 cm⁻¹.

  • Observe the appearance of new peaks characteristic of the triazole ring.

NMR Spectroscopy:

  • Dissolve the starting materials and the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • In the ¹H NMR spectrum of the product, identify the characteristic singlet for the triazole proton between 7.5 and 8.5 ppm.

  • Confirm the disappearance of the alkyne proton signal.

  • In the ¹³C NMR spectrum, identify the signals for the two triazole carbon atoms.

Experimental Workflow Diagram

Triazole_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation reagents Azide + Alkyne reaction Click Reaction (Cycloaddition) reagents->reaction catalyst Cu(I) Catalyst (e.g., CuSO4/NaAsc) catalyst->reaction workup Workup & Purification reaction->workup product Triazole Product workup->product ftir FTIR Analysis product->ftir Sample nmr NMR Analysis (1H, 13C) product->nmr Sample data_analysis Data Analysis & Comparison ftir->data_analysis nmr->data_analysis conclusion Validated Triazole Formation data_analysis->conclusion Confirms

Caption: Workflow for triazole synthesis and spectroscopic validation.

This guide provides a foundational framework for the validation of triazole formation. Researchers should adapt these protocols and data interpretation strategies to their specific molecular targets. The combination of FTIR and NMR spectroscopy offers a powerful and comprehensive approach to ensure the successful synthesis of triazole-containing compounds.

References

Purity Assessment of Synthetic 6-Azido-Sugars: A Comparative Guide to HPLC and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic 6-azido-sugars, ensuring the purity of these compounds is paramount for reliable experimental outcomes and the safety of potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable analytical techniques for this purpose. This guide provides an objective comparison of various HPLC and MS methodologies, supported by experimental data, to aid in the selection of the most appropriate purity assessment strategy.

Introduction to 6-Azido-Sugar Purity Analysis

Synthetic 6-azido-sugars, such as 6-azido-6-deoxy-D-glucose, are valuable chemical biology tools and precursors for various applications, including "click" chemistry-mediated labeling of biomolecules. The synthetic routes to these compounds, often involving intermediates like tosylated sugars, can lead to a range of impurities. These may include unreacted starting materials, incompletely reacted intermediates, and side-products from competing reactions. Therefore, robust analytical methods are required to separate, identify, and quantify the target 6-azido-sugar and its potential contaminants.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of non-volatile and semi-volatile compounds like 6-azido-sugars. The separation is based on the differential partitioning of the analyte and impurities between a stationary phase (the column) and a mobile phase.

Comparison of HPLC Methodologies

The choice of HPLC column and mobile phase is critical for achieving optimal separation of the 6-azido-sugar from its potential impurities. Below is a comparison of commonly employed HPLC columns for sugar analysis.

Column Type Stationary Phase Separation Principle Typical Mobile Phase Advantages Limitations Detector Compatibility
HILIC (Hydrophilic Interaction Liquid Chromatography) Polar (e.g., Amide, Amino, bare silica)Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.Acetonitrile/Water gradientExcellent retention and separation of highly polar sugars.[1]Sensitive to mobile phase composition; potential for long equilibration times.MS, ELSD, RID
Amino-Propyl Silica bonded with aminopropyl groupsNormal-phase and weak anion-exchange interactions.Acetonitrile/WaterGood selectivity for various sugars; widely used for carbohydrate analysis.[1]Can be less stable at extreme pH; potential for Schiff base formation with reducing sugars.[1]MS, ELSD, RID
Reversed-Phase (C18) Non-polar (octadecyl-silane)Hydrophobic interactions.Water/Acetonitrile or Methanol gradientSuitable for derivatized sugars or more hydrophobic impurities.Poor retention for underivatized, highly polar sugars.UV (with chromophore), MS, ELSD
Experimental Protocol: HPLC Purity Analysis of 6-Azido-6-deoxy-D-glucose

This protocol outlines a general procedure for the purity assessment of a synthetic batch of 6-azido-6-deoxy-D-glucose using an Amino-propyl HPLC column.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer).

2. Materials:

  • Column: Amino-propyl column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile (HPLC grade).

  • Mobile Phase B: Ultrapure water.

  • Sample: Synthetic 6-azido-6-deoxy-D-glucose dissolved in the initial mobile phase composition (e.g., 80:20 Acetonitrile:Water) at a concentration of 1 mg/mL.

  • Reference Standard: A well-characterized standard of 6-azido-6-deoxy-D-glucose of known purity.

3. Chromatographic Conditions:

  • Mobile Phase Gradient: A gradient from 80% Acetonitrile to 60% Acetonitrile over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • RID: Maintain at a stable temperature (e.g., 35 °C).

    • ELSD: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow (Nitrogen) 1.5 L/min.

4. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main peak corresponding to 6-azido-6-deoxy-D-glucose relative to the total area of all observed peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Synthetic 6-Azido-Sugar Dissolution Dissolve in Mobile Phase Sample->Dissolution Standard Reference Standard Standard->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (RID/ELSD/MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Purity_Report Purity Report Calculation->Purity_Report Final Result

Caption: Experimental workflow for HPLC-based purity assessment of synthetic 6-azido-sugars.

Mass Spectrometry (MS) for Purity and Identity Confirmation

Mass spectrometry is a powerful technique for confirming the identity of the synthesized 6-azido-sugar and for identifying potential impurities by providing accurate mass-to-charge ratio (m/z) information.

Comparison of Ionization Techniques

The choice of ionization technique is crucial for the successful analysis of 6-azido-sugars. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two commonly used soft ionization methods.

Ionization Technique Principle Typical Analytes Advantages Limitations Coupling with HPLC
Electrospray Ionization (ESI) Analyte solution is sprayed through a high-voltage capillary, forming charged droplets that evaporate to produce gas-phase ions.[2]Polar molecules, including sugars, in solution.Soft ionization, produces multiply charged ions for large molecules, easily coupled to HPLC.[2][3]Susceptible to ion suppression from salts and other matrix components.Yes (LC-MS)
Matrix-Assisted Laser Desorption/Ionization (MALDI) Analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte.Wide range of molecules, including carbohydrates.High sensitivity, tolerant of some salts and buffers, produces predominantly singly charged ions.Matrix background can interfere at low m/z, potential for in-source fragmentation.Offline coupling is more common.
Experimental Protocol: ESI-MS Identity Confirmation of 6-Azido-6-deoxy-D-glucose

This protocol describes a general procedure for confirming the identity of 6-azido-6-deoxy-D-glucose using direct infusion ESI-MS.

1. Instrumentation:

  • Mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a quadrupole or time-of-flight (TOF) analyzer).

2. Materials:

  • Sample: Synthetic 6-azido-6-deoxy-D-glucose dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of approximately 10 µg/mL.

  • Solvents: HPLC-grade acetonitrile, ultrapure water, and formic acid.

3. ESI-MS Parameters:

  • Ionization Mode: Positive ion mode is typically used for sugars, often forming adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizing Gas (Nitrogen) Flow: 1 - 2 L/min.

  • Drying Gas (Nitrogen) Flow: 8 - 12 L/min.

  • Drying Gas Temperature: 250 - 350 °C.

  • Mass Range: Scan from m/z 100 to 500.

4. Data Analysis:

  • The expected m/z for the protonated molecule [M+H]⁺ of 6-azido-6-deoxy-D-glucose (C₆H₁₁N₃O₅, molecular weight 205.17 g/mol ) is approximately 206.08. The sodium adduct [M+Na]⁺ would be observed at approximately m/z 228.06. The presence of these ions confirms the identity of the synthesized compound. Impurities will appear as additional peaks in the mass spectrum.

MS_Workflow cluster_prep_ms Sample Preparation cluster_ms Mass Spectrometry cluster_data_ms Data Interpretation Sample_MS HPLC Fraction or Crude Synthetic Product Dilution_MS Dilute in ESI-compatible solvent Sample_MS->Dilution_MS Infusion Direct Infusion or LC-MS Dilution_MS->Infusion Ionization Ionization (ESI or MALDI) Infusion->Ionization Analysis Mass Analysis (TOF, Quadrupole) Ionization->Analysis Spectrum Generate Mass Spectrum Analysis->Spectrum Identification Identify m/z of Target and Impurities Spectrum->Identification Confirmation Confirm Molecular Weight and Structure Identification->Confirmation Identity_Report Identity Confirmation Report Confirmation->Identity_Report Final Confirmation

Caption: Workflow for Mass Spectrometry-based identity confirmation of synthetic 6-azido-sugars.

Identifying Potential Impurities

The synthesis of 6-azido-sugars often proceeds through a two-step process from a protected sugar: activation of the primary hydroxyl group (e.g., by tosylation) followed by nucleophilic substitution with an azide salt. Potential impurities that can be monitored by HPLC and MS include:

  • Unreacted Starting Material: The protected sugar (e.g., 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose).

  • Tosylated Intermediate: The 6-O-tosyl-sugar intermediate.

  • Elimination Byproducts: Formation of unsaturated sugar derivatives.

  • Incompletely Deprotected Product: If deprotection steps are required after azidation.

  • Residual Solvents and Reagents: Such as tosyl chloride or sodium azide.

Conclusion

A combination of HPLC and Mass Spectrometry provides a comprehensive approach for the purity assessment of synthetic 6-azido-sugars. HPLC, particularly with HILIC or amino-propyl columns, is well-suited for separating the polar target compound from related impurities, allowing for quantitative purity determination. Mass Spectrometry, especially ESI-MS, is essential for confirming the molecular identity of the synthesized 6-azido-sugar and for characterizing any unknown impurities detected by HPLC. For researchers in drug development and chemical biology, the rigorous application of these analytical techniques is a critical step in ensuring the quality and reliability of their synthetic carbohydrate reagents.

References

A Comparative Guide to the Stability of Protected 6-Azido-Sugars for Glycobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriately protected 6-azido-sugar is a critical decision in the design of experiments for metabolic labeling and bioconjugation. The stability of the protecting groups dictates the reaction conditions under which the sugar can be used and subsequently deprotected, ensuring the integrity of the azido functionality for downstream applications.

This guide provides an objective comparison of the stability of commonly employed protected 6-azido-sugars, with a focus on acyl and silyl protecting groups. While direct quantitative benchmarking data for 6-azido-sugars is limited in publicly available literature, this comparison is based on the well-established principles and experimental data for protecting group stability in general carbohydrate chemistry.

Data Presentation: Comparative Stability of Protecting Groups

The choice of protecting group for a 6-azido-sugar is a trade-off between stability during a synthetic sequence and the ease of removal. The following table summarizes the relative stability of common protecting groups under various conditions.

Protecting GroupStructureRelative Stability to AcidRelative Stability to BaseCommon Deprotection ReagentsKey Considerations
Acyl Type
Acetyl (Ac)-COCH₃HighLowNaOMe/MeOH (Zemplén), K₂CO₃/MeOH, aq. NH₃Prone to migration between adjacent hydroxyls under basic or acidic conditions. Electron-withdrawing nature can decrease the reactivity of glycosyl donors.[1]
Benzoyl (Bz)-COC₆H₅HighLowNaOMe/MeOH, NaOH/MeOHMore sterically hindered and generally more stable than acetyl groups.[2] Can be more difficult to remove than acetyls.
Pivaloyl (Piv)-COC(CH₃)₃HighModerateNaOMe/MeOH (harsher conditions than for Ac/Bz)Very sterically hindered, providing high stability. Removal requires stronger basic conditions.[2]
Silyl Type
tert-Butyldimethylsilyl (TBDMS/TBS)-Si(CH₃)₂(t-Bu)ModerateHighTetrabutylammonium fluoride (TBAF), Acetic acid, HF-PyridineStability is tunable based on steric bulk.[3] Generally stable to basic conditions.
Triethylsilyl (TES)-Si(CH₂CH₃)₃LowHighMild acid, TBAFLess sterically hindered and thus more labile to acidic conditions than TBDMS.[4]
tert-Butyldiphenylsilyl (TBDPS)-Si(Ph)₂(t-Bu)HighHighTBAF (slower than for TBDMS)Very bulky, providing high stability to both acidic and basic conditions.[3][4]
Ether Type
Benzyl (Bn)-CH₂C₆H₅HighHighH₂/Pd-C (Hydrogenolysis)Stable to a wide range of acidic and basic conditions.[2] Not suitable for molecules with other reducible functional groups.

Experimental Protocols for Stability Assessment

To evaluate the stability of a specific protected 6-azido-sugar under desired reaction conditions, the following general protocols can be adapted.

Protocol 1: Stability to Acidic Conditions
  • Sample Preparation: Dissolve the protected 6-azido-sugar in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Acid Treatment: Add a solution of the desired acid (e.g., trifluoroacetic acid, acetic acid, or hydrochloric acid in an organic solvent) to the sugar solution. The concentration of the acid and the reaction temperature should mimic the intended experimental conditions.

  • Reaction Monitoring: At various time points (e.g., 1, 2, 4, 8, and 24 hours), take aliquots of the reaction mixture.

  • Work-up: Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution). Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Analysis: Analyze the crude product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the extent of deprotection by comparing it to the starting material and the fully deprotected 6-azido-sugar.

Protocol 2: Stability to Basic Conditions
  • Sample Preparation: Dissolve the protected 6-azido-sugar in a protic solvent (e.g., methanol or ethanol).

  • Base Treatment: Add a solution of the desired base (e.g., sodium methoxide in methanol, potassium carbonate in methanol, or aqueous ammonia). The concentration of the base and the reaction temperature should be chosen to reflect the intended reaction conditions.

  • Reaction Monitoring: Follow the progress of the reaction over time by taking aliquots.

  • Work-up: Neutralize the reaction with a mild acid (e.g., acetic acid or by adding an acidic resin like Amberlite IR-120 H+). Remove the solvent under reduced pressure.

  • Analysis: Analyze the residue by TLC or HPLC to assess the degree of deprotection.

Mandatory Visualization

Stability_Assessment_Workflow cluster_planning Planning Phase cluster_testing Stability Testing cluster_analysis Analysis & Decision start Define Synthetic Route & Required Reaction Conditions protecting_group Select Candidate Protected 6-Azido-Sugar start->protecting_group acid_test Acid Stability Test protecting_group->acid_test Acidic Steps? base_test Base Stability Test protecting_group->base_test Basic Steps? other_test Other Condition Test (e.g., Hydrogenolysis) protecting_group->other_test Other Steps? analyze Monitor Deprotection (TLC, HPLC, NMR) acid_test->analyze base_test->analyze other_test->analyze decision Evaluate Stability Data analyze->decision decision->protecting_group Unstable, re-select final_choice Optimal Protected 6-Azido-Sugar Selected decision->final_choice Stable under all required conditions

Caption: Workflow for selecting a stable protected 6-azido-sugar.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 6-Azido-Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in glycobiology and drug development, 6-azido-sugars are indispensable tools for bioconjugation, glycan labeling, and the synthesis of complex glycoconjugates. The "click-ready" azide functionality allows for efficient and specific ligation to alkyne-modified molecules. However, the choice of synthetic route to these valuable compounds can significantly impact the overall cost, time, and resources of a research project. This guide provides a detailed cost-benefit analysis of three primary synthetic routes to a model compound, 6-azido-6-deoxy-D-glucose, starting from the readily available methyl α-D-glucopyranoside. The routes evaluated are:

  • Route A: Two-Step Nucleophilic Substitution via a 6-O-tosyl intermediate.

  • Route B: One-Pot Mitsunobu Reaction for direct conversion of the primary alcohol.

  • Route C: Chemoenzymatic Synthesis , representing a green chemistry approach.

This comparison focuses on key metrics including reaction yield, cost of materials, reaction time, and process complexity to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Performance Comparison of Synthetic Routes

The following table summarizes the key quantitative data for each synthetic route to produce 6-azido-6-deoxy-D-glucose. The analysis is based on the synthesis of approximately 1 gram of the final product.

MetricRoute A: Nucleophilic SubstitutionRoute B: Mitsunobu ReactionRoute C: Chemoenzymatic Synthesis
Overall Yield ~75%~85%High (often >90%)
Reaction Time ~48 hours~12-24 hours~24-48 hours
Estimated Reagent Cost per Gram of Product ~$25 - $35~$50 - $70Variable (enzyme cost is key)
Process Complexity Two distinct steps with intermediate isolationOne-pot reaction, but purification can be challengingRequires specialized enzymes and biochemical expertise
Key Advantages Reliable, well-established, uses common reagentsHigh yield, one-pot procedureHigh stereoselectivity, mild conditions, environmentally friendly
Key Disadvantages Two-step process, longer overall timeHigher reagent cost, purification of byproductsHigh initial cost of enzymes, substrate specificity

Logical Workflow for Synthetic Route Selection

The decision- Dmaking process for selecting the optimal synthetic route can be visualized as follows:

G start Start: Need for 6-Azido-Sugar cost Primary Concern: Cost-Effectiveness? start->cost time Primary Concern: Speed? cost->time No route_a Route A: Nucleophilic Substitution cost->route_a Yes scale Primary Concern: Scalability? time->scale No route_b Route B: Mitsunobu Reaction time->route_b Yes green Primary Concern: Green Chemistry? scale->green No scale->route_a Yes green->route_a No route_c Route C: Chemoenzymatic Synthesis green->route_c Yes

Caption: Decision tree for selecting a synthetic route to 6-azido-sugars.

Route A: Two-Step Nucleophilic Substitution

This classical approach involves the activation of the primary hydroxyl group at the C6 position of a protected glucose derivative, followed by nucleophilic displacement with an azide salt. A common activating group is the p-toluenesulfonyl (tosyl) group due to its good leaving group ability and the relative affordability of tosyl chloride.

Experimental Workflow

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Azidation start Methyl α-D-glucopyranoside reagents1 p-Toluenesulfonyl chloride, Pyridine start->reagents1 reaction1 Stir at 0°C to RT (~24 hours) reagents1->reaction1 intermediate Methyl 6-O-tosyl-α-D-glucopyranoside reaction1->intermediate reagents2 Sodium Azide, DMF intermediate->reagents2 reaction2 Heat at ~80-100°C (~24 hours) reagents2->reaction2 product Methyl 6-azido-6-deoxy-α-D-glucopyranoside reaction2->product G start Methyl α-D-glucopyranoside reagents Triphenylphosphine, DEAD/DIAD, Hydrazoic Acid (in situ) start->reagents reaction Stir at 0°C to RT (~12-24 hours) reagents->reaction purification Chromatographic Purification reaction->purification product Methyl 6-azido-6-deoxy-α-D-glucopyranoside purification->product G start 6-azido-GalNAc reagents ATP, UTP, Enzyme 1 (Kinase), Enzyme 2 (Pyrophosphorylase) start->reagents reaction Incubate at controlled pH and temperature (~24-48 hours) reagents->reaction purification Purification (e.g., FPLC) reaction->purification product UDP-6-azido-GalNAc purification->product

Comparative study of deprotection methods for isopropylidene-protected azido-sugars

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient deprotection of hydroxyl groups on sugar moieties is a critical step. Isopropylidene ketals are frequently employed as protecting groups due to their ease of installation and general stability. However, their removal requires careful consideration of the reaction conditions to ensure the integrity of other sensitive functional groups, such as the azide group, which is a versatile precursor for amines or for use in click chemistry.

This guide provides a comparative analysis of common deprotection methods for isopropylidene-protected azido-sugars, supported by experimental data from peer-reviewed literature. We will delve into various acidic hydrolysis methods, detailing their reagents, conditions, and outcomes to assist in the selection of the most appropriate protocol.

Comparative Performance of Deprotection Methods

The selection of a deprotection method depends on several factors, including the stability of the substrate, the desired scale of the reaction, and the required purity of the final product. The following table summarizes the performance of various acidic reagents in the deprotection of isopropylidene groups from azido-sugars.

MethodReagent(s)Substrate ExampleSolvent(s)TemperatureTimeYieldReference
Brønsted Acid (Strong) Trifluoroacetic Acid (TFA) (50%)1,2-O-Isopropylidene-3-azido-3-deoxy-α-D-ribofuranuronic acidDCM/H₂ORoom Temperature~15 minHigh[1]
Brønsted Acid (Solid) Amberlite IR-120 H⁺ (8 eqv.)1,2-O-Isopropylidene-3-azido-3-deoxy-α-D-ribofuranuronic acidMeOH60 °C360 minHigh[1]
Brønsted Acid (Weak) Acetic Acid (75-80%)Isopropylidene-protected azido-sugar derivativeH₂OReflux2-4 hGood[1]
Brønsted Acid (Aqueous) Sulfuric Acid (1% aq.)6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactoseH₂OReflux (110 °C)3 h>99%[2]
Lewis Acid Copper(II) Chloride (CuCl₂·2H₂O) (5 eqv.)Benzyl 2,3:5,6-di-O-isopropylidene-α-D-mannofuranosideEtOHRoom Temperature12 h99%
Lewis Acid Iron(III) Chloride (FeCl₃·6H₂O)/SiO₂Isopropylidene-protected sugarCHCl₃Room Temperature15-60 min85-95%[1]

Experimental Workflow

The general workflow for the deprotection of isopropylidene-protected azido-sugars involves the reaction of the protected sugar with an acidic reagent, followed by neutralization, extraction, and purification. The specific conditions can be optimized based on the chosen method and the substrate.

DeprotectionWorkflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Isopropylidene-Protected Azido-Sugar reaction Acidic Hydrolysis (e.g., TFA, Amberlite, AcOH) start->reaction Add Acidic Reagent & Solvent neutralization Neutralization (e.g., NaHCO₃, Et₃N) reaction->neutralization Quench Reaction extraction Solvent Extraction neutralization->extraction purification Column Chromatography or Recrystallization extraction->purification product Deprotected Azido-Sugar purification->product

General workflow for acidic deprotection.

Detailed Experimental Protocols

Below are detailed protocols for three common deprotection methods. Researchers should adapt these protocols based on the specific characteristics of their substrate and the desired outcome.

Method 1: Deprotection using Trifluoroacetic Acid (TFA)

This method is rapid and efficient for the complete removal of isopropylidene groups.

Materials:

  • Isopropylidene-protected azido-sugar

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Dissolve the isopropylidene-protected azido-sugar in a mixture of DCM, TFA, and water (e.g., in a 50:47.5:2.5 v/v/v ratio). A common starting concentration is 50% TFA in DCM with a small amount of water.[1]

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[1]

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected azido-sugar.

Method 2: Deprotection using Amberlite IR-120 H⁺ Resin

This heterogeneous catalysis method allows for easy separation of the acidic catalyst by filtration.

Materials:

  • Isopropylidene-protected azido-sugar

  • Amberlite IR-120 H⁺ resin

  • Methanol (MeOH)

  • Triethylamine (Et₃N) or ammonia in methanol

Procedure:

  • To a solution of the isopropylidene-protected azido-sugar in methanol, add Amberlite IR-120 H⁺ resin (approximately 8 equivalents).[1]

  • Heat the suspension to 60 °C and stir. Monitor the reaction progress by TLC. The reaction may take several hours (e.g., 6 hours) to reach completion.[1]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the resin.

  • Wash the resin with methanol and combine the filtrates.

  • Neutralize the filtrate with a few drops of triethylamine or a dilute solution of ammonia in methanol.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography.

Method 3: Deprotection using Acetic Acid

This method employs a weaker acid and is often used for the selective deprotection of more labile isopropylidene groups, such as the 5,6-O-isopropylidene group of glucose derivatives.[1]

Materials:

  • Isopropylidene-protected azido-sugar

  • Aqueous Acetic Acid (e.g., 75-80%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the isopropylidene-protected azido-sugar in aqueous acetic acid (e.g., 75%).

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from 2 to 4 hours.[1]

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with saturated NaHCO₃ solution.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Conclusion

The deprotection of isopropylidene-protected azido-sugars can be effectively achieved using a variety of acidic conditions. Strong acids like TFA offer a rapid and complete deprotection, while solid acid catalysts like Amberlite IR-120 H⁺ provide a convenient work-up. Weaker acids such as acetic acid can be employed for more selective deprotection. The choice of method should be tailored to the specific substrate and the desired outcome of the synthetic route. The azide functionality is generally stable under these acidic conditions, making these methods reliable for the synthesis of complex azido-sugar intermediates.

References

A Head-to-Head Comparison: In Vitro vs. In Vivo Performance of 6-Azido-Sugar Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational performance of molecular probes from the controlled environment of a petri dish to the complexity of a living organism is paramount. This guide provides an objective comparison of the in vitro and in vivo performance of commonly used 6-azido-sugar probes, supported by experimental data, to aid in the selection and application of these powerful tools for metabolic glycoengineering.

Metabolic labeling with 6-azido-sugars has become an indispensable technique for the visualization and analysis of glycans in biological systems.[1][2] This two-step process involves the introduction of a sugar analog containing a bioorthogonal azide group into cellular metabolic pathways, followed by detection with a complementary probe via click chemistry.[3][4] While in vitro studies in cell culture are essential for initial screening and mechanistic studies, the ultimate goal for many researchers is to apply these probes in vivo to study glycosylation in the context of a whole organism. However, the performance of these probes can differ significantly between these two settings. This guide aims to illuminate these differences, providing a data-driven comparison of labeling efficiency, cytotoxicity, and key experimental considerations.

Quantitative Performance Metrics: In Vitro vs. In Vivo

The efficacy and safety of 6-azido-sugar probes are critical factors for their successful application. The following tables summarize quantitative data on the performance of two widely used probes, N-azidoacetylmannosamine (Ac4ManNAz) and N-azidoacetylgalactosamine (Ac4GalNAz), in both in vitro and in vivo settings.

Ac4ManNAz Performance In Vitro In Vivo (Mouse Model)
Labeling Efficiency Up to 78% of glycoconjugate-bound sialic acids substituted with SiaNAz in LNCaP cells (50 µM Ac4ManNAz for 72h).[5]~3% of total sialic acid in heart tissue glycoproteins.[5] Labeling can be undetectable in some organs.[5]
Optimal Concentration 10-50 µM is commonly used for cell labeling.[6][7]10 µM is suggested as an optimal concentration to balance labeling efficiency and minimize physiological effects.[6][8]
Cytotoxicity High concentrations (e.g., 50 µM) can lead to reduced cell proliferation, migration, and invasion ability in A549 cells.[6][7]Systemic toxicity is a concern at higher doses, though low cytotoxicity has been observed at recommended concentrations.[6]
Labeling Kinetics Azide groups can be detected on the cell surface within hours and are retained for over 3 days in vitro.[9]Azide groups on transplanted cells can be detected for at least 3 days in vivo.[9]
Ac4GalNAz Performance In Vitro In Vivo (General)
Labeling Efficiency Efficiently labels cell surface glycoproteins, with labeling intensity dependent on cell type and concentration.[10][11]Subject to in vivo epimerization to UDP-GlcNAz, leading to off-target labeling of N-linked glycans.[12]
Optimal Concentration Typically used at concentrations ranging from 25-50 µM in cell culture.[10]Dosages need to be carefully optimized to achieve desired labeling while minimizing potential off-target effects.
Specificity Can label both mucin-type O-linked glycoproteins and chondroitin sulfate proteoglycans in CHO cells.[10]The extent of epimerization and off-target labeling can vary depending on the tissue and metabolic state.[12]

Experimental Workflows and Considerations

The successful application of 6-azido-sugar probes requires distinct experimental workflows for in vitro and in vivo studies. The following diagrams illustrate the key steps and decision points for each approach.

in_vitro_workflow In Vitro Metabolic Labeling Workflow cluster_prep Preparation cluster_labeling Metabolic Labeling cluster_detection Detection cell_culture Cell Culture (e.g., adherent or suspension cells) incubation Incubate Cells with Azido-Sugar (1-3 days, 37°C, 5% CO2) cell_culture->incubation azido_sugar_prep Prepare Azido-Sugar Stock (e.g., Ac4ManNAz in DMSO) azido_sugar_prep->incubation washing Wash Cells to Remove Unincorporated Probe incubation->washing click_chemistry Click Chemistry Reaction (e.g., SPAAC with DBCO-fluorophore) washing->click_chemistry analysis Analysis (Flow Cytometry, Microscopy, Western Blot) click_chemistry->analysis

In Vitro Metabolic Labeling Workflow Diagram

in_vivo_workflow In Vivo Metabolic Labeling Workflow cluster_admin Administration cluster_labeling Metabolic Labeling cluster_analysis Analysis animal_model Select Animal Model (e.g., mouse) probe_admin Administer Azido-Sugar (e.g., i.p. injection of Ac4ManNAz) animal_model->probe_admin incubation In Vivo Incubation (e.g., daily injections for 3-7 days) probe_admin->incubation tissue_harvest Harvest Tissues of Interest incubation->tissue_harvest tissue_processing Tissue Homogenization/Lysis tissue_harvest->tissue_processing detection Ex Vivo Detection (Click Chemistry, Western Blot) tissue_processing->detection factors_influencing_performance Factors Influencing In Vitro vs. In Vivo Performance cluster_factors Influencing Factors in_vitro In Vitro Performance bioavailability Bioavailability & Distribution in_vitro->bioavailability Not a major factor metabolism Metabolic Stability & Clearance in_vitro->metabolism Less complex off_target Off-Target Effects & Epimerization in_vitro->off_target Can be cell-type specific toxicity Systemic vs. Cellular Toxicity in_vitro->toxicity Direct cellular effects in_vivo In Vivo Performance bioavailability->in_vivo metabolism->in_vivo off_target->in_vivo toxicity->in_vivo

References

Safety Operating Guide

Proper Disposal of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. Organic azides are energetic compounds that require specific handling and disposal protocols to mitigate risks of explosion and toxicity.

Immediate Safety Concerns and Handling

Organic azides are potentially explosive and can be sensitive to heat, shock, and friction.[1] They are classified as energetic materials, and their stability is a critical consideration. A key indicator of the stability of an organic azide is the ratio of carbon and oxygen atoms to nitrogen atoms.

Never dispose of untreated organic azides down the drain. This practice is strictly prohibited as azides can react with metals in plumbing, such as lead and copper, to form highly explosive and shock-sensitive metal azides.[2]

Quantitative Hazard Data for Organic Azides

The stability of organic azides can be estimated using the Carbon to Nitrogen (C/N) ratio. This ratio helps in assessing the potential hazard of an azide-containing compound.

Hazard LevelCarbon to Nitrogen (C/N) Ratio*Maximum Quantity for Synthesis/IsolationStorage and Handling Recommendations
High Hazard < 1Should not be isolated; may be synthesized as a transient intermediate in small quantities (< 1 gram).[3]Use in situ. Extreme caution required.
Medium Hazard 1 to 3Can be synthesized and isolated in small quantities (< 5 grams).[3]Store as a solution (< 1 M) at low temperatures (e.g., in a refrigerator or freezer).[4]
Lower Hazard > 3Can be isolated and stored in its pure form (up to 20 grams for n-nonyl azide, C/N ratio = 3).[3]Store below room temperature and away from heat, light, pressure, and shock.[3]

*The C/N ratio is calculated as (Number of Carbon atoms + Number of Oxygen atoms) / Number of Nitrogen atoms.

For the compound This compound (C₉H₁₅N₃O₄), the C/N ratio is (9 + 4) / 3 = 4.33 . This places it in the lower hazard category, suggesting it is relatively stable compared to smaller organic azides. However, it should still be handled with all necessary precautions for an energetic compound.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational workflow for the safe disposal of this compound.

DisposalWorkflow start Start: Unwanted Azide Compound assess_quantity Assess Quantity of Waste start->assess_quantity collect_contaminated Collect Contaminated Labware (Solid Hazardous Waste) start->collect_contaminated deactivate Chemical Deactivation (Staudinger Reduction) assess_quantity->deactivate Small Quantity (Preferred Method) package_direct Direct Disposal as Reactive Hazardous Waste assess_quantity->package_direct Large Quantity or Unable to Deactivate collect_deactivated Collect Deactivated Waste (Non-reactive Organic Waste) deactivate->collect_deactivated label_waste Label Waste Containers (Hazardous Waste Label) package_direct->label_waste collect_deactivated->label_waste collect_contaminated->label_waste request_pickup Request Hazardous Waste Pickup (Contact EHS) label_waste->request_pickup end End: Proper Disposal request_pickup->end

Disposal workflow for this compound.

Experimental Protocol: Chemical Deactivation via Staudinger Reduction

For small quantities of this compound, chemical deactivation is the recommended disposal method. The Staudinger reaction is a mild and effective method for converting the potentially explosive azide functional group into a stable amine.[5][6] This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials:

  • Waste this compound

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF) or other suitable ether solvent

  • Water

  • Appropriate reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • Heating mantle or oil bath

  • Hazardous waste container for deactivated organic waste

Procedure:

  • Dissolution: In a chemical fume hood, dissolve the waste this compound (1.0 equivalent) in a suitable solvent such as THF.

  • Addition of Triphenylphosphine: To the stirred solution, add triphenylphosphine (approximately 1.1 to 1.5 equivalents). The addition of triphenylphosphine may cause a slight exotherm and evolution of nitrogen gas.[7]

  • Addition of Water: Add water to the reaction mixture (approximately 5 to 10 equivalents).

  • Reaction: Gently heat the mixture to reflux (around 65°C for THF) and stir for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting azide.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Waste Collection: The resulting mixture, containing the corresponding amine and triphenylphosphine oxide, is now considered deactivated. Transfer the entire contents of the reaction vessel into a designated hazardous waste container for non-reactive organic waste.

  • Labeling: Securely cap the waste container and label it clearly with "Hazardous Waste," the chemical names of the contents (including the amine product, triphenylphosphine oxide, and solvent), and the date.

Disposal of Contaminated Materials and Final Steps

  • Contaminated Labware: Any labware, gloves, and other disposable materials contaminated with the original azide compound should be collected in a separate, clearly labeled hazardous waste container for solid waste.

  • Segregation: Keep azide-containing waste streams separate from other chemical waste, especially acidic waste, to prevent the formation of highly toxic and explosive hydrazoic acid.[1]

  • Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area, following all institutional and regulatory guidelines for chemical segregation.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of all hazardous waste containers.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose
Reactant of Route 2
Reactant of Route 2
6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.